Technical Documentation Center

Dimethyl piperidine-3,5-dicarboxylate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dimethyl piperidine-3,5-dicarboxylate hydrochloride
  • CAS: 1211510-61-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride

Introduction Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid, C2-symmetric scaffold (in the cis-isomer) makes it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its rigid, C2-symmetric scaffold (in the cis-isomer) makes it a valuable precursor for the synthesis of complex alkaloids, and its derivatives are actively investigated for various pharmaceutical applications.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process optimization insights for researchers and drug development professionals. We will explore two robust and widely recognized strategies: the modified Hantzsch synthesis followed by reduction, and the direct double reductive amination pathway.

Synthetic Strategy I: Modified Hantzsch Synthesis and Subsequent Catalytic Reduction

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs).[2] While traditionally used for creating pyridine rings after an oxidation step, the stable 1,4-DHP intermediate is an ideal precursor for reduction to the corresponding saturated piperidine ring. This strategy is valued for its use of simple, commercially available starting materials.

Part A: Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

The initial step involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[3] The mechanism proceeds through a series of well-understood intermediates, including Knoevenagel condensation and Michael addition, to form the dihydropyridine ring.[3]

Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl acetoacetate (2.0 eq.), formaldehyde (1.0 eq., typically as a 37% aqueous solution), and ammonium acetate (1.1 eq.).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 3-4 mL per gram of methyl acetoacetate).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature, followed by further cooling in an ice bath to facilitate precipitation. Collect the resulting crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product is typically of high purity but can be recrystallized from ethanol if necessary.

Part B: Catalytic Hydrogenation to Dimethyl Piperidine-3,5-dicarboxylate

The saturation of the dihydropyridine ring is efficiently achieved through catalytic hydrogenation. This step reduces the two double bonds within the ring to yield the desired piperidine scaffold.

Experimental Protocol
  • Catalyst and Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), place the synthesized dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (1.0 eq.) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • Solvent and Reaction: Add methanol or acetic acid as the solvent and seal the vessel. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50-100 psi.

  • Execution: Stir the mixture at room temperature for 12-24 hours. The reaction is complete upon the cessation of hydrogen uptake.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude dimethyl piperidine-3,5-dicarboxylate as a free base.

Visualization of the Hantzsch Pathway

Hantzsch_Pathway cluster_0 Part A: Hantzsch 1,4-DHP Synthesis cluster_1 Part B: Reduction & Salt Formation Methyl Acetoacetate Methyl Acetoacetate Reaction_Vessel_A One-Pot Condensation (Ethanol, Reflux) Methyl Acetoacetate->Reaction_Vessel_A Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel_A Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction_Vessel_A 1,4-DHP Dimethyl 1,4-Dihydropyridine -3,5-dicarboxylate Hydrogenation Catalytic Hydrogenation (H2, Pd/C) 1,4-DHP->Hydrogenation Reaction_Vessel_A->1,4-DHP Piperidine_Base Dimethyl Piperidine -3,5-dicarboxylate HCl_Addition Salt Formation Piperidine_Base->HCl_Addition HCl in Ether Final_Product Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride Hydrogenation->Piperidine_Base HCl_Addition->Final_Product

Caption: Workflow for Synthesis via Hantzsch Reaction and Reduction.

Synthetic Strategy II: One-Pot Double Reductive Amination

Double reductive amination is a highly efficient and atom-economical method for constructing cyclic amines.[4] This strategy involves the reaction of a dicarbonyl compound with an ammonia source, which forms two imine (or iminium ion) intermediates in situ, followed by their immediate reduction to yield the piperidine ring.

Principle and Mechanistic Insight

This one-pot process relies on the careful selection of a reducing agent that is selective for the iminium ion over the ketone carbonyl groups of the starting material.[5] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[4][5] The reaction is typically performed under mildly acidic conditions, which catalyzes the formation of the iminium ion intermediate, thereby accelerating the reaction.[6]

Experimental Protocol
  • Reactant Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add dimethyl 1,3-acetonedicarboxylate (1.0 eq.) and ammonium acetate (1.5-2.0 eq.).

  • Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent, such as methanol or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Cool the stirred solution to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.2-2.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Final Step for Both Strategies: Hydrochloride Salt Formation

The final step for both synthetic routes is the conversion of the piperidine free base into its more stable and easily handled hydrochloride salt.

Protocol
  • Dissolve the purified dimethyl piperidine-3,5-dicarboxylate free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • While stirring, add a 1M or 2M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Visualization of the Double Reductive Amination Pathway

Reductive_Amination Start Dimethyl 1,3-Acetonedicarboxylate + Ammonium Acetate Iminium_1 Mono-Iminium Ion Intermediate Start->Iminium_1 Condensation Iminium_2 Di-Iminium Ion Intermediate Iminium_1->Iminium_2 Intramolecular Condensation Piperidine Dimethyl Piperidine-3,5-dicarboxylate (Free Base) Iminium_2->Piperidine Reduction Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Iminium_2 Reduces

Caption: Key Intermediates in the Double Reductive Amination Pathway.

Data Summary and Comparison

ParameterStrategy I: Hantzsch Synthesis & ReductionStrategy II: Double Reductive Amination
Starting Materials Methyl acetoacetate, Formaldehyde, NH₄OAcDimethyl 1,3-acetonedicarboxylate, NH₄OAc
Key Reagents H₂, Pd/CNaBH(OAc)₃
Number of Steps 2 (synthesis and reduction) + salt formation1 (one-pot) + salt formation
Typical Overall Yield 60-75%70-85%
Advantages Uses very common starting materials; robust and well-established.[7]Highly atom-economical; one-pot procedure saves time and resources.[4]
Disadvantages Requires high-pressure hydrogenation equipment; two distinct synthetic steps.Requires specialized, milder reducing agents; starting dicarbonyl may be more expensive.

Conclusion

Both the modified Hantzsch synthesis and the double reductive amination pathways offer reliable and effective methods for the synthesis of dimethyl piperidine-3,5-dicarboxylate hydrochloride. The choice of method often depends on the availability of starting materials, equipment, and desired process efficiency. The Hantzsch route is a classic, dependable method, while the double reductive amination offers a more modern, efficient, and atom-economical alternative. Both protocols, when executed with care, provide high-quality material suitable for advanced applications in research and development.

References

  • Title: Learning from the Hantzsch synthesis Source: Google Cloud URL
  • Title: Recent advances in Hantzsch 1,4-dihydropyridines Source: SciSpace URL
  • Title: Hantzsch Dihydropyridine Synthesis Source: Alfa Chemistry URL
  • Title: Optimizing Reductive Amination for Piperidine Synthesis Source: Benchchem URL
  • Title: An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate Source: Synthetic Communications URL
  • Title: Hantzsch pyridine synthesis Source: Wikipedia URL
  • Title: Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines)
  • Title: Reductive Amination Routes in the Synthesis of Piperidine IminoSugars Source: ResearchGate URL
  • Title: Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination Source: Royal Society of Chemistry URL
  • Title: rel-(3S,5R)

Sources

Exploratory

physicochemical properties of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl piperidine-3,5-dicarboxylate hydrochloride Introduction Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a heterocyclic compound of signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Introduction

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted piperidine, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of two ester functionalities and a secondary amine (as a hydrochloride salt) imparts a unique combination of polarity, reactivity, and structural definition.

This technical guide provides a comprehensive examination of the core . The intended audience—researchers, scientists, and drug development professionals—requires not just raw data, but a deeper understanding of the causality behind these properties and the experimental methodologies used for their determination. Therefore, this document emphasizes the "why" behind experimental choices and provides actionable, validated protocols for characterization.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent physicochemical analysis.

  • Chemical Name: Dimethyl piperidine-3,5-dicarboxylate hydrochloride

  • Synonyms: dimethyl (3S,5R)-piperidine-3,5-dicarboxylate hydrochloride (for specific stereoisomers)[1][2]

  • CAS Numbers: 1099378-04-7 (for rel-(3S,5R)-isomer)[1][2][3][4]; 1211510-61-0 (for another isomeric form)[5][6]

  • Molecular Formula: C₉H₁₆ClNO₄[2][5]

  • Molecular Weight: 237.68 g/mol [2][4][5]

Structural Representation:

The core structure consists of a piperidine ring substituted at the 3 and 5 positions with methyl ester groups. The nitrogen atom is protonated and associated with a chloride counter-ion.

  • SMILES Code: O=C(OC)C1CC(C(=O)OC)CNCC1.Cl

  • InChI Key: CKHNNEWIFMNBOM-UKMDXRBESA-N[1][2]

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, which is critical for everything from reaction optimization to formulation development. The data presented below is a consolidation of supplier information and predictions based on structural analogy.

PropertyValue / ObservationRationale & Experimental Insight
Physical Form Solid[1]The ionic nature of the hydrochloride salt favors the formation of a stable crystal lattice at room temperature.
Melting Point Data not publicly available.This is a critical parameter for purity assessment and solid-state characterization. It must be determined experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. High-purity compounds typically exhibit a sharp melting point.
Boiling Point Not applicable.As a salt, the compound is expected to decompose at elevated temperatures before boiling. Thermogravimetric Analysis (TGA) should be used to determine the decomposition temperature.
Solubility Predicted to be soluble in water, methanol, and ethanol. Limited solubility in nonpolar solvents like hexane.The hydrochloride salt form significantly increases aqueous solubility compared to the free base due to ion-dipole interactions with water. Solubility in organic solvents is governed by the polarity of the solvent and its ability to interact with the ester groups and the charged ammonium center.[7]
pKa Data not publicly available.The pKa of the protonated piperidine nitrogen is crucial for understanding its ionization state at different pH values. This can be predicted using computational models or determined experimentally via potentiometric titration. It is expected to be in the range of 8-10, typical for secondary amine hydrochlorides.
LogP (Octanol/Water) Predicted Log Kow = 2.02 (for the free base)[8]This value indicates the lipophilicity of the neutral (free base) form of the molecule. A value of ~2 suggests moderate lipophilicity. The LogD (distribution coefficient at a specific pH) would be a more relevant parameter for the hydrochloride salt, as it accounts for ionization.

Analytical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The following section details the expected spectral characteristics and provides robust protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution.

Expected Spectral Features:

  • ¹H NMR:

    • -OCH₃ (Methyl Esters): Two singlets (or one if chemically equivalent) around 3.6-3.8 ppm.

    • Piperidine Ring Protons: A series of complex, overlapping multiplets between ~1.5 and 3.5 ppm. The protons adjacent to the nitrogen (C2, C6) will be deshielded and appear further downfield.

    • N-H Proton: A broad singlet, typically downfield (>8 ppm), which may exchange with D₂O.

  • ¹³C NMR:

    • C=O (Ester Carbonyls): Resonances around 170-175 ppm.

    • -OCH₃ (Ester Methyls): Resonances around 51-53 ppm.

    • Piperidine Ring Carbons: Signals in the aliphatic region, typically between 25-55 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of Dimethyl piperidine-3,5-dicarboxylate hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and does not exchange with the N-H proton, allowing for its observation.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set a spectral width of ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set a spectral width of ~220 ppm.

    • A longer relaxation delay (5 seconds) and a larger number of scans (>1024) are typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor and reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

  • N-H⁺ Stretch (Ammonium Salt): A very broad and strong band in the 2400-2800 cm⁻¹ region. This is a hallmark of a secondary amine salt.

  • C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. The causality here is that good contact is required for the evanescent wave to penetrate the sample effectively, yielding a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

MS provides information about the mass of the molecule and its fragmentation pattern, confirming the molecular weight and offering further structural proof.

Expected Mass Spectrum:

  • Ionization Technique: Electrospray Ionization (ESI) is ideal for this pre-charged molecule.

  • Parent Ion: In positive ion mode, the spectrum will show the molecular ion for the free base (after loss of HCl). The expected [M+H]⁺ peak would be at m/z 202.10.

  • Fragmentation: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-CO₂CH₃).

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid. The acid helps maintain a positive charge on the analyte.

  • Chromatography (Optional but recommended for purity):

    • Use a C18 reverse-phase column.

    • Employ a gradient elution from high aqueous content to high organic content (e.g., water/acetonitrile with 0.1% formic acid).

  • Mass Spectrometer Settings (ESI+):

    • Set the instrument to scan a mass range that includes the expected parent ion (e.g., m/z 50-300).

    • Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity. The cone voltage is particularly important as it can induce in-source fragmentation, which can be useful for structural confirmation.

Solid-State Properties and Stability

For any compound intended for pharmaceutical use, understanding its solid-state behavior is non-negotiable.[9]

Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[10] Different polymorphs can have different physicochemical properties, including solubility, melting point, and stability.

  • Relevance: For hydrochloride salts of APIs, polymorphism is a common and critical phenomenon.[11][12] An unstable polymorph could convert to a more stable, less soluble form during storage, potentially impacting the drug's bioavailability.[9]

  • Screening: A comprehensive polymorphic screen should be performed using various crystallization techniques (e.g., slow evaporation, anti-solvent addition, thermal methods) from a wide range of solvents to identify potential different forms. Techniques like X-Ray Powder Diffraction (XRPD) and DSC are essential for characterizing these forms.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the air. Hydrochloride salts are often hygroscopic.

  • Impact: Moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation. It can also induce polymorphic transformations.

  • Assessment: Hygroscopicity can be assessed using Dynamic Vapor Sorption (DVS) analysis, which measures the change in mass of a sample as it is exposed to a range of relative humidity levels at a constant temperature.

Storage and Stability

Based on available supplier data and the chemical nature of the compound, the following storage conditions are recommended to ensure long-term stability.

  • Storage: Store at room temperature in a tightly sealed container.[1][2]

  • Environment: Keep in a dry and cool place, protected from moisture and light.[1][2]

Mandatory Visualizations: Workflows

Diagram 1: General Physicochemical Characterization Workflow

This diagram outlines the logical flow for a comprehensive characterization of a new batch of the compound.

G cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Final Report start Receive Sample (Dimethyl piperidine-3,5-dicarboxylate HCl) identity Identity Confirmation (NMR, MS) start->identity purity Purity Check (HPLC, NMR) identity->purity thermal Thermal Analysis (DSC, TGA) purity->thermal If Pure solubility Solubility Profiling thermal->solubility hygro Hygroscopicity (DVS) solubility->hygro solid_state Solid-State Analysis (XRPD) hygro->solid_state report Generate Certificate of Analysis & Technical Data Sheet solid_state->report

Caption: A logical workflow for the comprehensive physicochemical characterization of the title compound.

Diagram 2: Spectroscopic Analysis Protocol

This diagram details the interconnected steps for confirming the structure and purity using spectroscopic methods.

G A Start: Sample Prep Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) and LC-MS mobile phase B NMR Analysis ¹H NMR: Proton environment ¹³C NMR: Carbon skeleton 2D NMR (COSY, HSQC): Connectivity A->B NMR tube C IR Analysis ATR-IR Confirm functional groups (C=O, N-H+, C-O) A->C ATR crystal D LC-MS Analysis Reversed-Phase HPLC ESI-MS (+ve mode) Determine Purity & Confirm Mass A->D LC vial E Data Integration Correlate all spectra to confirm structure and purity B->E C->E D->E F {End: Structure Verified} E->F

Caption: A workflow detailing the multi-technique spectroscopic analysis for structural verification.

Safety Information

It is imperative to handle this chemical with appropriate precautions.

  • GHS Pictogram: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[1][6]

    • H335: May cause respiratory irritation.[1]

Always consult the full Safety Data Sheet (SDS) before handling and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride | 1099378-04-7. (n.d.). Google Shopping.
  • rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride | 1099378-04-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 1211510-61-0|Dimethyl piperidine-3,5-dicarboxylate hydrochloride|BLD Pharm. (n.d.). BLD Pharm.
  • 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Inform
  • Analytical Methods. (n.d.). Google.
  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. (n.d.). ePrints Soton - University of Southampton.
  • 3,5-dimethyl (3R,5S)-piperidine-3,5-dicarboxylate hydrochloride - NextSDS. (n.d.). NextSDS.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC.
  • Inversion twinning in a second polymorph of the hydrochloride salt of the recre
  • rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride - MilliporeSigma. (n.d.). MilliporeSigma.
  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formul
  • 3,5-Dimethylpiperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • An In-depth Technical Guide to the Solubility of 3,5-Dimethylpiperidine in Organic Solvents. (n.d.). Benchchem.

Sources

Foundational

An In-depth Technical Guide to Dimethyl piperidine-3,5-dicarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold and the Significance of Dimethyl piperidine-3,5-dicarboxylate hydrochloride The piperidine ring is a cornerstone of me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Significance of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[4][5] The introduction of chirality and specific substitution patterns on the piperidine ring allows for precise interactions with biological targets, making these motifs highly valuable in modern drug design.[3][4]

This guide focuses on a specific, yet versatile building block: rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride (CAS Number: 1099378-04-7). This compound, with its defined relative stereochemistry and reactive ester functionalities, serves as a valuable starting material for the synthesis of more complex, biologically active molecules. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a practical choice for laboratory use.

This document provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, purification, and analytical characterization, culminating in a discussion of its potential applications in drug discovery.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective use in research and development.

Core Properties

The key physicochemical properties of rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1099378-04-7[6]
Molecular Formula C₉H₁₆ClNO₄
Molecular Weight 237.68 g/mol
Physical Form Solid[6]
Purity Typically ≥98%[6]
Storage Conditions Store at room temperature, keep dry and cool.[6]
InChI Key CKHNNEWIFMNBOM-UKMDXRBESA-N[6]
Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Signal Word: Warning[6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501.[6]

Synthesis and Purification: A Practical Approach

Proposed Synthetic Pathway

A logical approach involves a multi-step sequence starting with a Hantzsch-type pyridine synthesis, followed by reduction of the pyridine ring and subsequent esterification.[7][8][9]

Synthetic_Pathway A Methyl Acetoacetate (2 eq) + Formaldehyde (1 eq) + Ammonia (1 eq) B Dimethyl 2,6-dimethyl-1,4-dihydropyridine- 3,5-dicarboxylate A->B Hantzsch Reaction C Dimethyl 2,6-dimethylpyridine- 3,5-dicarboxylate B->C Oxidation (e.g., HNO3) D rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate C->D Catalytic Hydrogenation (e.g., H2, PtO2) E rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride D->E HCl in Ether

Caption: Proposed synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Step-by-Step Experimental Protocol

Expert Insight: This protocol is designed for robustness and scalability. Each step includes justifications for the chosen reagents and conditions.

Step 1: Hantzsch Dihydropyridine Synthesis [8][10]

  • Objective: To construct the core dihydropyridine ring system.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine methyl acetoacetate (2.0 eq), an aldehyde (e.g., formaldehyde, 1.0 eq), and a nitrogen source like ammonium acetate (1.1 eq) in a suitable solvent such as ethanol.

    • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and then to 0 °C to induce precipitation of the dihydropyridine product.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Causality: The Hantzsch reaction is a classic, reliable multi-component reaction for forming dihydropyridine rings with good yields.[7] Ethanol is a common and effective solvent for this condensation.

Step 2: Aromatization (Oxidation) [10]

  • Objective: To create the stable aromatic pyridine ring prior to reduction.

  • Procedure:

    • Dissolve the crude dihydropyridine from Step 1 in glacial acetic acid.

    • Add a suitable oxidizing agent, such as nitric acid or ceric ammonium nitrate, portion-wise while maintaining the temperature below 40 °C.

    • Stir the reaction at room temperature until oxidation is complete (monitored by TLC).

    • Pour the reaction mixture onto ice and neutralize carefully with a base (e.g., NaOH solution) to precipitate the pyridine product.

    • Filter the solid, wash with water, and dry.

  • Causality: Aromatization is a thermodynamically favorable process that provides a stable intermediate. This two-step approach (synthesis then oxidation) often gives higher overall yields than one-pot aromatizations.[10]

Step 3: Catalytic Hydrogenation [1]

  • Objective: To reduce the stable pyridine ring to the desired piperidine scaffold. This step is crucial for establishing the cis relative stereochemistry.

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve the pyridine dicarboxylate from Step 2 in a solvent like methanol or acetic acid.

    • Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂, Adam's catalyst), typically at a loading of 5-10 mol%.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 psi).

    • Heat and stir the reaction (e.g., 50-80 °C) for 12-24 hours, or until hydrogen uptake ceases.

    • Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude piperidine diester.

  • Causality: Catalytic hydrogenation of pyridines is a standard method for producing piperidines.[1] The use of heterogeneous catalysts like PtO₂ often favors the formation of the thermodynamically more stable cis isomer, which corresponds to the desired rel-(3S,5R) configuration in this symmetrically substituted case.

Step 4: Hydrochloride Salt Formation [11][12]

  • Objective: To convert the free base into its stable, crystalline hydrochloride salt.

  • Procedure:

    • Dissolve the crude dimethyl piperidine-3,5-dicarboxylate from Step 3 in a dry, non-protic solvent such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

    • Continue stirring in the ice bath for 30 minutes.

    • Collect the white solid product by vacuum filtration.

    • Wash the solid with cold, dry diethyl ether to remove any non-basic impurities.

    • Dry the final product, Dimethyl piperidine-3,5-dicarboxylate hydrochloride, under high vacuum.

  • Causality: Formation of the hydrochloride salt is a standard method for purifying and stabilizing amines.[11] Using an anhydrous solvent system ensures the precipitation of a clean, non-hygroscopic salt.[13]

Purification Protocol

For many applications, the product obtained after the final filtration and washing will be of sufficient purity (>98%). However, if further purification is required, recrystallization is the method of choice.

  • Objective: To remove residual impurities and obtain a highly pure, crystalline product.

  • Procedure:

    • Dissolve the hydrochloride salt in a minimum amount of a hot polar solvent, such as isopropanol or ethanol.[14]

    • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Complete the crystallization by placing the flask in an ice bath or refrigerator for several hours.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Verification IR FT-IR Spectroscopy Start->IR Functional Group ID Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity IR->Purity Confirmation Structure Confirmed Purity->Confirmation

Caption: A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of the molecule.[15][16][17]

  • ¹H NMR (Proton NMR):

    • Expected Signals (in D₂O or DMSO-d₆):

      • ~3.7 ppm (singlet, 6H): Two equivalent methyl ester (-OCH₃) groups.

      • ~3.0-3.5 ppm (multiplets): Protons on carbons adjacent to the nitrogen (C2-H, C6-H).

      • ~2.5-3.0 ppm (multiplets): Protons at the stereocenters (C3-H, C5-H).

      • ~1.8-2.2 ppm (multiplets): Proton on the C4 carbon.

    • Expert Insight: The relative cis stereochemistry can be confirmed by analyzing the coupling constants (J-values) of the C3 and C5 protons. In a chair conformation, one would expect both ester groups to be in equatorial positions, leading to specific axial-axial and axial-equatorial coupling patterns for the ring protons.

  • ¹³C NMR (Carbon NMR):

    • Expected Signals:

      • ~170-175 ppm: Carbonyl carbons of the two ester groups (C=O).

      • ~52 ppm: Methyl carbons of the ester groups (-OCH₃).

      • ~45-55 ppm: Carbons adjacent to the nitrogen (C2, C6).

      • ~35-45 ppm: Stereocenter carbons (C3, C5).

      • ~25-35 ppm: C4 carbon.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the free base.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal.

  • Expected Result: A prominent peak at m/z = 202.10, corresponding to the [M+H]⁺ ion of the free base (C₉H₁₅NO₄).

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • ~2400-2700 cm⁻¹ (broad): Characteristic N-H stretch of the secondary ammonium hydrochloride salt.

    • ~1730-1750 cm⁻¹ (strong, sharp): C=O stretch of the ester functional groups.

    • ~1100-1250 cm⁻¹ (strong): C-O stretch of the esters.

    • ~2800-3000 cm⁻¹: C-H stretching of the aliphatic ring and methyl groups.

Applications in Drug Discovery

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is not an active pharmaceutical ingredient itself, but rather a high-value chemical building block. Its utility lies in its potential for elaboration into more complex and potent drug candidates.

  • Scaffold for Novel Analgesics: The piperidine core is central to many potent analgesics, including opioids.[18] This dicarboxylate can be used to synthesize novel ligands for opioid receptors or other pain-related targets.

  • CNS Drug Development: The piperidine moiety is frequently found in drugs targeting the Central Nervous System (CNS).[2] The diester functionality allows for the introduction of diverse substituents to modulate properties like blood-brain barrier penetration and receptor affinity.

  • Asymmetric Synthesis: The two ester groups can be differentially manipulated. For instance, one ester can be selectively hydrolyzed and converted into an amide, while the other remains an ester, allowing for the creation of complex, dissymmetric molecules from a symmetric starting material. This is a powerful strategy for exploring structure-activity relationships (SAR).[4]

  • Constrained Peptide Mimetics: The rigid piperidine ring can serve as a scaffold to mimic the secondary structure of peptides, a common strategy in modern drug design to improve stability and cell permeability.

Conclusion

rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. While detailed synthetic and analytical literature for this specific compound is sparse, its preparation and characterization can be reliably achieved through the application of fundamental and well-documented organic chemistry principles. Its defined stereochemistry and bifunctional nature provide a versatile platform for the synthesis of novel, three-dimensional molecules, making it a valuable tool for researchers dedicated to the discovery and development of next-generation therapeutics.

References

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5, e1–e14.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2023).
  • Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link].

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link].

  • Alan R. Katritzky, etc. (n.d.).
  • Ashok L. Cholli & Donald J. Pennino. (1991). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 45(6), 1004-1008.
  • DeKorver, K. A., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 45(26), 4939-4942.
  • Ashok L. Cholli & Donald J. Pennino. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008.
  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link].

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link].

  • Olofsson, B., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260.
  • ResearchGate. (n.d.). Synthesis of 3-pyridinecarboxylic acid leaf alcohol esters and its application in cigarette. Available at: [Link].

  • de la Hoz, A., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(3), 257–273.
  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link].

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link].

  • Sciencemadness Discussion Board. (2021). Forming oxalte salts of amines. Available at: [Link].

  • YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. Available at: [Link].

  • MDPI. (2022). Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann. Available at: [Link].

  • ChemSynthesis. (n.d.). 3,5-pyridinedicarboxylic acid. Available at: [Link].

  • Chemical Substance Information. (n.d.). 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride. Available at: [Link].

Sources

Exploratory

Introduction: The Structural Significance of a Versatile Piperidine Scaffold

An In-depth Technical Guide to the Stereochemistry of Dimethyl piperidine-3,5-dicarboxylate hydrochloride For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereochemistry of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence is due to its saturated, six-membered heterocyclic structure which allows for precise three-dimensional arrangements of functional groups, profoundly influencing molecular recognition and pharmacological activity. Among the vast family of piperidine derivatives, Dimethyl piperidine-3,5-dicarboxylate hydrochloride stands out as a synthetically valuable and stereochemically rich building block. Its symmetrically substituted pattern presents a fascinating case study in stereoisomerism, offering multiple diastereomeric and enantiomeric forms.

This guide provides an in-depth exploration of the stereochemistry of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. We will dissect the nuances of its isomeric forms, delve into strategies for their synthesis and control, detail the analytical techniques for their characterization, and discuss the critical implications of its stereochemistry in the context of drug discovery and development. Understanding these principles is paramount for researchers aiming to leverage this scaffold for the synthesis of complex, stereochemically defined molecules with specific biological functions.[3][4]

PART 1: Deconstructing the Stereoisomers

The stereochemical complexity of Dimethyl piperidine-3,5-dicarboxylate arises from two stereogenic centers at the C3 and C5 positions. This gives rise to both diastereomers (cis and trans) and enantiomers.

Diastereomers: Cis and Trans Configurations

The relative orientation of the two methoxycarbonyl groups on the piperidine ring defines the two diastereomers:

  • cis-isomer: Both ester groups are on the same face of the ring. In the most stable chair conformation, this typically results in one group being in an axial position and the other in an equatorial position (axial-equatorial or a,e).

  • trans-isomer: The two ester groups are on opposite faces of the ring. In the most stable chair conformation, this allows both bulky ester groups to occupy equatorial positions (diequatorial or e,e), which is generally the thermodynamically more stable arrangement.

The interconversion between chair conformations is rapid at room temperature, but the diequatorial arrangement of the trans-isomer minimizes steric strain and unfavorable 1,3-diaxial interactions, rendering it the more stable diastereomer in many cases.

Caption: Relationship between the stereoisomers.

Enantiomers: Absolute Configurations

Each diastereomer possesses specific absolute configurations at the C3 and C5 chiral centers:

  • The cis-isomer is a meso-like compound, often designated as rel-(3S,5R).[5] This indicates a racemic mixture of the (3S,5R) and (3R,5S) enantiomers, which are mirror images of each other.

  • The trans-isomer exists as a pair of enantiomers: (3R,5R) and (3S,5S). These are non-superimposable mirror images and will rotate plane-polarized light in equal and opposite directions.

The hydrochloride salt form is achieved by protonation of the ring's nitrogen atom. This does not change the stereochemistry at C3 and C5 but is crucial for handling and purification, often facilitating crystallization.

PART 2: Synthesis, Separation, and Stereocontrol

The ability to selectively synthesize or separate the desired stereoisomer is a fundamental challenge in organic chemistry with profound implications for pharmacology.[6]

Synthesis of Diastereomeric Mixtures

A common and robust method for synthesizing the piperidine ring is the catalytic hydrogenation of the corresponding pyridine precursor, 3,5-pyridinedicarboxylic acid dimethyl ester.

G Pyridine Precursor Pyridine Precursor Hydrogenation Hydrogenation Pyridine Precursor->Hydrogenation H2, Catalyst (e.g., PtO2, Pd/C) Cis/Trans Mixture Cis/Trans Mixture Hydrogenation->Cis/Trans Mixture Separation Separation Cis/Trans Mixture->Separation Fractional Crystallization or Chromatography Pure Cis Isomer Pure Cis Isomer Separation->Pure Cis Isomer Pure Trans Isomer Pure Trans Isomer Separation->Pure Trans Isomer

Caption: General synthetic and separation workflow.

The choice of catalyst and reaction conditions can significantly influence the resulting ratio of cis to trans diastereomers.[7] For instance, different metal catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can yield different diastereomeric ratios.[7]

Stereoselective Strategies: Epimerization

Often, a synthetic route may produce a mixture of diastereomers that is difficult to separate. In such cases, an epimerization strategy can be employed to convert the undesired isomer into the more thermodynamically stable one. For 3,5-disubstituted piperidines, the trans-isomer with both substituents in the equatorial position is typically more stable. However, for certain N-substituted derivatives, such as the N-benzyl precursor, the cis-isomer can be selectively obtained from a mixture.[8][9] This conversion is usually base-mediated, proceeding through the formation of an enolate intermediate, which is then protonated to yield the more stable product.

Separation and Purification of Isomers

Once a mixture is synthesized, robust separation techniques are required to isolate the pure stereoisomers.

  • Fractional Crystallization: This is a powerful and industrially scalable method for separating diastereomers.[10] The different physical properties of the diastereomeric salts, such as solubility, allow them to crystallize at different rates from a solution. The hydrochloride salts of piperidine derivatives are often well-defined crystalline solids, making this technique particularly suitable.[6]

  • Chromatography: For laboratory-scale separations, column chromatography is effective for separating cis and trans diastereomers.[7] To separate the enantiomers of the trans isomer, chiral chromatography is necessary. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]

PART 3: Analytical Characterization

Unambiguous determination of the stereochemistry is critical. A combination of spectroscopic and analytical methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between cis and trans diastereomers in solution.

  • ¹H NMR: The key lies in the coupling constants (J-values) between protons on the piperidine ring. The magnitude of the coupling between adjacent protons (vicinal coupling) is dependent on the dihedral angle between them.

    • Axial-Axial (J_ax,ax): Typically large (10-13 Hz).

    • Axial-Equatorial (J_ax,eq) and Equatorial-Equatorial (J_eq,eq): Typically small (2-5 Hz).

    • In the stable diequatorial trans-isomer, the protons at C3 and C5 are axial, leading to large axial-axial couplings with the protons at C2 and C4. In contrast, the cis-isomer will display a more complex pattern with both small and large couplings.

  • ¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the stereochemistry. The carbon atoms in the cis-isomer may experience greater steric compression, leading to upfield shifts compared to the trans-isomer.[12]

X-Ray Crystallography

X-ray crystallography provides the definitive, unambiguous determination of the solid-state structure, including the relative and absolute stereochemistry of a molecule.[13] By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, confirming the cis or trans configuration and the conformation of the piperidine ring (e.g., chair conformation).[14][15][16]

Table 1: Summary of Analytical Techniques for Stereochemical Assignment

TechniqueInformation ProvidedKey Advantages
¹H NMR Distinguishes cis and trans diastereomers via proton coupling constants. Determines diastereomeric ratio.Rapid, non-destructive, provides solution-state information.[17][18]
¹³C NMR Differentiates isomers based on chemical shifts sensitive to steric environment.Complements ¹H NMR for full structural assignment.[12]
X-Ray Crystallography Provides absolute 3D structure, conformation, and stereochemistry.Unambiguous and definitive for solid-state structure.[13][14]
Chiral HPLC Separates and quantifies enantiomers.Essential for determining enantiomeric excess (ee).[11]

PART 4: Experimental Protocols

The following protocols are illustrative examples based on established methodologies in the field.

Protocol 1: Synthesis of Dimethyl 1-Benzyl-piperidine-3,5-dicarboxylate (cis/trans mixture)

This protocol is adapted from a known procedure for a closely related precursor, illustrating the general approach.[8][9]

  • Reaction Setup: To a solution of dimethyl 1-benzyl-1,2,3,4-tetrahydropyridine-3,5-dicarboxylate in methanol, add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge with hydrogen gas and maintain a positive pressure of H₂ (e.g., 50 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers. The product can be purified by column chromatography.

Protocol 2: NMR Analysis for Diastereomeric Ratio Determination
  • Sample Preparation: Dissolve a precise amount of the crude product mixture in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., D1 = 5 times the longest T1) to allow for accurate integration.

  • Data Analysis: Identify distinct, well-resolved signals corresponding to each diastereomer (e.g., the methoxy protons of the ester groups).

  • Calculation: Integrate the selected signals for both the cis and trans isomers. The ratio of the integrals corresponds directly to the diastereomeric ratio of the mixture.

Conclusion: A Stereochemically Defined Scaffold for Advanced Synthesis

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is more than a simple heterocyclic compound; it is a versatile scaffold whose utility is intrinsically linked to its stereochemistry. The ability to control, separate, and definitively characterize its cis, trans, and enantiomeric forms is essential for its application in the rational design of new chemical entities. For drug development professionals, the stereochemical purity of such a building block is non-negotiable, as different stereoisomers can exhibit dramatically different pharmacological and toxicological profiles.[6] This guide has provided a framework for understanding and manipulating the stereochemistry of this important molecule, empowering researchers to harness its full potential in the synthesis of the next generation of complex, biologically active compounds.

References

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications, 27(1), 69–77. [Link]

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Taylor & Francis Online. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development (IJNRD). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • NextSDS. 3,5-dimethyl (3R,5S)-piperidine-3,5-dicarboxylate hydrochloride. [Link]

  • Google Patents. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.
  • Hryhoriv, O. P., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Semantic Scholar. Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • Hryhoriv, O. P., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. IUCrData. [Link]

  • Miyano, S., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Kumar, S., et al. (2015). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Taylor & Francis Online. [Link]

  • Google Patents. Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Lee, J.-H. (2024). Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. Preprints.org. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds. [Link]

  • MDPI. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. [Link]

  • ResearchGate. 1 H NMR spectral assignments of 3,5-dimethyl-2,6-bis(2,4-...). [Link]

  • LabMed Discovery. (2023). Chiral drugs. [Link]

  • Longdom Publishing. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. [Link]

Sources

Foundational

The Piperidine-3,5-Dicarboxylate Scaffold: A Technical Guide to Synthesis, Analogues, and Biological Exploration

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its six-membered heterocyclic structure provides a versatile and metabolically stable scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity, solubility, and receptor-binding interactions.[1] Within this important class of heterocycles, the dimethyl piperidine-3,5-dicarboxylate core represents a particularly valuable building block. Its diester functionalities offer convenient handles for further chemical modification, and the stereochemistry of the ring substituents can be controlled to explore three-dimensional chemical space, a crucial aspect of modern drug discovery.[3][4] This guide provides an in-depth exploration of the synthesis of dimethyl piperidine-3,5-dicarboxylate hydrochloride and its structural analogues, detailing key synthetic methodologies, characterization techniques, and their applications in the development of novel therapeutic agents.

Core Synthesis: The Hantzsch Dihydropyridine Synthesis and Subsequent Reduction

A primary and historically significant route to the piperidine-3,5-dicarboxylate scaffold begins with the Hantzsch dihydropyridine synthesis.[5][6][7] This robust multi-component reaction, first reported in 1881, involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate or dimethyl 1,3-acetonedicarboxylate), and a nitrogen source like ammonia or ammonium acetate.[5][7] The initial product is a 1,4-dihydropyridine (1,4-DHP), often referred to as a Hantzsch ester.[5][7]

The Hantzsch synthesis is valued for its operational simplicity and the ability to generate a wide range of derivatives by varying the starting components.[5][8] The mechanism proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in the cyclization and dehydration to form the dihydropyridine ring.[8]

To arrive at the saturated piperidine ring system, the Hantzsch ester intermediate must undergo reduction. This is typically achieved through catalytic hydrogenation.

General Workflow for Synthesis

Caption: General workflow for the synthesis of the target compound.

Generating Structural Analogues: Strategies and Methodologies

The true power of the piperidine-3,5-dicarboxylate scaffold lies in its potential for diversification. By systematically modifying different parts of the molecule, researchers can generate extensive libraries of analogues for structure-activity relationship (SAR) studies.

Key Diversification Points

G cluster_Core Core Scaffold cluster_Mods Modification Sites Core Piperidine-3,5-dicarboxylate N1 N1-Substitution N1->Core Varying R1 C4 C4-Substitution C4->Core Varying R2 Esters Ester Modification Esters->Core Varying R3 Ring Ring Isomers Ring->Core Positional Isomers

Caption: Key sites for generating structural diversity.

  • N-Substitution: The piperidine nitrogen is a prime location for introducing a wide variety of substituents. This is often achieved by direct alkylation or acylation of the secondary amine of the piperidine diester. N-benzyl groups are commonly used, which can also serve as protecting groups that are removable later in the synthetic sequence.[9]

  • C4-Substituents: The Hantzsch synthesis allows for the incorporation of a substituent at the C4 position of the resulting piperidine ring by selecting the appropriate aldehyde as a starting material.[8] Using different aromatic, heterocyclic, or aliphatic aldehydes introduces significant diversity.

  • Ester Modification: The methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with various amines to form amides, or reduced to diols for further functionalization.

  • Stereochemical Control: The reduction of the dihydropyridine intermediate or functionalization of the piperidine ring can lead to different stereoisomers (e.g., cis and trans diastereomers).[3][9] These isomers can be separated by chromatography or controlled through stereoselective synthesis, which is critical as biological activity is often highly dependent on the 3D arrangement of functional groups.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1-Benzyl-cis-piperidine-3,5-dicarboxylate

This procedure is adapted from established methods for preparing N-substituted piperidine diesters.[9]

Step 1: Hantzsch Condensation

  • In a round-bottom flask, combine benzaldehyde (1 eq.), dimethyl 1,3-acetonedicarboxylate (2 eq.), and ammonium acetate (1.1 eq.) in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude 1,4-dihydropyridine can be purified by recrystallization or used directly in the next step.

Step 2: Catalytic Hydrogenation

  • Dissolve the crude dihydropyridine intermediate in methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate to yield the crude dimethyl piperidine-3,5-dicarboxylate as a mixture of cis and trans isomers.

Step 3: Isomer Separation and Salt Formation

  • The diastereomeric mixture can be separated using column chromatography on silica gel.

  • To form the hydrochloride salt, dissolve the purified piperidine diester in a suitable solvent like diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether.

  • Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield the final product.

Characterization and Analysis

The structural confirmation and purity assessment of the synthesized analogues are paramount. A combination of spectroscopic and chromatographic techniques is employed.

Analytical TechniquePurposeKey Observables
¹H and ¹³C NMR Structural ElucidationChemical shifts, coupling constants, and integration of protons confirm the carbon-hydrogen framework. Stereochemistry (cis/trans) can often be determined by analyzing coupling constants of the ring protons.[11][12][13]
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular formula.[14]
Infrared (IR) Spectroscopy Functional Group IdentificationShows characteristic absorption bands for key functional groups, such as C=O (ester), N-H (amine), and C-H bonds.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the compound and can be used to separate isomers.

Biological Activity and Therapeutic Potential

The piperidine-3,5-dicarboxylate scaffold and its analogues have been investigated for a range of biological activities, demonstrating their potential in drug discovery.

  • Antiviral Activity: Piperidine and piperazine derivatives have shown promise as antiviral agents, including activity against HIV and influenza viruses.[11][15] The ability to modify the scaffold allows for the optimization of interactions with viral proteins or enzymes. For example, novel piperidine derivatives have been synthesized and tested for their inhibitory effects against influenza A/H1N1.[11]

  • Enzyme Inhibition: The piperidine nucleus is a common feature in many enzyme inhibitors.[14] Analogues can be designed to target specific enzymes involved in disease pathways, such as lipoxygenase or cholinesterases.[10][14]

  • Antibacterial Agents: The structural similarity of certain piperidine derivatives to natural aminoglycoside antibiotics has led to the development of novel antibacterial agents. For instance, 3,5-diamino-piperidine derivatives have been synthesized as aminoglycoside mimetics that inhibit bacterial translation.[16]

  • Central Nervous System (CNS) Activity: The piperidine scaffold is prevalent in drugs targeting the CNS.[1] Its physicochemical properties can be tuned to enhance blood-brain barrier penetration.

The development of these compounds often involves screening against specific biological targets and optimizing the structure to improve potency and reduce toxicity.[10][17]

Conclusion and Future Directions

The dimethyl piperidine-3,5-dicarboxylate hydrochloride core is a highly adaptable and valuable scaffold in medicinal chemistry. Its synthesis, rooted in the classical Hantzsch reaction, provides a reliable and flexible platform for generating diverse libraries of structural analogues. The ability to systematically modify the N1, C4, and ester positions, while controlling stereochemistry, allows for a thorough exploration of chemical space and the fine-tuning of biological activity. As the demand for novel therapeutics continues to grow, the strategic design and synthesis of analogues based on this privileged piperidine core will undoubtedly remain a fruitful area of research for scientists and drug development professionals.

References

  • Learning from the Hantzsch synthesis. (2000, November 7). Vertex AI Search.
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023, February 16). Vertex AI Search.
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Vertex AI Search.
  • Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines - Benchchem. Vertex AI Search.
  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Vertex AI Search.
  • Hantzsch pyridine synthesis - Wikipedia. Vertex AI Search.
  • Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. Vertex AI Search.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025, June 10). Vertex AI Search.
  • Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) and bis(fused-1,4-dihydropyridines) linked to piperazine co - Semantic Scholar. Vertex AI Search.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 2). Vertex AI Search.
  • An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Vertex AI Search.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Vertex AI Search.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. (2022, October 11). Vertex AI Search.
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC. Vertex AI Search.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Vertex AI Search.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (2022, October 11). Vertex AI Search.
  • Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one - ResearchGate. (2025, August 10). Vertex AI Search.
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC. (2023, September 4). Vertex AI Search.
  • Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one - Research Journal of Pharmacy and Technology. (2020, October 17). Vertex AI Search.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride in Organic Solvents

Executive Summary Dimethyl piperidine-3,5-dicarboxylate hydrochloride (CAS 1099378-04-7) is a highly specialized secondary amine building block frequently utilized in pharmaceutical synthesis and drug discovery[1][2]. Wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl piperidine-3,5-dicarboxylate hydrochloride (CAS 1099378-04-7) is a highly specialized secondary amine building block frequently utilized in pharmaceutical synthesis and drug discovery[1][2]. With a molecular formula of C9H15NO4·HCl and a molecular weight of approximately 237.68 g/mol (free base 201.22 g/mol )[3], its physicochemical behavior is heavily dictated by its salt form. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, designing biphasic extractions, and engineering crystallization workflows. This whitepaper provides a mechanistic analysis of its solubility and a self-validating protocol for empirical determination.

Physicochemical Profiling & Structural Causality

The solubility of a compound is fundamentally governed by the thermodynamic principle of "like dissolves like," but in the case of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, the structural nuances require a deeper look[4]:

  • Ionic Character (The Hydrochloride Salt): The protonated piperidine nitrogen paired with a chloride counterion creates a strong ionic crystal lattice. To break this lattice, solvents must possess a high dielectric constant (ε) and strong hydrogen-bonding capabilities to solvate the respective ions. Consequently, this compound exhibits high solubility in polar protic solvents (e.g., methanol, water) but remains virtually insoluble in non-polar aliphatic or aromatic hydrocarbons[4].

  • Ester Moieties: The presence of two methyl ester groups at the 3 and 5 positions introduces localized dipole moments and hydrogen-bond accepting capabilities. While these groups increase the overall lipophilicity of the free base, in the hydrochloride salt form, they serve to slightly enhance solubility in polar aprotic solvents (like DMSO or DMF) compared to simple, unfunctionalized amine hydrochlorides.

Predictive Solubility Matrix in Organic Solvents

Because empirical solubility data for proprietary or highly specific intermediates can vary based on polymorphic form and purity, application scientists rely on predictive matrices grounded in solvent dielectric constants and solvation mechanisms. Table 1 summarizes the expected solubility profile for Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Table 1: Predictive Solubility Matrix for Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride

SolventDielectric Constant (ε)Solvation MechanismEstimated Solubility Profile
Methanol 33.0Strong H-bond donor, high polarityHigh (>50 mg/mL)
Ethanol 24.5Moderate H-bond donor, moderate polarityModerate to High (10–50 mg/mL)
Dimethyl Sulfoxide (DMSO) 46.7High polarity, strong H-bond acceptorModerate (5–20 mg/mL)
Acetonitrile 37.5Polar aprotic, weak anion solvationLow (1–5 mg/mL)
Ethyl Acetate 6.0Low polarity, weak dipoleVery Low (<1 mg/mL)
Dichloromethane (DCM) 9.1Low polarity, halogenatedVery Low (<1 mg/mL)
Toluene 2.4Non-polar, aromaticInsoluble
Hexane 1.9Non-polar, aliphaticInsoluble

Empirical Determination: The Self-Validating Shake-Flask Protocol

To transition from predictive models to actionable empirical data, the thermodynamic equilibrium solubility must be measured. The "" remains the gold standard endorsed by ICH and WHO guidelines for its reliability and accuracy[5][6][7][8].

To ensure scientific integrity, the following protocol is designed as a self-validating system : it incorporates internal controls (time-point sampling) to differentiate between true equilibrium and transient supersaturation.

Step-by-Step Methodology:

  • Saturation Preparation: Add an excess amount of solid Dimethyl piperidine-3,5-dicarboxylate hydrochloride to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial[9][10]. Causality: A visible excess of solid must remain throughout the experiment to guarantee that the solution is fully saturated and the thermodynamic equilibrium is driven by the solid state[7].

  • Thermostatic Equilibration: Place the vial in an orbital shaker incubator set to 37 ± 1 °C (or the specific target temperature for the synthesis step) with an agitation speed of 150–200 rpm[7][8].

  • Time-Point Sampling (The Validation Step): Withdraw 100 µL aliquots at 24, 48, and 72 hours[7]. Causality: Equilibrium is only confirmed when the concentration difference between two consecutive time points is statistically insignificant (Relative Standard Deviation < 5%). This prevents false readings caused by slow dissolution kinetics.

  • Phase Separation: Centrifuge the withdrawn aliquots at 10,000 x g for 10 minutes, or filter through a solvent-compatible 0.45 µm PTFE syringe filter, to completely remove undissolved microparticles[7][9].

  • Quantification: Dilute the clear supernatant into the linear range of a validated HPLC-UV assay and calculate the concentration against a standard calibration curve[10][11].

Workflow Visualization

G Start 1. Solid Excess + Solvent (Self-Validation: Visual confirmation of undissolved API) Equilibration 2. Orbital Shaking (37°C) (Sample at 24h, 48h, 72h) Start->Equilibration Separation 3. Phase Separation (Centrifugation at 10,000 x g) Equilibration->Separation Analysis 4. HPLC-UV Quantification (Self-Validation: <5% RSD between time points) Separation->Analysis Result 5. Verified Equilibrium Solubility Analysis->Result

Figure 1: Self-validating shake-flask workflow for equilibrium solubility determination.

Strategic Solvent Selection in Drug Development

Understanding this solubility matrix directly informs downstream chemical engineering:

  • Reaction Engineering: For nucleophilic substitutions or coupling reactions requiring the fully dissolved salt, methanol is the optimal solvent. If aprotic conditions are strictly required, DMSO is the best alternative, though reaction kinetics may need adjustment due to lower overall solubility.

  • Biphasic Extraction: The stark contrast between the compound's high aqueous/polar solubility and its insolubility in non-polar solvents (like Ethyl Acetate or DCM) makes workup straightforward. To extract the compound into an organic phase, the aqueous layer must be basified (e.g., with NaHCO3 or NaOH) to neutralize the hydrochloride salt, converting it to the lipophilic free base.

  • Purification via Crystallization: The data supports a highly effective anti-solvent crystallization strategy. The crude hydrochloride salt can be dissolved in a minimum volume of warm methanol (the primary solvent). Slow, controlled addition of an anti-solvent like ethyl acetate or heptane will predictably reduce the dielectric constant of the mixture, forcing the pure salt to precipitate out of solution while leaving impurities dissolved.

References

  • Title: Dimethyl piperidine-3,5-dicarboxylate Information Source: Coolpharm URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: WHO Expert Committee on Specifications for Pharmaceutical Preparations Source: World Health Organization / MOH Knowledge Management Portal URL: [Link]

Sources

Foundational

commercial availability of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

An In-depth Technical Guide to the Sourcing and Quality Assessment of Dimethyl piperidine-3,5-dicarboxylate hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Sourcing and Quality Assessment of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold stands out as a "highly privileged" structural motif, integral to the design of a vast array of pharmaceuticals targeting conditions from cancer to central nervous system disorders.[1][2] Among the diverse range of piperidine-based building blocks, Dimethyl piperidine-3,5-dicarboxylate hydrochloride serves as a versatile and valuable intermediate. Its stereochemically rich framework allows for the divergent synthesis of complex, biologically active molecules, making it a compound of significant interest in drug discovery pipelines.[3][4]

However, the successful integration of this intermediate into a synthetic workflow is critically dependent on its reliable sourcing and stringent quality control. The commercial availability of a chemical does not always guarantee its suitability for a specific, sensitive application. This guide provides a comprehensive technical overview of the commercial landscape, quality verification protocols, and handling considerations for Dimethyl piperidine-3,5-dicarboxylate hydrochloride, designed to empower researchers to procure this vital reagent with confidence and ensure the integrity of their scientific outcomes.

Part 1: Core Compound Specifications and Identification

Accurate identification is the foundational step in procurement. Ambiguity in nomenclature or identifiers can lead to the acquisition of incorrect materials, resulting in significant delays and wasted resources. It is crucial to note that this compound is often sold as specific stereoisomers, such as the cis or trans diastereomers. The CAS number will typically correspond to a specific isomer or a defined mixture. Researchers must verify the exact stereochemistry required for their synthesis and source it accordingly.

Table 1: Key Identifiers and Physicochemical Properties

ParameterDataSource(s)
Chemical Name Dimethyl piperidine-3,5-dicarboxylate hydrochloride
Example CAS Number 1099378-04-7 (for rel-(3S,5R)-isomer)[5][6]
Molecular Formula C₉H₁₆ClNO₄[5]
Molecular Weight 237.68 g/mol
Typical Purity ≥97%[5][6]
Common Synonyms Dimethyl (3S,5R)-piperidine-3,5-dicarboxylate HCl[5]
Physical Form White to off-white solid/crystalline powder[5]
Storage Temperature Room temperature or 2-8°C; keep dry.[5][6]
Molecular Structure

The piperidine ring, with its two methyl ester groups, provides multiple reactive handles for further chemical modification. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.

Caption: Structure of Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Part 2: Commercial Availability and Supplier Evaluation

This building block is commercially available from a range of suppliers that cater to different scales, from discovery research (mg to g) to process development (kg). The choice of supplier should be a deliberate process based on a balance of purity requirements, documentation, lead time, and cost.

Table 2: Representative Commercial Suppliers

SupplierTypical GradePurity OfferedScale
Sigma-Aldrich Reagent / Research98%Gram
ChemScene Research98%Gram
AA Blocks Research98%Gram
BLD Pharm ResearchCustomGram to Kilogram
TCI Chemicals Reagent / Research>98%Gram

Note: This list is illustrative and not exhaustive. Availability and specifications should always be confirmed directly with the supplier.

Logical Workflow for Supplier Vetting

A structured approach to procurement minimizes risk. Simply selecting the cheapest or fastest option can compromise an entire research campaign if the material quality is substandard. The following workflow is recommended.

Caption: A self-validating workflow for procuring critical chemical reagents.

Part 3: Scientific Integrity - Quality Control and In-House Verification

Trust in a supplier's Certificate of Analysis (CoA) is important, but independent verification is paramount for ensuring experimental reproducibility. The causality is simple: impure or incorrect starting materials lead to failed reactions, complex purification challenges, and potentially erroneous biological data.

Certificate of Analysis (CoA) - A Critical Review

The CoA is the first line of defense. Do not treat it as a mere packing slip.

  • Identity: Look for confirmation by ¹H NMR and/or Mass Spectrometry. The data should be clearly presented and match the expected structure.

  • Purity: This is most reliably determined by HPLC, as it separates the main component from non-volatile impurities.[7][8] A purity value determined only by NMR can be misleading if impurities do not have visible protons or their signals overlap.

  • Lot-Specific Data: Ensure the CoA corresponds to the specific lot number you received, not a generic "typical" analysis.

Recommended In-House Verification Protocols

These protocols serve as a self-validating system to confirm the material's identity and purity before committing it to a reaction.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

This experiment confirms the molecular structure and can provide a rough estimate of purity.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the N-H protons, which will exchange and disappear in D₂O.

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • Analysis & Interpretation: The spectrum should be consistent with the structure.

    • Expected Chemical Shifts (δ) in DMSO-d₆:

      • ~8.5-9.5 ppm (broad singlet, 2H, NH₂ ⁺)

      • ~3.6 ppm (singlet, 6H, 2 x OCH₃ )

      • ~2.5-3.5 ppm (multiplets, 7H, piperidine ring protons)

    • The absence of significant unassigned peaks is crucial.

Protocol 2: Purity Assessment via Reversed-Phase HPLC

This is the gold standard for assessing the purity of non-volatile organic compounds.

  • System Preparation:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Detector: UV, set to a low wavelength (e.g., 210 nm) where the ester carbonyls may absorb.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This ensures elution of both polar and non-polar impurities.

  • Data Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥97% is generally acceptable for most research applications.

Part 4: Safe Handling and Storage

Proper storage is essential to maintain the compound's integrity over time. As a hydrochloride salt, the material can be hygroscopic.

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[9][10] Wear standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. The compound is classified as an irritant and is harmful if swallowed.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the material in a desiccator is a prudent measure to prevent moisture absorption. It should be stored away from strong oxidizing agents.[10]

References

  • ChemSub. 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Information. [Link]

  • Danieli, B., et al. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications, 27(1), 69–77. [Link]

  • TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine | Global Chemical Supplier. [Link]

  • TUODA INDUSTRY LIMITED. Material Safety Data Sheet (MSDS) 3,5-Dimethylpiperidine. [Link]

  • TUODA INDUSTRY LIMITED. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Supporting Information. Synthetic Procedure and Characterizations. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Bakhtin, M.A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]

  • Forró, E., & Fülöp, F. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(22), 8599-8602. [Link]

  • Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

  • Wieczorek, E., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115987. [Link]

  • Google Patents. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.
  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Elixir International Journal. Stability Indicating HPLC Method for the Determination of Nicardipine Hydrochloride. [Link]

  • Sonawane, S. S., et al. (2020). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Indian Journal of Pharmaceutical Education and Research, 54(2s), s550-s558. [Link]

Sources

Foundational

Dimethyl piperidine-3,5-dicarboxylate hydrochloride molecular weight

An In-depth Technical Guide to Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride Abstract: This technical guide provides a comprehensive overview of dimethyl piperidine-3,5-dicarboxylate hydrochloride, a key heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride

Abstract: This technical guide provides a comprehensive overview of dimethyl piperidine-3,5-dicarboxylate hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, analytical characterization, and applications. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical and reliable resource for leveraging this versatile scaffold in complex molecular design and discovery.

Compound Identification and Physicochemical Properties

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a disubstituted piperidine derivative provided as its hydrochloride salt to improve stability and handling. Its structure is notable for the diester functionalities at the C3 and C5 positions, which offer multiple points for synthetic elaboration.

Nomenclature and Key Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is most commonly available as a specific relative stereoisomer, rel-(3S,5R), indicating it is a racemic mixture of the (3S,5R) and (3R,5S) enantiomers.

IdentifierValue
Systematic Name rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride
Common Synonym dimethyl (3S,5R)-piperidine-3,5-dicarboxylate hydrochloride
CAS Number 1099378-04-7[1]
Molecular Formula C₉H₁₆ClNO₄
InChI Key CKHNNEWIFMNBOM-UKMDXRBESA-N[1]
Molecular Weight and Composition

The molecular weight is a fundamental parameter for all stoichiometric calculations in synthesis and analysis.

PropertyValueSource
Molecular Weight 237.68 g/mol
Exact Mass 237.0768 g/mol Calculated
Physicochemical Characteristics

The compound's physical properties dictate its handling, storage, and appropriate use in experimental setups.

PropertyValue
Physical Form Solid[1]
Typical Purity ≥98%[1]
Storage Conditions Store at room temperature, keep dry and cool[1]

Synthesis and Purification: A Mechanistic Approach

The synthesis of saturated heterocycles like piperidines often relies on the reduction of their aromatic precursors.[2] This approach is favored for its efficiency and the wide availability of substituted pyridines.

Retrosynthetic Strategy

The most logical and industrially scalable route to dimethyl piperidine-3,5-dicarboxylate hydrochloride is through the catalytic hydrogenation of the corresponding pyridine precursor, dimethyl pyridine-3,5-dicarboxylate. The final step involves protonation with hydrochloric acid to form the stable salt.

Retrosynthesis Target Dimethyl Piperidine-3,5-dicarboxylate HCl Precursor1 Dimethyl Piperidine-3,5-dicarboxylate (Free Base) Target->Precursor1 Salt Formation (HCl) Precursor2 Dimethyl Pyridine-3,5-dicarboxylate Precursor1->Precursor2 Catalytic Hydrogenation

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system designed for high conversion and purity. The choice of catalyst and solvent is critical for achieving complete saturation of the aromatic ring under manageable conditions.

Materials:

  • Dimethyl pyridine-3,5-dicarboxylate

  • Rhodium on carbon (Rh/C, 5 wt%) or Platinum(IV) oxide (PtO₂)

  • Methanol (MeOH) or Trifluoroethanol (TFE)[3]

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl), 2M solution in diethyl ether

  • Parr autoclave or similar hydrogenation apparatus

Procedure:

  • Catalyst and Substrate Preparation: In a suitable glass liner for the autoclave, add dimethyl pyridine-3,5-dicarboxylate (1.0 eq). To this, add the chosen solvent (e.g., MeOH) to create a ~0.1 M solution. Finally, add the catalyst (0.5-1.0 mol%).

    • Causality: Rhodium and Platinum are highly effective catalysts for pyridine hydrogenation.[2] Methanol is a standard solvent, but TFE can sometimes enhance reaction rates under milder conditions.[3] The catalyst loading is kept low to balance reaction speed with cost and ease of removal.

  • Hydrogenation: Place the liner in the autoclave. Seal the vessel and purge the system three times with nitrogen, followed by three purges with hydrogen gas.

    • Causality: Purging removes atmospheric oxygen, which can deactivate the catalyst and create a potential explosion hazard with hydrogen.

  • Reaction Execution: Pressurize the autoclave with hydrogen gas (typically 5-10 bar). Begin stirring and heat the reaction to 40-60 °C. Monitor the reaction progress by observing the pressure drop (indicating H₂ consumption) or by TLC/LC-MS analysis of aliquots.

    • Causality: Moderate heat and pressure increase the rate of reaction without promoting side reactions. Continuous stirring ensures efficient contact between the substrate, catalyst, and hydrogen.

  • Filtration and Concentration: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with additional solvent.

    • Causality: Celite is a fine, inert filter aid that prevents the pyrophoric catalyst from being exposed to air while hot and ensures its complete removal from the product solution.

  • Salt Formation: Concentrate the filtrate under reduced pressure to yield the crude free-base piperidine as an oil. Redissolve the oil in a minimal amount of anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Causality: Formation of the hydrochloride salt converts the oily free base into a stable, crystalline solid that is easier to handle, purify, and store.

  • Purification: Collect the resulting solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to yield pure dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1. Charge Reactor (Substrate, Solvent, Catalyst) B 2. Purge System (N₂ then H₂) A->B C 3. Pressurize & Heat (5-10 bar H₂, 40-60°C) B->C D 4. Cool & Vent C->D E 5. Filter through Celite D->E F 6. Concentrate Filtrate E->F G 7. Precipitate as HCl Salt F->G H 8. Filter & Dry Solid G->H I I H->I Final Product

Caption: Step-by-step workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (singlet, ~3.7 ppm), the piperidine ring protons (complex multiplets in the 1.5-3.5 ppm range), and a broad signal for the N-H proton of the ammonium salt.

  • ¹³C NMR: The carbon spectrum should clearly show signals for the carbonyl carbons of the ester groups (~170-175 ppm), the methoxy carbons (~52 ppm), and multiple signals for the sp³-hybridized carbons of the piperidine ring.[3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺) at m/z 202.1.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester groups (~1730 cm⁻¹) and a broad absorption in the 2400-2800 cm⁻¹ region, characteristic of the N-H stretch of an amine hydrochloride salt.

  • Purity (HPLC): Purity is typically assessed using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, confirming the absence of starting material and byproducts.

Applications in Research and Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[2][4][5] Its non-planar, three-dimensional structure provides an excellent framework for positioning substituents to interact with biological targets.[4]

A Versatile C₂-Symmetric Building Block

The 3,5-disubstituted pattern of this compound, particularly in its cis form, provides a C₂-symmetric scaffold. This symmetry is highly valuable in the synthesis of natural products, such as alkaloids, and as a core for developing chiral ligands or catalysts.[6] The two ester groups can be differentially modified or hydrolyzed to diacids, serving as handles for further synthetic transformations.

Role in Medicinal Chemistry

The piperidine motif is known to enhance druggability by improving pharmacokinetic properties and providing a stable, basic nitrogen center that can form key salt-bridge interactions with protein targets.[5] This specific building block is ideal for constructing novel analogs of drugs targeting the central nervous system (CNS) or other therapeutic areas where piperidine-containing molecules have shown success.[5][7]

Applications cluster_mods Synthetic Modifications cluster_targets Potential Applications Start Dimethyl Piperidine-3,5-dicarboxylate HCl (Building Block) Mod1 Ester Hydrolysis -> Diacid Start->Mod1 Mod2 Amide Formation -> Diamide Library Start->Mod2 Mod3 Ester Reduction -> Diol Start->Mod3 Mod4 N-Alkylation / N-Arylation Start->Mod4 App3 Alkaloid Total Synthesis Start->App3 App2 Enzyme Inhibitors Mod1->App2 App1 CNS Agent Scaffolds Mod2->App1 App4 Chiral Ligands Mod3->App4 Mod4->App1

Caption: Logical pathways from building block to application.

Safety and Handling

Proper handling is mandatory to ensure laboratory safety. The compound is classified as harmful and an irritant.[1]

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity (Oral) H302WarningHarmful if swallowed[1]
Skin Irritation H315WarningCauses skin irritation[1][8]
Eye Irritation H319WarningCauses serious eye irritation[1][8]
Respiratory Irritation H335WarningMay cause respiratory irritation

Recommended Procedures:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed in a dry and cool place, as specified by the supplier.[1]

Conclusion

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is more than a chemical with a defined molecular weight; it is a potent and versatile tool for chemical innovation. Its well-defined structure, accessible synthesis, and dual functional handles make it an invaluable building block for creating complex molecules with significant potential in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this compound into their research programs.

References

  • Chemwatch. (n.d.). 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate.
  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Krasavin, M. (2023).
  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Goetz, S. K., & Kroutil, W. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8349–8352.
  • Janecka, A. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117709.

Sources

Exploratory

Comprehensive Technical Guide: Theoretical Yield Calculation and Synthesis of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride

Introduction & Mechanistic Rationale Dimethyl piperidine-3,5-dicarboxylate is a highly versatile heterocyclic scaffold utilized extensively in the development of1[1], 2[2], and3[3]. The hydrochloride salt of this diester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Dimethyl piperidine-3,5-dicarboxylate is a highly versatile heterocyclic scaffold utilized extensively in the development of1[1], 2[2], and3[3]. The hydrochloride salt of this diester (CAS: 1099378-04-7) is the preferred form for long-term storage and subsequent coupling reactions due to its enhanced stability, handling properties, and solubility profile[4].

While some synthetic routes rely on the catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate using Pd/C or PtO2​ under hydrogen pressure[1][3], this guide focuses on the direct, thionyl chloride-mediated Fischer esterification of piperidine-3,5-dicarboxylic acid. This route is highly efficient as it achieves simultaneous di-esterification and amine protonation (hydrochloride salt formation) in a single workflow, driven by Le Chatelier's principle.

Experimental Protocol & Self-Validating System

The following protocol is designed not just as a sequence of steps, but as a self-validating chemical system where macroscopic observations directly correlate with microscopic mechanistic milestones.

Step 1: Reagent Preparation and In-Situ Activation

  • Suspend 10.00 g of piperidine-3,5-dicarboxylic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Chill the suspension to 0 °C using an ice-water bath.

  • Dropwise, add 15.0 mL of thionyl chloride ( SOCl2​ ) over 30 minutes.

  • Causality: The reaction between SOCl2​ and methanol is violently exothermic. Performing this addition at 0 °C prevents the premature boil-off of the solvent and ensures the retention of the generated HCl gas, which is strictly required to protonate the piperidine nitrogen and catalyze the esterification.

Step 2: Reflux and Equilibrium Shifting

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 12 hours.

  • Causality: Fischer esterification is an equilibrium process. Refluxing provides the necessary activation energy. As the esterification produces water, the excess SOCl2​ acts as a chemical scavenger, reacting with the water to form SO2​ and HCl gases. This continuous removal of water irreversibly shifts the equilibrium toward the diester product.

  • Self-Validating IPC (In-Process Control): The reaction is macroscopically self-validating. The continuous evolution of SO2​ gas indicates active dehydration. The cessation of gas bubbling is a reliable indicator that the reaction has reached completion. Furthermore, TLC analysis (ninhydrin stain) will show a complete shift from the baseline ( Rf​=0.0 for the highly polar diacid) to a distinct migrating spot ( Rf​≈0.4 in 10% MeOH/DCM for the diester).

Step 3: Isolation and Purification

  • Cool the reaction to room temperature and concentrate under reduced pressure to yield a viscous crude oil.

  • Triturate the crude oil with 50 mL of cold, anhydrous diethyl ether. Stir vigorously until a white crystalline solid forms. Filter and dry under a high vacuum.

  • Causality: Diethyl ether is a non-polar solvent. The target molecule, now a highly polar hydrochloride salt, is entirely insoluble in ether and precipitates. Conversely, unreacted organic impurities, trace methanol, and acidic byproducts remain soluble in the supernatant, ensuring high purity without the need for column chromatography.

Theoretical Yield Calculation

To calculate the theoretical yield, we must first identify the limiting reagent based on the reaction stoichiometry:

C7​H11​NO4​ (Diacid)+2CH3​OH+2SOCl2​→C9​H15​NO4​⋅HCl (Product)+2SO2​↑+HCl↑+Byproducts

1. Moles of Piperidine-3,5-dicarboxylic acid (Limiting Reagent):

  • Mass = 10.00 g

  • Molecular Weight = 173.17 g/mol

  • Moles=173.17 g/mol10.00 g​=0.05775 mol

2. Moles of Thionyl Chloride (Excess):

  • Volume = 15.0 mL

  • Density = 1.64 g/mL Mass = 24.60 g

  • Molecular Weight = 118.97 g/mol

  • Moles=118.97 g/mol24.60 g​=0.2068 mol (3.58 equivalents; well above the 2.0 required).

3. Theoretical Yield of Dimethyl piperidine-3,5-dicarboxylate hydrochloride:

  • Molecular Weight of Product = 237.68 g/mol [4]

  • TheoreticalYield=0.05775 mol×237.68 g/mol=13.726 g

Quantitative Data Presentation

Table 1: Stoichiometric Parameters and Reagent Properties

Reagent / ProductMolecular WeightDensityMass / VolumeMolesEquivalentsRole
Piperidine-3,5-dicarboxylic acid173.17 g/mol N/A10.00 g0.05771.00Limiting Reagent
Methanol32.04 g/mol 0.792 g/mL100.0 mL2.470042.8Solvent / Reactant
Thionyl Chloride118.97 g/mol 1.640 g/mL15.0 mL0.20683.58Dehydrating Agent
Dimethyl piperidine-3,5-dicarboxylate HCl 237.68 g/mol N/A 13.73 g 0.0577 1.00 Target Product

Table 2: Yield Parameters and Validation Metrics

ParameterValueAnalytical Indicator / Notes
Theoretical Yield 13.73 gAssumes 100% conversion and recovery.
Expected Practical Yield 12.35 - 13.04 g90 - 95% is typical for this specific route.
IPC 1: Reaction Completion Cessation of SO2​ Macroscopic observation of gas evolution.
IPC 2: Conversion Check TLC (Ninhydrin) Rf​ shift from 0.0 (diacid) to ~0.4 (diester).

Process Visualization

SynthesisWorkflow SM Piperidine-3,5-dicarboxylic acid (Limiting Reagent) Mix Ice Bath Addition (0 °C) Exothermic Control SM->Mix MeOH Methanol (Solvent & Reactant) MeOH->Mix SOCl2 Thionyl Chloride (Activator) SOCl2->Mix Generates HCl in-situ Reflux Reflux (65 °C) Fischer Esterification Mix->Reflux Heat Applied Evap Vacuum Concentration Volatiles Removal Reflux->Evap SO2 gas evolves Product Dimethyl piperidine-3,5-dicarboxylate HCl (Target Salt) Evap->Product Ether Trituration

Workflow for the synthesis of dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride in the Synthesis of Conformationally Constrained Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Beyond the Linear Peptide – The Imperative for Conformational Constraint In the landscape of moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond the Linear Peptide – The Imperative for Conformational Constraint

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and low off-target toxicity. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability, largely due to their conformational flexibility.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling solution to these challenges.[1][2] A key strategy in the design of potent peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby enhancing receptor affinity and metabolic stability.[3][4]

One of the most prevalent secondary structures in peptides and proteins that governs molecular recognition is the β-turn.[5] These structures are critical for protein folding and function and are often involved in protein-protein interactions (PPIs).[5] Consequently, the development of small molecules that can mimic the spatial arrangement of amino acid side chains in a β-turn is a highly sought-after goal in medicinal chemistry. This has led to the exploration of various scaffolds that can serve as templates for presenting pharmacophoric groups in a defined three-dimensional orientation.[6][7]

This document provides a detailed guide on the application of Dimethyl piperidine-3,5-dicarboxylate hydrochloride as a novel scaffold for the synthesis of conformationally constrained peptidomimetics designed to mimic β-turn motifs.

The Rationale for Employing Dimethyl piperidine-3,5-dicarboxylate Hydrochloride as a β-Turn Mimetic Scaffold

The rigid, cyclic structure of the piperidine ring in Dimethyl piperidine-3,5-dicarboxylate hydrochloride makes it an excellent candidate for a peptidomimetic scaffold. The diametrically opposed carboxylate groups at the 3 and 5 positions provide two anchor points for the attachment of amino acids or peptide fragments. By linking peptide chains to these positions, the piperidine ring enforces a specific spatial orientation of the appended residues, effectively mimicking the turn structure of a native peptide.

The hydrochloride salt form ensures solubility in common solvents used in peptide synthesis. The methyl ester protecting groups on the carboxylates allow for selective deprotection and subsequent coupling reactions, providing the necessary orthogonality for a stepwise synthesis.

Mechanistic Principle: Solid-Phase Synthesis of a Peptidomimetic Incorporating the Piperidine Scaffold

The incorporation of the Dimethyl piperidine-3,5-dicarboxylate scaffold can be seamlessly integrated into a standard solid-phase peptide synthesis (SPPS) workflow. The general strategy involves the initial attachment of the scaffold to the solid support, followed by the stepwise elongation of peptide chains from the two carboxylate positions.

Diagram of the Synthetic Workflow

G cluster_0 Scaffold Preparation and Attachment cluster_1 First Peptide Chain Elongation cluster_2 Second Peptide Chain Elongation cluster_3 Cleavage and Purification a Dimethyl piperidine-3,5-dicarboxylate HCl b Neutralization (e.g., DIEA) a->b c Activation of one carboxyl group (e.g., HATU/DIEA) b->c d Coupling to Amino-functionalized Resin c->d e Selective deprotection of the second methyl ester d->e Orthogonal Protection f Activation of the free carboxyl group e->f g Iterative SPPS Cycles (Coupling, Deprotection) f->g h First Peptide Chain Assembled g->h i Deprotection of the piperidine nitrogen (if protected) h->i Continue on-resin synthesis j Coupling of the first amino acid i->j k Iterative SPPS Cycles j->k l Second Peptide Chain Assembled k->l m Cleavage from resin and deprotection of side chains l->m Final Product Assembly n Purification (e.g., RP-HPLC) m->n o Characterization (e.g., MS, NMR) n->o

Caption: Workflow for the solid-phase synthesis of a peptidomimetic using a piperidine scaffold.

Detailed Experimental Protocols

The following protocols are based on established solid-phase peptide synthesis techniques and have been adapted for the use of Dimethyl piperidine-3,5-dicarboxylate hydrochloride as a scaffold.

Materials and Reagents
  • Dimethyl piperidine-3,5-dicarboxylate hydrochloride

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Reagent-grade water

Protocol 1: Attachment of the Scaffold to the Solid Support
  • Swell the Rink Amide MBHA resin (100-200 mesh, 1.0 mmol/g) in DMF for 1 hour.

  • Treat the resin with 20% (v/v) piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • In a separate vessel, dissolve Dimethyl piperidine-3,5-dicarboxylate hydrochloride (2 eq. relative to resin loading) and DIEA (2 eq.) in DMF.

  • Add HATU (1.95 eq.) to the solution and allow it to pre-activate for 2 minutes.

  • Add the activated scaffold solution to the deprotected resin and shake for 4 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue shaking. If the test is negative, the coupling is complete.

  • Wash the resin with DMF (3x), DCM (3x), and dry under vacuum.

Protocol 2: Stepwise Elongation of Peptide Chains

This protocol assumes a sequential synthesis, first on one carboxyl group and then on the second.

Chain Elongation from the First Carboxyl Group (Position 3 or 5):

  • The resin-bound scaffold from Protocol 4.2 has one free methyl ester and one amide bond to the resin. The piperidine nitrogen is a secondary amine. For selective elongation, it is advisable to protect this nitrogen, for example, with a Boc group, before proceeding.

  • Selectively deprotect the remaining methyl ester. This can be achieved under mild basic conditions (e.g., dilute NaOH in a THF/water mixture), followed by acidification. Note: This step requires careful optimization to avoid cleavage from the resin.

  • Wash the resin thoroughly with appropriate solvents.

  • Couple the first Fmoc-protected amino acid to the newly freed carboxyl group using standard coupling reagents (e.g., DIC/HOBt or HATU/DIEA).

  • Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of the subsequent Fmoc-amino acids to build the first peptide chain.

Chain Elongation from the Second Position (Piperidine Nitrogen):

  • Once the first peptide chain is assembled, deprotect the piperidine nitrogen (e.g., remove the Boc group with TFA).

  • Neutralize the resulting amine with DIEA.

  • Couple the first Fmoc-protected amino acid to the piperidine nitrogen.

  • Continue with iterative SPPS cycles to build the second peptide chain.

Protocol 3: Cleavage, Deprotection, and Purification
  • After the synthesis is complete, wash the resin with DCM (3x) and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptidomimetic by mass spectrometry (MS) and, if necessary, by nuclear magnetic resonance (NMR) spectroscopy for conformational analysis.

Data Presentation and Expected Outcomes

The successful synthesis of the peptidomimetic should be confirmed by analytical data.

Parameter Expected Value/Outcome Method of Analysis
Molecular Weight Theoretical mass ± 1 DaMass Spectrometry (e.g., ESI-MS)
Purity >95%RP-HPLC
Conformation Evidence of a turn-like structure2D NMR (NOESY, ROESY)

Conformational Analysis: The key to validating the utility of this scaffold is to confirm that it induces a β-turn-like conformation. This can be achieved through detailed NMR studies in solution. The observation of specific Nuclear Overhauser Effect (NOE) cross-peaks between protons of the amino acid residues attached to the piperidine scaffold would provide strong evidence for a folded structure.

Troubleshooting and Best Practices

  • Incomplete Coupling to the Scaffold: The piperidine scaffold is a bulky molecule. Ensure complete activation and allow for longer coupling times. The use of HATU is recommended for its high efficiency.

  • Difficulty in Selective Deprotection: The selective deprotection of one methyl ester in the presence of the other and the resin linker can be challenging. Careful optimization of reaction conditions (time, temperature, reagent concentration) is crucial. Alternatively, a differentially protected version of the scaffold could be synthesized.

  • Aggregation during Synthesis: Peptidomimetics can sometimes be prone to aggregation. The use of pseudoproline dipeptides or other aggregation-disrupting strategies may be necessary for longer peptide chains.

Conclusion

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a promising and versatile scaffold for the synthesis of conformationally constrained peptidomimetics. Its rigid cyclic structure and the presence of two modifiable positions allow for the precise spatial arrangement of pharmacophoric groups to mimic β-turn motifs. The protocols outlined in this document provide a comprehensive guide for the incorporation of this scaffold into a solid-phase synthesis workflow, opening up new avenues for the design of novel peptide-based therapeutics with enhanced stability and bioactivity.

References

  • MDPI. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Available from: [Link]

  • Request PDF. (n.d.). Design, synthesis and use of scaffold based peptidomimetics. Available from: [Link]

  • Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Available from: [Link]

  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Therapeutic importance of peptidomimetics in medicinal chemistry. Available from: [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Abstract This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. We move beyond mere procedural lists to explain the scientific rationale behind the selection of each technique, ensuring a robust and validated understanding of the molecule's identity, purity, structure, and solid-state properties. Protocols are presented for researchers, scientists, and drug development professionals to establish a complete analytical control strategy for this compound.

Introduction: The Imperative for Rigorous Characterization

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a substituted piperidine derivative increasingly utilized as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs). The precise stereochemistry and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final drug product. A multi-faceted analytical approach is therefore not just recommended but essential for quality control and regulatory compliance.

This document outlines an integrated strategy employing spectroscopic, chromatographic, and thermal analysis techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for complete molecular characterization.

Structural Elucidation: Confirming Molecular Identity

The foundational step in characterization is the unequivocal confirmation of the chemical structure. This is achieved through a combination of spectroscopic techniques that probe the molecular framework at the atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation of organic molecules in solution. For Dimethyl piperidine-3,5-dicarboxylate hydrochloride, ¹H and ¹³C NMR not only confirm the core piperidine structure and the presence of the two methyl ester groups but also provide insights into the diastereomeric ratio (cis/trans). The hydrochloride salt form influences the chemical environment, particularly the protons and carbons near the nitrogen atom.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will typically allow for the observation of the N-H proton, which may exchange in D₂O.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for adequate signal dispersion.

    • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a pulse angle of 90° and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

    • The number of scans should be adjusted to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Correlate the chemical shifts and coupling constants with the expected structure.

Data Presentation: Predicted NMR Chemical Shifts

Note: These are estimated values based on analogous piperidine structures. Actual values must be determined experimentally.[1][2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (ppm)
-COOCH₃ (6H)~3.70 (s)
Piperidine Ring CH₂ (4H)2.80 - 3.40 (m)
Piperidine Ring CH (2H)2.50 - 3.00 (m)
N-H (1H)8.50 - 9.50 (br s)
Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
Assignment Predicted Chemical Shift (ppm)
C=O (ester)~172.0
-COOCH₃~52.5
Piperidine Ring CH~45.0
Piperidine Ring CH₂~35.0
Mass Spectrometry (MS)

Expertise & Experience: MS provides definitive confirmation of the compound's molecular weight. For a polar, pre-charged molecule like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. It allows for gentle ionization, typically resulting in the observation of the protonated free base [M+H]⁺.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation:

    • HPLC System coupled to a Mass Spectrometer.

    • Ionization Source: ESI, positive ion mode.

  • Chromatographic Conditions (for sample introduction):

    • Column: A short C18 column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Acquisition:

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3-4 kV.

    • Source Temperature: ~120-150 °C.

  • Data Analysis: Identify the peak corresponding to the molecular ion. The free base (C₉H₁₅NO₄) has a molecular weight of 201.22 Da. The expected [M+H]⁺ ion will be observed at m/z ≈ 202.23.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and reliable method for identifying the key functional groups within a molecule. The resulting spectrum serves as a molecular fingerprint. For this compound, we expect to see characteristic absorptions for the amine salt, the ester carbonyl, and C-H bonds.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrument Setup:

    • Spectrometer: FT-IR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[4][5]

Data Presentation: Expected FT-IR Absorption Bands

Table 3: Characteristic FT-IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
N-H⁺ Stretch (Amine Salt)2400 - 2800 (broad)
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1730 - 1750 (strong, sharp)
C-O Stretch (Ester)1100 - 1300

Purity and Impurity Profiling

Beyond confirming identity, quantifying the purity is crucial for any compound intended for drug development. High-Performance Liquid Chromatography is the industry standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis. A significant challenge with this molecule is its lack of a strong UV chromophore. Therefore, detection at low wavelengths (e.g., 200-215 nm) is necessary, which requires a highly pure mobile phase to minimize baseline noise. The acidic nature of the recommended mobile phase ensures the piperidine nitrogen remains protonated, leading to better peak shape and retention consistency.

Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation: Accurately weigh the sample and dissolve in the mobile phase or a compatible solvent (e.g., water/acetonitrile) to a final concentration of ~0.5-1.0 mg/mL.

  • Instrumentation and Conditions: See Table 4.

  • System Suitability Test (SST): Before running samples, inject a standard solution five or six times. The results must meet the predefined criteria in Table 4 to ensure the system is performing correctly. This is a core tenet of a self-validating protocol.[6][7]

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (Area %).

Data Presentation: HPLC Method Parameters

Table 4: HPLC Method Parameters
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
System Suitability Tailing Factor: ≤ 2.0; Theoretical Plates: ≥ 2000; %RSD for 6 injections: ≤ 2.0%

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Data Acquisition & Analysis prep_sample Prepare Sample (1 mg/mL in Mobile Phase) equilibrate Equilibrate HPLC System prep_sample->equilibrate prep_mobile Prepare Mobile Phase (Filtered & Degassed) prep_mobile->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst inject Inject Sample sst->inject If SST Passes acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: A typical workflow for the validation of an HPLC method.

Solid-State Characterization

The physical properties of the solid form of a compound, such as crystallinity, melting point, and thermal stability, are critical for handling, formulation, and storage.

Thermal Analysis (DSC & TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information. TGA measures changes in mass as a function of temperature, identifying the loss of solvents or water and the onset of thermal decomposition. DSC measures the heat flow into or out of a sample, allowing for the determination of the melting point, which is a key indicator of purity for a crystalline solid.[8][9][10]

Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

  • Instrument Setup & Conditions:

Table 5: Thermal Analysis Parameters
Technique Parameter & Condition
TGA Temperature Range: 30 °C to 400 °C
Heating Rate: 10 °C/min
Purge Gas: Nitrogen at 20-40 mL/min
DSC Temperature Range: 30 °C to a temperature below decomposition
Heating Rate: 10 °C/min
Purge Gas: Nitrogen at 20-40 mL/min
  • Data Analysis:

    • TGA: Examine the thermogram for any mass loss steps prior to decomposition. A sharp mass loss indicates decomposition.

    • DSC: Identify the onset and peak temperature of the endothermic event corresponding to the melting of the compound.

X-ray Powder Diffraction (PXRD)

Expertise & Experience: PXRD is an essential technique for characterizing the crystalline nature of a solid material. It provides a unique diffraction pattern based on the arrangement of molecules in the crystal lattice. This is critical for identifying the specific crystalline form (polymorph) and ensuring batch-to-batch consistency, which has significant implications for solubility and bioavailability.[11][12]

Protocol: PXRD

  • Sample Preparation: Gently grind the sample to a fine powder and pack it into a sample holder.

  • Acquisition: Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°) using a copper Kα X-ray source.

  • Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ, serves as a fingerprint for the crystalline form.

Integrated Characterization Strategy

No single technique is sufficient. A robust characterization relies on the orthogonal data generated from this suite of analytical methods. The flowchart below illustrates how these techniques interrelate to build a complete profile of the molecule.

Visualization: Integrated Analytical Workflow

Integrated_Workflow cluster_structure Structural Identity cluster_purity Purity & Composition cluster_solid_state Solid-State Properties compound Dimethyl piperidine-3,5-dicarboxylate HCl nmr NMR (¹H, ¹³C) Definitive Structure compound->nmr ms Mass Spectrometry Molecular Weight compound->ms ftir FT-IR Functional Groups compound->ftir hplc HPLC-UV Quantitative Purity compound->hplc elemental Elemental Analysis Empirical Formula compound->elemental dsc DSC Melting Point, Thermal Events compound->dsc tga TGA Thermal Stability, Solvation compound->tga pxrd PXRD Crystallinity, Polymorph compound->pxrd

Caption: Integrated approach for complete molecular characterization.

Conclusion

The comprehensive analytical characterization of Dimethyl piperidine-3,5-dicarboxylate hydrochloride requires a well-designed, multi-technique approach. The protocols and strategies outlined in this guide provide a robust framework for confirming the molecule's identity, quantifying its purity, and understanding its solid-state properties. By integrating data from NMR, MS, FT-IR, HPLC, and thermal analysis, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Edwards, H. G. M., & Szafran, M. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed. [Link]

  • Cassinelli, M. E. (1993). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Glowacka, I. E., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. [Link]

  • Dega-Szafran, Z., et al. (2003). FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. Journal of Molecular Structure. [Link]

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • Google Patents. (2013). SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.
  • PubChem. Dimethyl pyridine-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Ali, A., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • Muszyńska, B., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. National Center for Biotechnology Information. [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl- and methoxy-substituted methyl pipecolinates. White Rose Research Online. [Link]

Sources

Method

Application Note: HPLC Method for the Purity Assessment of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride

Executive Summary Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a highly polar, basic heterocyclic scaffold frequently utilized as a critical building block in pharmaceutical synthesis. Assessing its chemical pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a highly polar, basic heterocyclic scaffold frequently utilized as a critical building block in pharmaceutical synthesis. Assessing its chemical purity is paramount for downstream synthetic success and regulatory compliance. However, its structural features—a secondary amine, two hydrolyzable methyl esters, and the absence of a conjugated π -system—present distinct analytical challenges[1].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing low-wavelength Ultraviolet (UV) detection. The protocol is designed to mitigate peak tailing, prevent on-column degradation, and align with ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Mechanistic Insights & Method Development Rationale

As an analytical scientist, developing a method for this compound requires addressing three primary chemical behaviors:

Detection Strategy: The Chromophore Deficit

Piperidine rings and aliphatic esters lack the extended electron conjugation required for strong UV absorbance above 230 nm. The molecule only absorbs light weakly via the ester carbonyls and the amine nitrogen[3]. Consequently, detection must be performed at a low wavelength (210 nm ). While universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are excellent alternatives for piperidine derivatives[4], low-wavelength UV remains the most universally accessible technique in quality control laboratories.

DetectionStrategy N1 Dimethyl piperidine-3,5-dicarboxylate HCl N2 Chromophore Assessment N1->N2 N3 Low-Wavelength UV (210 nm) N2->N3 Native State (Ester Carbonyls) N4 Universal Detection (CAD / ELSD) N2->N4 No UV Absorbance Required N5 Pre-Column Derivatization (e.g., Tosyl Chloride) N2->N5 Enhanced Sensitivity Needed

Logic flow for selecting detection strategies for piperidine derivatives.

Retention & Peak Shape: Overcoming Silanol Interactions

The secondary amine of the piperidine ring is highly basic (pKa ~9–10). On standard silica-based reversed-phase columns, this protonated amine interacts strongly with unreacted, acidic silanol groups on the stationary phase, causing severe peak tailing[1].

  • The Solution: The mobile phase is modified with 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual purpose: it lowers the pH to ~2.0 (neutralizing acidic silanols) and acts as an ion-pairing agent, forming a hydrophobic complex with the protonated piperidine to increase retention and sharpen the peak[5].

Stability: Preventing Ester Hydrolysis

While basic mobile phases (pH > 8) are sometimes used to neutralize amines and improve peak shape, the two methyl ester groups at positions 3 and 5 are highly susceptible to base-catalyzed hydrolysis. Maintaining a low pH (~2.0) with TFA ensures the esters remain chemically stable during the chromatographic run, preventing the generation of artifact impurities.

Column Chemistry: Managing High Polarity

Because the hydrochloride salt is highly polar, a highly aqueous mobile phase is required for initial retention. Standard C18 columns can suffer from "phase dewetting" (hydrophobic collapse) under these conditions. Therefore, a polar-embedded C18 column (e.g., Waters SymmetryShield) is utilized to maintain stationary phase hydration and ensure reproducible retention times[3],[6].

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Polar-embedded C18 (150 x 4.6 mm, 3.5 µm)Prevents phase dewetting in highly aqueous conditions[6].
Mobile Phase A Water + 0.1% TFA (v/v)Protonates silanols; provides ion-pairing for the amine[5].
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Eluting solvent; maintains constant baseline absorbance.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces system backpressure.
Detection UV at 210 nmCaptures weak absorbance of ester carbonyls[3].
Injection Vol 10 µLBalances sensitivity with prevention of column overloading.
Diluent Water:Acetonitrile (90:10, v/v)Matches initial gradient conditions to prevent peak distortion.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain polar analyte
2.0955Isocratic hold
12.04060Linear ramp to elute strongly retained impurities
15.04060Column wash
15.1955Return to initial conditions
20.0955Re-equilibration
Step-by-Step Execution Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas (Mobile Phase A).

  • Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas (Mobile Phase B).

Step 2: Diluent & Blank Preparation

  • Mix 900 mL of Milli-Q water with 100 mL of Acetonitrile.

  • Transfer 1.0 mL of this diluent to an HPLC vial to serve as the Blank.

Step 3: Standard Preparation (System Suitability)

  • Accurately weigh 10.0 mg of Dimethyl piperidine-3,5-dicarboxylate hydrochloride reference standard into a 10 mL volumetric flask.

  • Add 7 mL of diluent and sonicate for 5 minutes until fully dissolved (the HCl salt is highly soluble).

  • Dilute to volume with diluent and mix well. Final concentration: 1.0 mg/mL .

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 4: Sample Preparation

  • Prepare the analytical sample identically to the standard preparation to achieve a target concentration of 1.0 mg/mL.

System Suitability & Method Validation

To ensure the method is a self-validating system, a System Suitability Test (SST) must be passed prior to sample analysis. This aligns with the ICH Q2(R2) framework for ensuring the reliability of analytical testing methods[7],[8].

ValidationWorkflow S1 1. Mobile Phase & Diluent Prep (0.1% TFA in H2O/ACN) S2 2. Standard & Sample Prep (1.0 mg/mL) S1->S2 S3 3. System Suitability Test (SST) (RSD < 2.0%, Tailing < 1.5) S2->S3 S4 4. ICH Q2(R2) Validation (Linearity, Accuracy, Precision) S3->S4 S5 5. Purity Assessment & Data Reporting S4->S5

Step-by-step workflow for HPLC purity assessment and method validation.

System Suitability Criteria

Inject the Blank followed by six consecutive injections of the Standard Preparation. Evaluate the main peak against the following criteria:

  • Retention Time (RT): ~4.5 - 5.5 minutes.

  • Tailing Factor (Tf): ≤1.5 (Confirms effective silanol suppression by TFA).

  • Theoretical Plates (N): ≥5000 (Confirms column efficiency).

  • Relative Standard Deviation (%RSD) of Peak Area: ≤2.0% (Confirms injection precision).

ICH Q2(R2) Validation Acceptance Criteria

For laboratories adopting this method for regulatory submissions, the following validation parameters must be established as per ICH Q2(R2) guidelines[2]:

Table 3: Method Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and spiked sample with known impurities.No interference at the RT of the main peak. Resolution >1.5 between adjacent peaks.
Linearity Prepare standards from 25% to 150% of target concentration (0.25 to 1.5 mg/mL).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike API at 50%, 100%, and 150% levels in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations of the same batch.%RSD of purity ≤1.0% .
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N ≥3:1 . LOQ: S/N ≥10:1 .
Robustness Alter flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and wavelength ( ±2 nm).SST criteria must still be met under all variant conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl MasterControl
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA)
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Benchchem
  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA)
  • Application Notes and Protocols for the Analytical Characteriz
  • Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092)
  • Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)
  • Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV)

Sources

Application

NMR spectroscopy of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Application Note: Conformational Analysis and NMR Spectral Assignment of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride Introduction & Mechanistic Context Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Conformational Analysis and NMR Spectral Assignment of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride

Introduction & Mechanistic Context

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a highly versatile, conformationally restricted scaffold frequently utilized in the synthesis of chimeric degraders (e.g., PROTACs) and other pharmacologically active molecules[1][2]. The synthesis of this scaffold typically involves the catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate, which yields the cis-diastereomer as the predominant product[1][3].

The 3,5-disubstitution pattern introduces two stereocenters. Accurate Nuclear Magnetic Resonance (NMR) characterization is critical not only for confirming structural identity but also for validating the stereochemistry. As a Senior Application Scientist, I approach this not merely as a peak-picking exercise, but as a self-validating conformational analysis . The spatial orientation of the ester groups dictates the molecule's physical properties, and the NMR spectrum serves as a direct readout of this 3D geometry.

Stereochemical Causality and Conformational Dynamics

In solution, piperidine rings rapidly interconvert between chair conformations. However, for cis-dimethyl piperidine-3,5-dicarboxylate, the diequatorial chair conformation is overwhelmingly favored to minimize severe 1,3-diaxial steric clashes [2].

This diequatorial preference establishes a rigid system for NMR analysis:

  • Symmetry : The cis isomer possesses a plane of symmetry passing through the N1 and C4 atoms. Consequently, the two methoxy groups, the C2/C6 protons, and the C3/C5 protons are chemically equivalent, halving the expected number of signals.

  • Karplus Causality : The fixed chair conformation locks the dihedral angles between adjacent protons. According to the , axial-axial couplings ( Jaa​ ) are large (10–14 Hz), while axial-equatorial ( Jae​ ) and equatorial-equatorial ( Jee​ ) couplings are small (2–5 Hz).

Conformation Isomer cis-Dimethyl piperidine 3,5-dicarboxylate Chair Chair Conformation (Diequatorial Esters) Isomer->Chair Minimizes 1,3-diaxial interactions Symmetry Plane of Symmetry (N1 to C4) Chair->Symmetry Meso compound Coupling C4 Axial Proton (Pseudo-quartet, J ~ 12-14 Hz) Chair->Coupling 2x J(ax-ax) + 1x J(gem) Signals Reduced Spectral Complexity (e.g., 1 OCH3 signal) Symmetry->Signals Equivalent C2/C6 & C3/C5

Figure 1: Stereochemical causality tree for the cis-isomer NMR observables.

Methodology: Sample Preparation Protocol

Objective : Prepare a high-resolution NMR sample that preserves the protonated amine state ( NH2+​ ) for complete structural elucidation.

Causality of Solvent Choice : is selected over D2​O . While D2​O offers excellent solubility for hydrochloride salts, it induces rapid deuterium exchange of the NH2+​ protons, masking their signals. DMSO- d6​ suppresses this exchange, allowing the NH2+​ protons to be observed and utilized in 2D NOESY/ROESY correlations if necessary.

Step-by-Step Protocol :

  • Weighing : Accurately weigh 15–20 mg of Dimethyl piperidine-3,5-dicarboxylate hydrochloride into a clean glass vial.

  • Solvation : Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Dissolution : Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature. Critical Note: Avoid heating, as elevated temperatures can accelerate undesired ester hydrolysis if trace moisture is present.

  • Transfer : Transfer exactly 0.55 mL of the homogeneous solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette.

  • Verification : Visually inspect the tube to ensure no air bubbles are trapped in the active volume region (bottom 4 cm), which would severely degrade magnetic field shimming.

Quantitative Data: NMR Acquisition Parameters

To ensure a self-validating dataset, a standard suite of 1D and 2D experiments is required.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentScans (NS)Relaxation Delay (D1)Spectral Width (SW)Purpose / Causality
1 H 1D 162.0 s12 ppmPrimary structural verification and coupling constant extraction.
13 C 1D 5122.0 s220 ppmCarbon backbone verification.
COSY 41.5 s10 ppmTraces continuous 1 H- 1 H spin systems (C4 C3/C5 C2/C6).
HSQC 81.5 s10 ppm ( 1 H), 160 ppm ( 13 C)Correlates protons to directly attached carbons; identifies diastereotopic CH2​ groups.
HMBC 161.5 s10 ppm ( 1 H), 220 ppm ( 13 C)Verifies ester linkages via long-range 3JCH​ couplings.

Spectral Assignment and Data Interpretation

The following tables summarize the expected chemical shifts and the mechanistic causality behind the observed multiplicities.

Table 2: 1 H NMR Spectral Assignment (DMSO- d6​ , 400 MHz)

PositionShift (ppm)MultiplicityIntegrationMechanistic Causality / Coupling
NH2+​ ~9.20br s2HProtonated amine; broad due to quadrupolar relaxation of 14N and intermediate exchange.
OCH3​ ~3.65s6HEquivalent due to the plane of symmetry in the cis-isomer.
C2/C6 (eq) ~3.30br d2H Jgem​≈13 Hz. Deshielded by the adjacent NH2+​ group.
C3/C5 (ax) ~3.05tt2H Jaa​≈11 Hz (x2), Jae​≈4 Hz (x2).
C2/C6 (ax) ~2.90dd2H Jgem​≈13 Hz, Jaa​≈11 Hz.
C4 (eq) ~2.30dt1H Jgem​≈13 Hz, Jae​≈4 Hz (x2).
C4 (ax) ~1.60q1H Jgem​≈13 Hz, Jaa​≈12 Hz (x2). Diagnostic Peak: The pseudo-quartet confirms the diequatorial cis conformation.

Table 3: 13 C NMR Spectral Assignment (DMSO- d6​ , 100 MHz)

PositionShift (ppm)TypeMechanistic Causality
C=O ~172.0CEster carbonyl; deshielded by electronegative oxygen.
OCH3​ ~52.5 CH3​ Standard methoxy carbon shift.
C2/C6 ~43.0 CH2​ Deshielded by the adjacent positively charged nitrogen atom.
C3/C5 ~39.5CHMethine carbons bearing the electron-withdrawing ester groups.
C4 ~26.0 CH2​ Most shielded ring carbon; furthest from heteroatoms.

2D NMR Workflow for Unambiguous Assignment

To establish a self-validating proof of structure, the 2D workflow must logically connect isolated spin systems.

  • COSY : Begin at the highly diagnostic C4 axial pseudo-quartet (~1.60 ppm). Trace its cross-peaks to the C3/C5 multiplet (~3.05 ppm), and subsequently follow the C3/C5 correlations to the C2/C6 protons.

  • HSQC : Correlate the assigned proton signals to their directly attached carbons. Crucially, the C2/C6 and C4 carbons will each show two distinct proton correlations (one axial, one equatorial) per carbon. This validates the diastereotopic nature of the methylene protons locked in the chair conformation.

  • HMBC : Verify the ester linkage by observing long-range correlations from the methoxy protons (~3.65 ppm) and the C3/C5 methine protons (~3.05 ppm) to the unprotonated carbonyl carbon (~172.0 ppm).

Workflow Sample Sample Prep (DMSO-d6) Acq1D 1D NMR (1H & 13C) Sample->Acq1D COSY 2D COSY (H-H connectivity) Acq1D->COSY Identify spin systems HSQC 2D HSQC (C-H direct) Acq1D->HSQC Assign protonated carbons HMBC 2D HMBC (Long-range C-H) COSY->HMBC Link isolated systems HSQC->HMBC Assign Full Structural Assignment HMBC->Assign Position ester groups

Figure 2: Logical 2D NMR workflow for self-validating structural elucidation.

References

  • Dragovich, P. S., et al. "Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties." Journal of Medicinal Chemistry, ACS Publications, 2021, 64(5), 2534-2575. URL:[Link]

  • Eliel, E. L., et al. "Conformational analysis. XX. The stereochemistry of piperidines." Journal of the American Chemical Society, ACS Publications, 1968, 90(13), 3444-3458. URL:[Link]

Sources

Method

role of Dimethyl piperidine-3,5-dicarboxylate hydrochloride in asymmetric synthesis

Application Note: The Role of Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride in Asymmetric Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Expe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role of Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride in Asymmetric Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Scientific Rationale & Mechanistic Insights

In the realm of drug discovery, chiral piperidine scaffolds are ubiquitous, forming the core of numerous neuroactive alkaloids and synthetic therapeutics[1]. Among the most versatile precursors for constructing these architectures is Dimethyl piperidine-3,5-dicarboxylate hydrochloride .

Why the Hydrochloride Salt? Free secondary amines are notoriously prone to air oxidation and can act as unwanted nucleophilic catalysts that degrade electrophilic reagents during complex syntheses. The hydrochloride salt of dimethyl piperidine-3,5-dicarboxylate provides a highly crystalline, non-hygroscopic, and bench-stable form. However, the protonated amine is incompatible with the hydrophobic binding pockets of hydrolase enzymes and many transition-metal catalysts. Therefore, a critical first step in any asymmetric workflow is the liberation of the free base and subsequent N-protection.

The Power of Meso-Desymmetrization The cis-isomer of dimethyl piperidine-3,5-dicarboxylate possesses a plane of symmetry ( σ -symmetry), rendering it a meso compound[2]. In asymmetric synthesis, the enzymatic desymmetrization of a meso-diester is a highly privileged strategy. Unlike kinetic resolution—which is mathematically capped at a 50% yield—desymmetrization converts an achiral starting material into an enantiopure product with a theoretical yield of 100%. The resulting chiral half-ester serves as an advanced building block for the total synthesis of complex alkaloids, such as (-)-cytisine and halosaline[1][3].

Experimental Workflows & Methodologies

The following protocols represent a self-validating system for the asymmetric synthesis of chiral piperidine monoesters. Every step is designed with built-in analytical checkpoints to ensure high enantiomeric excess ( ee ) and chemical fidelity.

Protocol 1: Free-Basing and N-Boc Protection

Causality: Hydrolase enzymes (e.g., Pig Liver Esterase) require substrates with specific lipophilicity to bind effectively within their active sites. N-protection via a tert-butyloxycarbonyl (Boc) group masks the polar amine, ensuring high enzyme-substrate affinity while preventing unwanted side reactions.

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 mmol of Dimethyl cis-piperidine-3,5-dicarboxylate hydrochloride in 50 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Neutralization: Add 22.0 mmol (2.2 equiv) of Triethylamine (TEA) dropwise at 0 °C. Insight: The excess TEA acts as an acid scavenger, driving the equilibrium entirely toward the nucleophilic free amine.

  • Protection: Slowly add 11.0 mmol (1.1 equiv) of Di-tert-butyl dicarbonate (Boc 2​ O) dissolved in 10 mL of DCM.

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 7:3) until the ninhydrin-active starting material spot disappears.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted TEA), saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo to yield the N-Boc meso-diester.

Protocol 2: Enzymatic Desymmetrization via Pig Liver Esterase (PLE)

Causality: PLE specifically recognizes the pro-S ester group of the N-protected meso-diester, hydrolyzing it to the carboxylic acid while leaving the pro-R ester intact[3]. Self-Validation: Ester hydrolysis generates a carboxylic acid, which lowers the pH. By using an automated pH-stat titrator to maintain a constant pH of 7.2, the reaction progress is directly quantified by the volume of NaOH consumed. Exactly 1.0 equivalent of NaOH indicates 100% mono-hydrolysis, preventing over-hydrolysis to the diacid.

Step-by-Step Methodology:

  • Solubilization: Dissolve 5.0 mmol of the N-Boc meso-diester in 5 mL of analytical-grade Acetone (acting as a co-solvent to enhance aqueous solubility).

  • Buffer Preparation: Add the solution to 45 mL of 0.1 M Phosphate buffer (pH 7.2) at 25 °C.

  • Enzyme Addition: Add 100 mg of Pig Liver Esterase (PLE, ~150 U/mg).

  • pH-Stat Monitoring: Insert the pH-stat probe and set the target pH to 7.2. Use 0.1 M NaOH as the titrant.

  • Termination: Allow the reaction to proceed until exactly 50.0 mL of 0.1 M NaOH (5.0 mmol) has been consumed. Immediately filter the mixture through a Celite pad to remove the enzyme.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL) to recover any unreacted diester. Acidify the aqueous layer to pH 3.0 using 1M HCl, and extract with Ethyl Acetate (3 × 30 mL) to isolate the pure (3S, 5R)-half-ester.

Visualizations of the Synthetic Logic

Workflow A Dimethyl piperidine- 3,5-dicarboxylate HCl B Free-basing & N-Protection A->B C meso-Diester Intermediate B->C D Enzymatic Desymmetrization C->D E Chiral Half-Ester D->E F Alkaloid Synthesis E->F

Synthetic workflow from HCl salt precursor to asymmetric alkaloid synthesis.

Mechanism Meso N-Protected meso-Diester (Prochiral Center) Enzyme Pig Liver Esterase (PLE) Active Site Binding Meso->Enzyme Hydrolysis Enantioselective Hydrolysis of Pro-S Ester Group Enzyme->Hydrolysis Product (3S, 5R)-Half-Ester (Chiral Building Block) Hydrolysis->Product

Mechanistic pathway of PLE-mediated enantioselective desymmetrization.

Quantitative Data: Enzyme Efficacy Comparison

The choice of enzyme is critical for the desymmetrization of meso-piperidine-3,5-dicarboxylates. Quantitative comparisons demonstrate that PLE vastly outperforms other common lipases in both stereoselectivity and reaction kinetics for this specific scaffold[3].

EnzymeBiological SourceEnantiomeric Excess ( ee %)Isolated Yield (%)Typical Reaction Time (h)
Pig Liver Esterase (PLE) Porcine Liver> 95% 92% 12 - 24
Candida cylindracea Lipase (CCL)Yeast65 - 75%85%48
Porcine Pancreatic Lipase (PPL)Porcine Pancreas< 40%60%72

Table 1: Comparative efficacy of various hydrolases in the desymmetrization of N-protected dimethyl piperidine-3,5-dicarboxylate.

Downstream Applications in Drug Development

Once the enantiopure (3S, 5R)-half-ester is isolated, the differentiated carboxylate groups allow for highly regioselective and stereoselective functionalization. For instance, the free carboxylic acid can undergo a Curtius rearrangement to install a chiral amine, while the remaining methyl ester can be reduced to an alcohol or aldehyde. This divergent functionalization is the cornerstone for synthesizing the rigid tetracyclic core of (-)-cytisine—a potent partial agonist at α4​β2​ nicotinic acetylcholine receptors used in treating tobacco dependence[1].

References

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications, 27(1), 69–77. Available at:[Link]

  • Rouden, J., Lasne, M.-C., Blanchet, J., & Baudoux, J. (2014). (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications. Chemical Reviews, 114(1), 712–778. Available at:[Link]

  • ChemInform Abstract (2010). Expeditious Synthesis of Dimethyl 1-Benzyl-cis-piperidine-3,5-dicarboxylate. ChemInform, 28(22). Available at: [Link]

Sources

Application

Advanced Application Note: Enzymatic Desymmetrization of Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride in Alkaloid Synthesis

Introduction and Strategic Rationale The piperidine ring is a ubiquitous structural motif in pharmacologically active natural products, particularly within the indole, lupine, and akuammiline alkaloid families. The total...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The piperidine ring is a ubiquitous structural motif in pharmacologically active natural products, particularly within the indole, lupine, and akuammiline alkaloid families. The total synthesis of highly complex, stereochemically dense alkaloids—such as (−)-cytisine, sedamine, and (+)-scholarisine A—requires the precise establishment of absolute stereocenters early in the synthetic sequence [3].

Dimethyl piperidine-3,5-dicarboxylate hydrochloride (CAS: 1211510-61-0) serves as a premier meso ( σ -symmetry) building block for this purpose. Rather than relying on classical chiral pool synthesis or expensive transition-metal-catalyzed asymmetric hydrogenation, researchers can leverage the internal plane of symmetry of this meso-diester. Through highly stereoselective enzymatic desymmetrization, the achiral precursor is converted into an enantiopure half-ester, establishing two absolute stereocenters in a single, environmentally benign step [1, 2].

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected for this workflow:

  • The Advantage of the Hydrochloride Salt: The free base of dimethyl piperidine-3,5-dicarboxylate is prone to slow, spontaneous lactamization or oligomerization upon prolonged storage. Utilizing the hydrochloride salt ensures long-term bench stability. Furthermore, the HCl salt is highly soluble in aqueous phosphate buffers, which is a critical prerequisite for hydrolase-mediated reactions. This eliminates the need for high concentrations of organic co-solvents (like DMSO or DMF) that can denature sensitive enzymes.

  • The Logic of Enzymatic Desymmetrization: Because the substrate is a meso compound, its two methoxycarbonyl groups are enantiotopic. Hydrolases, such as Pig Liver Esterase (PLE) or Porcine Pancreatic Lipase (PPL), possess highly structured chiral active sites that can differentiate between the pro-S and pro-R ester groups. Hydrolysis of one specific ester yields a chiral mono-carboxylic acid (half-ester) with high enantiomeric excess ( ee ) [2].

  • Self-Validating Reaction Kinetics: The hydrolysis of an ester to a carboxylic acid releases a proton, causing a drop in the pH of the unbuffered or lightly buffered reaction medium. By utilizing an automated pH-stat titrator to maintain a constant pH, the volume of base (NaOH) consumed directly correlates to the reaction conversion. The reaction is self-validating: the consumption of exactly 1.0 equivalent of base indicates 100% conversion to the desired half-ester, preventing over-hydrolysis to the diacid.

Quantitative Data: Enzyme Selection and Stereochemical Outcomes

The choice of enzyme dictates the absolute configuration of the resulting half-ester. The table below summarizes the stereochemical outcomes when desymmetrizing dimethyl meso-piperidine-3,5-dicarboxylates (and their N-protected derivatives) using various commercially available hydrolases [2].

BiocatalystSubstrate DerivativeOptimal MediumYield (%)Enantiomeric Excess ( ee %)Product Absolute Configuration
Pig Liver Esterase (PLE) N-Benzyl protected0.1 M Phosphate Buffer (pH 7.2)> 85%> 90% (3S,5R) -half ester
Porcine Pancreatic Lipase (PPL) Free amine / HCl saltMethyl Acetate / Buffer (pH 7.0)~ 75%80 - 85% (3R,5S) -half ester
Candida cylindracea Lipase (CCL) N-Acetyl protected0.1 M Phosphate Buffer (pH 7.0)~ 80%~ 85% (3S,5R) -half ester

Note: For direct downstream synthesis of lupine alkaloids like cytisine, the (3S,5R) configuration is highly sought after to establish the correct spatial orientation for subsequent aza-annulation[3].

Experimental Workflow & Visualization

G A Dimethyl piperidine-3,5-dicarboxylate HCl (Achiral Meso Substrate) B Aqueous Solubilization & Neutralization (0.1 M Phosphate Buffer, pH 7.2) A->B C Enzymatic Desymmetrization (Addition of Pig Liver Esterase) B->C D pH-Stat Titration Monitoring (Self-Validating: 1.0 eq NaOH consumed) C->D E Enantiopure Chiral Half-Ester (e.g., 3S,5R-configuration) D->E F Downstream Alkaloid Total Synthesis (Cytisine, Sedamine, Indoles) E->F

Caption: Workflow for the enzymatic desymmetrization of meso-piperidine-3,5-dicarboxylates to chiral alkaloids.

Step-by-Step Protocol: PLE-Catalyzed Desymmetrization

This protocol describes the highly reliable, self-validating desymmetrization of the piperidine building block using Pig Liver Esterase (PLE).

Materials Required:

  • Dimethyl piperidine-3,5-dicarboxylate hydrochloride (10.0 mmol, ~2.37 g)

  • Pig Liver Esterase (PLE, ~15 U/mg activity)

  • 0.1 M Potassium phosphate buffer (pH 7.2)

  • 1.0 M NaOH solution (Standardized)

  • Automated pH-stat titrator

Procedure:

  • Substrate Preparation & Neutralization:

    • In a 250 mL jacketed reaction vessel maintained at 25 °C, dissolve 10.0 mmol of Dimethyl piperidine-3,5-dicarboxylate hydrochloride in 100 mL of 0.1 M potassium phosphate buffer.

    • Critical Step: The dissolution of the HCl salt will drop the buffer's pH. Use the pH-stat titrator to carefully add 1.0 M NaOH until the solution stabilizes exactly at pH 7.2. This generates the reactive free base in situ while maintaining a biologically compatible environment.

  • Enzymatic Hydrolysis:

    • Initiate the reaction by adding 1000 Units of PLE to the buffered solution. Ensure moderate magnetic stirring (approx. 400 rpm) to avoid mechanical denaturation of the enzyme.

  • Self-Validating Monitoring:

    • Set the pH-stat titrator to maintain the pH at 7.2 using 1.0 M NaOH.

    • Monitor the volume of NaOH dispensed. The reaction is strictly self-validating: the theoretical endpoint is reached when exactly 10.0 mL of 1.0 M NaOH (1.0 equivalent) has been consumed, indicating the complete hydrolysis of exactly one ester group per molecule.

  • Reaction Termination & Work-up:

    • Upon consumption of 1.0 eq of base, terminate the reaction by adding a small volume of 1.0 M HCl to drop the pH to 3.0, effectively halting enzyme activity and protonating the newly formed carboxylic acid.

    • Wash the aqueous layer with Ethyl Acetate ( 3×50 mL) to remove any trace amounts of unreacted diester.

    • Saturate the aqueous layer with NaCl and extract exhaustively with a mixture of Dichloromethane/Isopropanol (4:1, 5×50 mL) to isolate the polar half-ester.

  • Isolation:

    • Dry the combined organic extracts over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the enantiopure hydrogen methyl piperidine-3,5-dicarboxylate. Verify the ee via chiral HPLC analysis prior to downstream alkaloid synthesis.

References

  • An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate Synthetic Communications, 27(1), 69–77 (1997). URL:[Link]

  • Stereoselective Enzymatic Hydrolysis of Dimethyl meso-Piperidine-3,5-dicarboxylates Tetrahedron: Asymmetry, 7(2), 345-348 (1996). URL:[Link]

  • (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications Chemical Reviews, 114(1), 712-778 (2014). URL:[Link]

Method

Dimethyl piperidine-3,5-dicarboxylate hydrochloride in solid-phase peptide synthesis

Application Note & Protocols Topic: Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride: A Structural Scaffold for Conformationally Constrained Peptides in Solid-Phase Synthesis Audience: Researchers, scientists, and dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride: A Structural Scaffold for Conformationally Constrained Peptides in Solid-Phase Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of modern peptide chemistry, relying on a base-mediated deprotection step to elongate the peptide chain. While piperidine is the industry-standard reagent for this purpose, its derivatives are often explored as alternatives. This guide addresses the specific role of dimethyl piperidine-3,5-dicarboxylate hydrochloride. A thorough chemical analysis reveals that the electron-withdrawing nature of its ester groups renders it unsuitable for efficient Fmoc deprotection due to significantly reduced basicity. Instead, this document establishes its true and more valuable application: as a non-proteinogenic building block for creating conformationally constrained peptides. Such peptides often exhibit superior stability, target affinity, and pharmacokinetic profiles, making them highly desirable in drug discovery. We provide the scientific rationale and detailed protocols for the chemical modification of this compound and its strategic incorporation into a peptide sequence using standard SPPS workflows.

The Foundational Role of Piperidine in Fmoc-SPPS: A Brief Review

To understand the application of a piperidine derivative, one must first grasp the function of piperidine itself in the most common SPPS methodology. The Fmoc strategy's success is built on its principle of orthogonal protection, where the Nα-amino group is protected by the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile.[1]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is not merely a matter of basicity; it is a specific chemical reaction known as a base-induced E1cB (Elimination, Unimolecular, conjugate Base) elimination.[2] The process involves two critical steps:

  • Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.

  • β-Elimination & Scavenging: This abstraction creates a carbanion that undergoes rapid β-elimination, releasing the free N-terminus of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).

Piperidine serves a dual purpose: it is both the base that initiates the reaction and a nucleophilic scavenger that traps the DBF byproduct, forming a stable adduct.[1] This scavenging is crucial to prevent DBF from reacting with the newly deprotected peptide amine, which would cause irreversible chain termination.

Visualizing the Standard Fmoc-SPPS Cycle

The iterative nature of SPPS is shown in the workflow below. Each cycle adds one amino acid to the growing chain.

Fmoc_SPPS_Cycle cluster_0 SPPS Cycle Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide (Fmoc-AA-AA-Resin) Wash2->End Repeat Cycle

Figure 1. Standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Chemical Analysis: Why Dimethyl Piperidine-3,5-dicarboxylate is Not a Deprotection Reagent

While its name includes "piperidine," the chemical properties of dimethyl piperidine-3,5-dicarboxylate hydrochloride are drastically different from those of its parent molecule.

The Impact of Electron-Withdrawing Groups on Basicity

The defining feature of this molecule is the presence of two methyl ester groups at the C3 and C5 positions of the piperidine ring. These ester groups are strongly electron-withdrawing. Through an inductive effect, they pull electron density away from the nitrogen atom. This has a profound impact on the availability of the nitrogen's lone pair of electrons, which is the source of its basicity and nucleophilicity.

A less available lone pair means the nitrogen is a significantly weaker base.[3][4] While piperidine is a strong enough base to efficiently abstract the fluorenyl proton, a piperidine with two electron-withdrawing ester groups will be orders of magnitude less basic, rendering it ineffective for practical Fmoc deprotection. Furthermore, the compound is supplied as a hydrochloride salt, meaning the nitrogen is already protonated and acidic; it would require neutralization with another base just to exist as a free amine.

CompoundpKa of Conjugate AcidBasicitySuitability for Fmoc Deprotection
Piperidine~11.1[5]StrongHigh (Industry Standard)
Dimethyl piperidine-3,5-dicarboxylateEstimated << 11Very WeakExtremely Low / Unsuitable
Table 1. Comparison of basicity between piperidine and its dicarboxylate derivative.

Application Note: A Scaffold for Conformationally Constrained Peptides

The true utility of dimethyl piperidine-3,5-dicarboxylate lies not in its basicity, but in its rigid cyclic structure and its two functional handles (the carboxylates). This makes it an ideal non-proteinogenic building block, or scaffold, for creating peptides with restricted conformations.

The Rationale for Peptide Constraint in Drug Discovery

Linear peptides are often highly flexible, which can lead to poor metabolic stability (rapid degradation by proteases) and lower binding affinity to targets due to an entropic penalty upon binding. Introducing a rigid scaffold like a piperidine ring can lock the peptide into a specific bioactive conformation.[6] This strategy can lead to:

  • Increased Potency: By pre-organizing the peptide into its active shape.

  • Enhanced Stability: The non-natural structure provides resistance to enzymatic degradation.

  • Improved Selectivity: A rigid structure can better differentiate between target subtypes.

The incorporation of such unnatural amino acids is a key strategy in modern medicinal chemistry to transform peptides into viable drug candidates.[7][8]

Strategic Overview of Scaffold Incorporation

To be used in SPPS, the piperidine scaffold must be prepared as a building block compatible with Fmoc chemistry. This requires an orthogonal protection strategy: the piperidine nitrogen must be protected with an Fmoc group, while the two carboxyl groups are left free to participate in peptide bond formation.

Scaffold_Incorporation cluster_prep Building Block Preparation (Off-Resin) cluster_spps Incorporation into SPPS Start_Mol Dimethyl piperidine-3,5-dicarboxylate (Hydrochloride Salt) Hydrolysis 1. Saponification (e.g., LiOH) Start_Mol->Hydrolysis Fmoc_Protect 2. Nα-Fmoc Protection (e.g., Fmoc-OSu) Hydrolysis->Fmoc_Protect Building_Block Prepared Scaffold: Fmoc-piperidine-3,5-dicarboxylic acid Fmoc_Protect->Building_Block Peptide_Resin H₂N-Peptide-Resin (After Fmoc Deprotection) Building_Block->Peptide_Resin Add to SPPS cycle Coupling1 Couple Scaffold's C3-Carboxyl (HBTU/HATU, DIEA) Peptide_Resin->Coupling1 Branched Branched Intermediate (One free COOH) Coupling1->Branched Coupling2 Couple Scaffold's C5-Carboxyl (e.g., for cyclization) Branched->Coupling2 Final_Peptide Constrained Peptide on Resin Coupling2->Final_Peptide

Figure 2. Logical workflow for preparing and incorporating the piperidine scaffold in SPPS.

Experimental Protocols

The following protocols are illustrative and provide a scientifically sound framework. Optimization may be required based on the specific peptide sequence and available instrumentation.

Protocol 1: Preparation of the Nα-Fmoc-piperidine-3,5-dicarboxylic acid Building Block

This crucial off-resin synthesis converts the commercially available starting material into an SPPS-compatible building block.

Materials:

  • Dimethyl piperidine-3,5-dicarboxylate hydrochloride

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

  • Solvents: Dioxane, Water, Acetone, Diethyl ether

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Saponification (Ester Hydrolysis): a. Dissolve 1 equivalent of dimethyl piperidine-3,5-dicarboxylate hydrochloride in a mixture of water and dioxane (e.g., 1:1 v/v). b. Add 2.2 equivalents of LiOH or NaOH and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. c. Carefully acidify the mixture to pH ~2-3 with cold 1N HCl. This protonates the carboxylates and the piperidine nitrogen. d. Extract the resulting dicarboxylic acid into an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the piperidine-3,5-dicarboxylic acid salt.

  • Nα-Fmoc Protection: a. Dissolve the dicarboxylic acid product from the previous step in a mixture of acetone and water. b. Add a base such as sodium bicarbonate to bring the pH to ~8-9. c. Add 1.1 equivalents of Fmoc-OSu dissolved in acetone dropwise while maintaining the pH. d. Stir overnight at room temperature. e. Remove the acetone under reduced pressure. Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu. f. Acidify the aqueous layer with cold 1N HCl to precipitate the product. g. Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final building block: Nα-Fmoc-piperidine-3,5-dicarboxylic acid . Verify the product identity and purity by NMR and Mass Spectrometry.

Protocol 2: SPPS Incorporation of the Prepared Scaffold

This protocol outlines the coupling of the prepared building block to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Nα-Fmoc-piperidine-3,5-dicarboxylic acid (from Protocol 1)

  • Coupling Reagents: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Perform a standard Fmoc deprotection cycle on your peptide-resin to expose the N-terminal amine. Wash thoroughly with DMF.[9]

  • Activation Solution: In a separate vessel, dissolve 2 equivalents of the prepared scaffold building block, 1.95 equivalents of HBTU/HATU, and 4 equivalents of DIEA in DMF. Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activation solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature. The first peptide bond will form between the peptide's N-terminus and one of the two carboxyl groups on the piperidine scaffold.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation and Next Steps:

    • Perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling.

    • At this stage, you have a resin-bound peptide with the piperidine scaffold attached. The scaffold presents a free carboxylic acid group, which can be used as a branching point for further synthesis or for a subsequent cyclization reaction.

Conclusion

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a molecule with a specific and advanced application in peptide science. While its chemical structure makes it entirely unsuitable as a reagent for Fmoc deprotection, its true value is realized when it is employed as a rigid scaffold. By converting it into a properly protected building block, researchers can incorporate it into peptides using standard SPPS techniques. This enables the synthesis of conformationally constrained peptides, a powerful strategy in modern drug discovery to develop therapeutics with enhanced potency, stability, and selectivity.

References

  • Hetrick, K. J., & van der Donk, W. A. (2017). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics. PMC. [Link]

  • ECHA. (n.d.). 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Information. European Chemicals Agency. [Link]

  • Gryn'ova, G., & von Krbek, L. K. S. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC. [Link]

  • Xie, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. American Society for Microbiology. [Link]

  • Hetrick, K. J., & van der Donk, W. A. (2018). Incorporation of Nonproteinogenic Amino Acids in Class I and II Lantibiotics. ACS Chemical Biology. [Link]

  • Moeller, K. D. (2000). New routes to conformationally restricted peptide building blocks: a convenient preparation of bicyclic piperazinone derivatives. Tetrahedron Letters. [Link]

  • Cativiela, C., & Ordóñez, M. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]

  • Ciufolini, M. A., & Xi, N. (1998). Structure and Synthesis of Conformationally Constrained Molecules Containing Piperazic Acid. Semantic Scholar. [Link]

  • Albericio, F., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Zaviolov, P. V., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • Ferrazzano, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • Ferrazzano, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Chemistry Steps. (2021). Basicity of Amines. Chemistry Steps. [Link]

  • Albericio, F., & de la Torre, B. G. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Organic & Biomolecular Chemistry. [Link]

  • Sokolova, E. B., et al. (1969). Basicity of amines of the piperidine series and dependence of the basicity upon steric and polar factors. R Discovery. [Link]

  • Ashenhurst, J. (2019). Synthesis of Peptides. Master Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine? [duplicate]. Chemistry Stack Exchange. [Link]

Sources

Application

Application Notes and Protocols for N-Protection of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Critical Role of N-Protection in Piperidine Scaffolds The piperidine ring is a privileged scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of N-Protection in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a cornerstone for the design of novel therapeutics. Dimethyl piperidine-3,5-dicarboxylate is a versatile building block that offers multiple points for diversification. However, the nucleophilic secondary amine of the piperidine ring often interferes with desired chemical transformations at other positions of the molecule. Therefore, the temporary masking or "protection" of this nitrogen atom is a crucial step in multi-step synthetic sequences.[1][2]

This application note provides a comprehensive guide to the N-protection of dimethyl piperidine-3,5-dicarboxylate hydrochloride, a common starting material. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, and offer insights into potential challenges and troubleshooting.

Choosing the Right Protecting Group: A Strategic Decision

The selection of an appropriate N-protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps and the final deprotection method.[3] The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removable under mild conditions that do not affect other functional groups in the molecule.

For dimethyl piperidine-3,5-dicarboxylate, the two most common and strategically orthogonal protecting groups are Boc and Cbz.

  • The Boc Group (tert-Butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of non-acidic reagents and is typically removed under acidic conditions (e.g., trifluoroacetic acid).[1][2][4][5][6]

  • The Cbz Group (Benzyloxycarbonyl): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation.[3][7] This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in complex syntheses.[3]

General Reaction Workflow

The N-protection of dimethyl piperidine-3,5-dicarboxylate hydrochloride follows a general workflow that involves initial neutralization of the hydrochloride salt followed by the introduction of the protecting group.

N-Protection Workflow Start Dimethyl piperidine-3,5- dicarboxylate hydrochloride Neutralization Neutralization with Base (e.g., Triethylamine, NaHCO₃) Start->Neutralization Protection Addition of Protecting Group Reagent (Boc₂O or Cbz-Cl) Neutralization->Protection Reaction Reaction Stirring (Room Temperature or 0°C) Protection->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-Protected Product Purification->Product

Caption: General workflow for the N-protection of dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Protocol 1: N-Boc Protection

The Boc group is one of the most common amine protecting groups due to its ease of introduction and removal under acidic conditions.[1][5] The reaction proceeds via nucleophilic attack of the deprotonated secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate.[1]

Reaction Mechanism: N-Boc Protection

N-Boc Protection Mechanism reagents R₂NH + (Boc)₂O + Base intermediate [Intermediate Complex] reagents->intermediate Nucleophilic Attack product R₂N-Boc + t-BuOH + CO₂ + Base·H⁺ intermediate->product Collapse & Deprotonation

Caption: Simplified mechanism of N-Boc protection of a secondary amine.

Experimental Protocol

Materials:

  • Dimethyl piperidine-3,5-dicarboxylate hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution and Neutralization:

    • To a round-bottom flask, add dimethyl piperidine-3,5-dicarboxylate hydrochloride (1.0 eq).

    • Dissolve the starting material in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (TEA) (2.2-2.5 eq) dropwise to the stirred solution. The excess base is required to neutralize the hydrochloride salt and to act as a base for the protection reaction. Alternatively, a biphasic system with aqueous sodium bicarbonate can be used.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Boc Protection:

    • To the reaction mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • If THF was used as the solvent, remove it under reduced pressure.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-dimethyl piperidine-3,5-dicarboxylate.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions.[2][4]

Procedure:

  • Dissolve the N-Boc protected piperidine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The deprotected amine will be obtained as its TFA salt.

Protocol 2: N-Cbz Protection

The Cbz group is a valuable alternative to the Boc group, especially when acid-sensitive functionalities are present in the molecule.[7] It is stable to a wide range of conditions but can be selectively removed by catalytic hydrogenation.[3][7]

Experimental Protocol

Materials:

  • Dimethyl piperidine-3,5-dicarboxylate hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or a biphasic system of Dioxane/Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution and Basification:

    • Dissolve dimethyl piperidine-3,5-dicarboxylate hydrochloride (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

    • Cool the solution to 0 °C.

    • Add sodium carbonate (Na₂CO₃) (2.5 eq) portion-wise to neutralize the hydrochloride and maintain basic conditions.

  • Cbz Protection:

    • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the vigorously stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with water and extract with ethyl acetate or DCM.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to yield N-Cbz-dimethyl piperidine-3,5-dicarboxylate.

Deprotection of the Cbz Group

The Cbz group is most commonly removed by catalytic hydrogenation.[7]

Procedure:

  • Dissolve the N-Cbz protected piperidine in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Summary of Reaction Conditions

Protecting GroupReagentBaseSolventTemperatureTypical Reaction TimeDeprotection
Boc Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA) or NaHCO₃DCM, THF0 °C to RT4-12 hoursAcidic conditions (e.g., TFA)[2][4]
Cbz Benzyl chloroformate (Cbz-Cl)Sodium Carbonate (Na₂CO₃) or TEADioxane/Water, DCM0 °C to RT2-4 hoursCatalytic Hydrogenation (H₂, Pd/C)[7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient base- Low reactivity of the amine- Inactive protecting group reagent- Ensure at least 2 equivalents of base are used to neutralize the HCl salt and facilitate the reaction.- Increase the reaction time or temperature (monitor for side reactions).- Use fresh, high-quality Boc₂O or Cbz-Cl.
Formation of Side Products - Hydrolysis of ester groups- Di-protection (less common for secondary amines)- Use anhydrous solvents and reagents to minimize water content.- Use stoichiometric amounts of the protecting group reagent.
Difficult Purification - Close polarity of product and starting material/byproducts- Optimize the solvent system for column chromatography.- Consider a different work-up procedure to remove impurities before chromatography.

Conclusion

The N-protection of dimethyl piperidine-3,5-dicarboxylate hydrochloride is a fundamental transformation that enables the synthesis of more complex and valuable molecules. The choice between the Boc and Cbz protecting groups should be made based on the planned synthetic route, considering their orthogonal deprotection strategies. The protocols provided herein offer a solid foundation for researchers to successfully perform these reactions. Careful control of reaction conditions and appropriate monitoring are key to achieving high yields and purity.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • PMC. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PMC. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • PMC. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • ACS Publications. (n.d.). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Retrieved from [Link]

  • MDPI. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ECHA. (n.d.). 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3,5-dimethyl (3R,5S)-piperidine-3,5-dicarboxylate hydrochloride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Welcome to the dedicated technical support center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

Synthesis Overview: The Hantzsch Dihydropyridine Synthesis and Subsequent Steps

The most common and efficient route to Dimethyl piperidine-3,5-dicarboxylate hydrochloride involves a multi-step process, beginning with a variation of the Hantzsch dihydropyridine synthesis. This method is valued for its reliability and use of readily available starting materials.

The overall transformation can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Hantzsch-type Condensation cluster_1 Step 2: Aromatization (Oxidation) cluster_2 Step 3: Reduction to Piperidine cluster_3 Step 4: Hydrochloride Salt Formation Start Methyl Acetoacetate (2 eq.) + Formaldehyde (1 eq.) + Ammonia (1 eq.) DHP Dimethyl 1,4-dihydro-2,6-dimethyl- pyridine-3,5-dicarboxylate Start->DHP Reflux Pyridine Dimethyl 2,6-dimethylpyridine- 3,5-dicarboxylate DHP->Pyridine Oxidizing Agent (e.g., FeCl3, HNO3) Piperidine Dimethyl 2,6-dimethylpiperidine- 3,5-dicarboxylate Pyridine->Piperidine Hydrogenation (e.g., H2/Pd, NaBH4) FinalProduct Dimethyl piperidine-3,5-dicarboxylate hydrochloride Piperidine->FinalProduct HCl in Ether or Isopropanol

Caption: Overall workflow for the synthesis of the target compound.

The "Why": Mechanistic Insights

Understanding the mechanism is key to troubleshooting. The initial Hantzsch condensation involves the formation of an enamine from ammonia and methyl acetoacetate, and an enone from an aldol condensation of formaldehyde and a second equivalent of methyl acetoacetate. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. The subsequent oxidation and reduction steps are more straightforward transformations of this core structure.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My yield from the initial Hantzsch condensation (Step 1) is consistently low. What are the likely causes?

Answer: Low yield in the Hantzsch-type reaction is a frequent issue and can often be traced back to several key factors:

  • Purity of Reagents: Formaldehyde is often supplied as an aqueous solution (formalin) which can contain methanol as a stabilizer or have polymerized to paraformaldehyde. Ensure you are using a high-quality source and accurately accounting for the concentration. The purity of methyl acetoacetate is also critical.

  • Reaction Stoichiometry and Order of Addition: The stoichiometry is critical. A precise 2:1:1 molar ratio of β-ketoester, aldehyde, and ammonia source is fundamental. Side reactions can occur if one reagent is in significant excess.

  • Temperature Control: While the reaction is typically run at reflux, excessively high temperatures can promote side reactions and decomposition of the dihydropyridine product. Ensure uniform heating and stirring.

  • pH of the Reaction Mixture: The initial condensation steps are sensitive to pH. The use of an ammonium salt, like ammonium acetate, can provide a buffering effect, maintaining the pH in the optimal range for enamine formation and subsequent cyclization.[1]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Problem: Low Yield in Step 1 Check1 Verify Purity of Reagents (Formaldehyde, Methyl Acetoacetate) Start->Check1 Check2 Confirm Accurate Stoichiometry (2:1:1 ratio) Start->Check2 Check3 Monitor and Control Reaction Temperature Start->Check3 Check4 Consider Buffered Ammonia Source (e.g., Ammonium Acetate) Start->Check4 Solution1 Action: Use fresh, high-purity reagents. Distill if necessary. Check1->Solution1 Solution2 Action: Recalculate molar equivalents. Use precise measurement tools. Check2->Solution2 Solution3 Action: Use an oil bath for uniform heating. Avoid localized overheating. Check3->Solution3 Solution4 Action: Replace aqueous ammonia with ammonium acetate. Check4->Solution4

Caption: Decision tree for troubleshooting low yields in the Hantzsch reaction.

Q2: The oxidation of the dihydropyridine to the pyridine (Step 2) is incomplete or produces significant byproducts. How can I improve this step?

Answer: This is a critical step where aromatization must be efficient to avoid a mixture of products that are difficult to separate.

  • Choice of Oxidant: Ferric chloride (FeCl₃) is a common and effective oxidant for this transformation.[1] Nitric acid can also be used, but may lead to nitrated byproducts if conditions are not carefully controlled. A milder oxidant might be necessary if your substrate is sensitive.

  • Reaction Monitoring: The reaction should be closely monitored by Thin Layer Chromatography (TLC). The disappearance of the dihydropyridine spot and the appearance of the more polar pyridine spot indicates reaction progression. Over-running the reaction can lead to degradation.

  • Work-up Procedure: After the reaction is complete, it's crucial to neutralize the reaction mixture properly (e.g., with a saturated aqueous solution of NaHCO₃) and perform a thorough extraction with a suitable organic solvent like ethyl acetate to isolate the product.[1]

Q3: My final product is an oil and won't crystallize after adding HCl. What should I do?

Answer: The inability of the hydrochloride salt to crystallize is a common sign of impurities.

  • Purity of the Piperidine Free Base: Before forming the salt, ensure the piperidine intermediate is pure. If it is an oil, consider purification by flash column chromatography on silica gel.

  • Solvent Choice for Salt Formation: The choice of solvent is critical. A solution of HCl in a non-polar solvent like diethyl ether or a slightly more polar solvent like isopropanol is typically used. The goal is to find a solvent in which the free base is soluble, but the hydrochloride salt is insoluble.

    • Troubleshooting Tip: If it oils out in ether, try cooling the solution to 0-5 °C. If that fails, remove the ether under reduced pressure and re-dissolve the oil in a minimal amount of a different solvent like isopropanol before attempting precipitation again.

  • Water Contamination: The presence of water can significantly hinder crystallization. Ensure all your solvents are anhydrous and the reaction is performed under a dry atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

  • What are the expected isomers for this molecule? The piperidine ring in this molecule has two stereocenters at the 3 and 5 positions. This leads to the possibility of cis and trans diastereomers. The relative stereochemistry can often be influenced by the reduction method used in Step 3.[2] For many applications, separation of these isomers may be necessary, often achieved through column chromatography or selective crystallization.[2]

  • What are the key safety precautions for this synthesis?

    • Piperidine and its derivatives are often flammable and should be handled with care in a well-ventilated fume hood.[3]

    • The use of strong acids (HCl) and oxidizing agents (FeCl₃, HNO₃) requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Hydrogenation (Step 3) , if performed with H₂ gas, carries a risk of fire or explosion. It must be conducted in an appropriate apparatus (e.g., a Parr shaker) by trained personnel.

  • What analytical data should I expect for the final product? To confirm the identity and purity of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, a combination of analytical techniques is recommended.

    Technique Expected Observations
    ¹H NMR Expect signals for the two methyl esters (~3.7 ppm), and complex multiplets for the piperidine ring protons. The N-H proton will likely be a broad singlet and may exchange with D₂O.
    ¹³C NMR Signals for the ester carbonyls (~170-175 ppm), the ester methyl groups (~52 ppm), and the carbons of the piperidine ring.
    Mass Spec (ESI+) The primary ion observed should correspond to the molecular weight of the free base [M+H]⁺.
    Melting Point A sharp melting point is a good indicator of purity. Literature values should be consulted for comparison.

Detailed Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (DHP Intermediate)
  • To a 250 mL round-bottomed flask equipped with a reflux condenser, add methyl acetoacetate (2.0 mmol), formaldehyde (1.0 mmol, typically as a 37% aqueous solution), and ammonium acetate (1.0 mmol).[1]

  • Add 50 mL of ethanol as a solvent.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add 50 mL of cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the dihydropyridine product, typically as a yellow solid.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent. Ethanol is often a suitable choice.[1]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

References

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications, 27(1), 69–77. Available at: [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. Available at: [Link]

  • Patsnap. (2019, May 24). Preparation method of N, N-dimethyl piperidine chloride salt. Eureka. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of trans-3, 5-dimethylpiperidine. (CN113372262A).
  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7378. Available at: [Link]

  • European Patent Office. (n.d.). Dihydropyridine NPY antagonists: piperidine derivatives. (EP 0747357 A2). Available at: [Link]

  • Al-Harrasi, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3824. Available at: [Link]

  • NextSDS. (n.d.). 3,5-Dimethyl-1-(piperidin-4-yl)piperidine dihydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Available at: [Link]

  • TUODA Industry Limited. (n.d.). Technical Data Sheet (TDS) 3,5-Dimethylpiperidine. Available at: [Link]

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. Available at: [Link]

  • Arshad, N., et al. (2015). Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pak. J. Pharm. Sci., 28(5), 1735-1740. Available at: [Link]

Sources

Optimization

purification challenges of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter significant bottlenecks when isolating and purifying Dimethyl piperidine-3,5-dicarboxylate hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter significant bottlenecks when isolating and purifying Dimethyl piperidine-3,5-dicarboxylate hydrochloride . This molecule presents a unique "dual-nature" challenge: it features a highly polar secondary amine (typically handled as a water-soluble hydrochloride salt) flanked by two base-sensitive methyl ester groups[1].

This guide is engineered to provide field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic causality behind each workflow to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I lose a significant amount of product mass when attempting an acid-base extraction with 1M NaOH? Causality: The molecule contains two methyl ester groups. Strong aqueous bases like NaOH or KOH cause rapid saponification (ester hydrolysis), converting the lipophilic dimethyl esters into highly water-soluble dicarboxylic acids[2]. This irreversible degradation permanently traps your product in the aqueous layer. Solution: Always use a mild, buffered base (e.g., saturated aqueous NaHCO₃) and keep the temperature low (0–5 °C) to liberate the free base without triggering saponification[3].

Q2: How can I effectively separate the cis and trans diastereomers of this compound? Causality: The upstream synthesis (typically the catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate) inherently yields a mixture of cis and trans isomers[4]. Because the highly basic secondary amine interacts strongly with the acidic silanol groups on bare silica gel, direct chromatographic separation causes severe streaking and co-elution. Solution: Temporarily mask the amine by synthesizing the N-Boc derivative (1-(tert-butyl) 3,5-dimethyl piperidine-1,3,5-tricarboxylate)[5]. The resulting neutral compound resolves cleanly on normal-phase silica gel. Once separated, the Boc group is easily removed using anhydrous HCl.

Q3: My purified piperidine hydrochloride salt is precipitating as a sticky gum rather than a crystalline solid. How do I fix this? Causality: Piperidine hydrochloride salts are notoriously hygroscopic and prone to solvent entrapment[2]. Traces of water or polar protic solvents disrupt the hydrogen bonding required for the crystal lattice to nucleate, resulting in an amorphous "oil" or gum. Solution: Perform an anhydrous solvent swap. Dissolve the gum in a minimal amount of dry isopropanol (IPA), heat to 60 °C, and slowly titrate with an anti-solvent like anhydrous methyl tert-butyl ether (MTBE) until the cloud point is reached. Allow it to cool slowly to induce proper crystallization.

Part 2: Quantitative Data & Solvent Selection

To design a successful purification campaign, you must align your solvent choices with the physicochemical boundaries of the molecule.

Table 1: Physicochemical Profile & Stability Metrics
PropertyValueCausality / Impact on Purification
Molecular Weight 237.68 g/mol (HCl salt)Critical for exact stoichiometric calculations during Boc-protection to avoid excess reagent[1].
Amine pKa ~10.0 - 10.5Dictates the pH required for free-basing. You must use a buffer system close to this range[2].
Ester Stability Labile at pH > 11 or pH < 1Exceeding these pH thresholds causes irreversible hydrolysis of the methyl esters into di-acids.
Solubility (Salt) High in H₂O, MeOHCauses poor recovery in liquid-liquid extraction if the amine is not fully neutralized to its free base.
Table 2: Solvent Selection Matrix for Extraction & Crystallization
SolventRoleSuitabilityMechanistic Rationale
Dichloromethane (DCM) ExtractionExcellentHigh solubility for the free base; completely immiscible with aqueous layers, ensuring clean phase separation[3].
1M NaOH (aq) BasificationPoorRapidly hydrolyzes the methyl esters, trapping the degraded product in the aqueous phase[2].
Sat. NaHCO₃ (aq) BasificationExcellentProvides a mild pH (~8.3) that safely liberates the amine without triggering saponification.
Isopropanol / MTBE CrystallizationExcellentIdeal solvent/anti-solvent pair. IPA dissolves the salt when hot; MTBE forces nucleation upon cooling.

Part 3: Visualizing the Purification Logic

Workflow Start Crude Dimethyl piperidine- 3,5-dicarboxylate HCl Decision Impurity Profile? Start->Decision Cryst Direct Recrystallization (Isopropanol/MTBE) Decision->Cryst Minor impurities (< 5%) Boc Boc Protection (Boc2O, TEA, DCM) Decision->Boc Complex mixture / Diastereomers Pure Pure Dimethyl piperidine- 3,5-dicarboxylate HCl Cryst->Pure Silica Silica Gel Chromatography (Hexane/EtOAc) Boc->Silica Deprotect HCl Deprotection (4M HCl in Dioxane) Silica->Deprotect Deprotect->Pure

Caption: Decision tree for selecting a purification workflow based on impurity profiles.

Degradation HCl HCl Salt (Stable, pH < 5) FreeBase Free Base (Reactive, pH 8-10) HCl->FreeBase Mild Base (NaHCO3) FreeBase->HCl HCl (g) or HCl/Dioxane Hydrolysis Saponification (Di-acid formation, pH > 12) FreeBase->Hydrolysis Strong Base (NaOH, KOH)

Caption: pH-dependent structural states and the causality of ester hydrolysis.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate In-Process Controls (IPCs) so that the system validates itself at every critical juncture.

Protocol A: Mild Free-Basing and Boc-Protection Workflow

Use this protocol when chromatographic separation of diastereomers or complex impurities is required[5].

Step 1: Dissolution & Basification

  • Suspend the crude Dimethyl piperidine-3,5-dicarboxylate hydrochloride in anhydrous DCM (10 mL/g).

  • Cool the flask to 0 °C using an ice bath and add Triethylamine (TEA) (2.5 equivalents).

  • Validation Check: The cloudy suspension must transition into a clear solution. Spot an aliquot on wet pH paper; it must read ~8–9. If it reads < 7, add more TEA. This confirms the amine is successfully free-based without risking ester hydrolysis.

Step 2: Boc-Anhydride Addition

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) dropwise to control the mild exotherm.

  • Remove the ice bath and stir at room temperature for 4–6 hours[5].

  • Validation Check (Ninhydrin IPC): Spot the reaction mixture on a TLC plate and stain with Ninhydrin solution (heat to develop). A purple spot indicates the presence of unreacted secondary amine. The reaction is complete when the purple spot completely disappears, confirming 100% protection.

Step 3: Aqueous Workup

  • Wash the organic layer twice with cold 5% aqueous citric acid, followed by one wash with saturated brine.

  • Causality: Citric acid selectively protonates and removes residual TEA and trace unreacted piperidine into the aqueous layer, while leaving the neutral, highly lipophilic Boc-protected product safely in the DCM layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate for silica gel chromatography.

Protocol B: Anhydrous HCl Deprotection and Crystallization

Use this protocol to regenerate the pure HCl salt after silica gel chromatography.

Step 1: Deprotection

  • Dissolve the purified Boc-intermediate in anhydrous DCM (5 mL/g).

  • Add 4M HCl in Dioxane (5.0 equivalents) at room temperature.

  • Validation Check: Observe the solution for active gas evolution (release of CO₂ and isobutylene). The complete cessation of bubbling (typically after 2–3 hours) is a reliable visual confirmation that the deprotection is finished.

Step 2: Anti-Solvent Crystallization

  • Concentrate the solution under reduced pressure to a thick syrup. Do not evaporate to total dryness to avoid baking the product into a glass.

  • Slowly add anhydrous Methyl tert-butyl ether (MTBE) while stirring vigorously until the solution becomes turbid (the cloud point).

  • Validation Check: A white, free-flowing crystalline powder should precipitate. If the product forms a sticky gum, it indicates solvent entrapment (residual dioxane). Decant the supernatant, add fresh MTBE, and triturate vigorously until a crisp powder is achieved. Filter and dry under high vacuum.

References

  • Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties Source: ACS Publications URL:[Link]

  • WO2021242923A1 - Tlr2 modulator compounds, pharmaceutical compositions and uses thereof Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Introduction Welcome to the technical support center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This molecule is a valuable building block in medicinal chemistry and alkaloid synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This molecule is a valuable building block in medicinal chemistry and alkaloid synthesis. Its preparation, often involving a Hantzsch-type condensation followed by reduction and salt formation, is robust yet susceptible to several side reactions that can impact yield, purity, and stereochemical outcome. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemistry of side product formation, and optimize their synthetic protocols.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and actionable solutions.

Issue 1: My initial Hantzsch condensation step results in a low yield and a complex mixture of products.

Answer: This is a frequent challenge in multicomponent reactions like the Hantzsch synthesis.[1] The complexity often arises from competing reactions and suboptimal conditions.

  • Probable Cause 1: Knoevenagel vs. Enamine Formation Imbalance. The Hantzsch reaction requires the balanced formation of two key intermediates: an α,β-unsaturated carbonyl from the Knoevenagel condensation and a β-enamino ester.[2][3] If one pathway significantly outpaces the other, unreacted intermediates can react with themselves or the desired product, leading to a complex mixture.

  • Solution 1: Control of Reaction Conditions.

    • Temperature: While heating can accelerate the reaction, excessive temperatures can promote side reactions. Many modern protocols advocate for milder conditions, sometimes even at room temperature, which can improve selectivity.[1]

    • Solvent: The choice of solvent (typically ethanol or methanol) is critical. Green chemistry approaches have explored using water or glycerol, which can alter reaction kinetics and selectivity.[2]

    • Catalyst: While the classic Hantzsch synthesis can be uncatalyzed, various catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids can improve yields and reduce reaction times, but their concentration must be optimized to avoid degradation.[4]

  • Probable Cause 2: Aldehyde Self-Condensation. Aldehydes, especially those without α-hydrogens, can undergo side reactions. Aliphatic aldehydes are particularly prone to self-condensation under basic or acidic conditions.

  • Solution 2: Stoichiometry and Order of Addition. Carefully control the stoichiometry of the reactants. Adding the aldehyde slowly to the mixture of the β-ketoester and ammonia source can help minimize its self-condensation by keeping its instantaneous concentration low.

Issue 2: I'm observing a significant aromatic impurity in my crude product after the reduction step.

Answer: This indicates that the 1,4-dihydropyridine intermediate from the Hantzsch reaction was oxidized to the corresponding pyridine derivative. The driving force for this is the gain in aromatic stability.[4]

  • Probable Cause 1: Air Oxidation. 1,4-Dihydropyridines (Hantzsch esters) can be sensitive to air, especially under light or in the presence of trace metals.

  • Solution 1: Inert Atmosphere. Handle the isolated Hantzsch ester under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during workup and before the reduction step.

  • Probable Cause 2: Incomplete Reduction. The reduction of the dihydropyridine to the piperidine may not have gone to completion.

  • Solution 2: Optimize Reduction Protocol.

    • Catalyst: Ensure the hydrogenation catalyst (e.g., PtO₂, Rh/C, Ru/C) is active.[5][6] Use a fresh batch or verify the activity of the existing one.

    • Hydrogen Pressure & Time: The reduction of the conjugated dihydropyridine system can be sluggish. Ensure adequate hydrogen pressure (e.g., 50-60 psi) and sufficient reaction time.[7] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

Issue 3: My NMR and Mass Spectrometry data show peaks corresponding to a mono-acid or di-acid impurity.

Answer: This is one of the most common side reactions and is caused by the hydrolysis of one or both of the methyl ester groups.[8] Ester hydrolysis can be catalyzed by both acidic and basic conditions.[9][10]

  • Probable Cause 1: Basic Hydrolysis (Saponification). If the workup involves basic solutions (e.g., NaHCO₃, Na₂CO₃) and prolonged exposure, saponification can occur. This process is generally irreversible.[8]

  • Solution 1: Careful pH Control. During workup, use mild bases and minimize contact time. If a basic wash is necessary, perform it quickly at low temperatures (0-5 °C).

  • Probable Cause 2: Acidic Hydrolysis. The final step of the synthesis is often the formation of the hydrochloride salt using HCl. Using an excessive amount of concentrated aqueous HCl or heating during this step can promote ester hydrolysis.

  • Solution 2: Anhydrous HCl. Use a solution of anhydrous HCl in a solvent like diethyl ether, dioxane, or methanol to precipitate the hydrochloride salt. This minimizes the presence of water, which is required for hydrolysis.

Issue 4: My product shows evidence of mixed esters (e.g., ethyl methyl ester).

Answer: This is a classic case of transesterification, where the alcohol group of a solvent or reagent exchanges with the methoxy group of your ester.[11][12]

  • Probable Cause: Alcoholic Solvent. The most likely cause is using an alcohol other than methanol (e.g., ethanol) as a solvent during the Hantzsch reaction or subsequent steps, especially under acidic or basic conditions.[11][13]

  • Solution: Consistent Solvent System. If your final product is a dimethyl ester, use methanol as the alcoholic solvent throughout the synthesis. If ethanol was used in an early step, ensure it is thoroughly removed by evaporation before proceeding. Be mindful of using alkoxide bases; for instance, using sodium ethoxide in a methyl ester-containing solution will drive the reaction towards the ethyl ester.[11]

Issue 5: I've successfully synthesized the product, but I have a mixture of cis and trans diastereomers that is difficult to separate.

Answer: The reduction of the planar dihydropyridine intermediate creates two stereocenters at the C3 and C5 positions, leading to cis and trans diastereomers.[5] The ratio is highly dependent on the reduction method.

  • Probable Cause: Non-Stereoselective Reduction. Catalytic hydrogenation conditions (catalyst, solvent, pressure, temperature) heavily influence the diastereomeric ratio.[5]

  • Solution 1: Methodical Screening of Reduction Conditions.

    • Catalyst Choice: Different catalysts (Pt, Pd, Rh, Ru) can provide different selectivities. For example, hydrogenation of substituted pyridines often yields the cis isomer as the major product.[5]

    • Solvent and Additives: The polarity of the solvent and the presence of acidic or basic additives can influence how the substrate adsorbs to the catalyst surface, thereby affecting the stereochemical outcome.

  • Solution 2: Isomer Separation or Epimerization.

    • Chromatography: Careful column chromatography can sometimes separate the isomers, although it can be challenging.

    • Crystallization: The hydrochloride salts of the cis and trans isomers may have different solubilities, allowing for separation by fractional crystallization.

    • Epimerization: It is sometimes possible to epimerize the unwanted isomer to the thermodynamically more stable one. This typically involves treating the isomer mixture with a base (like LDA or NaOMe) to deprotonate the α-carbon, allowing it to re-protonate into the more stable configuration, followed by quenching.[5]

FAQs: Synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Q1: What is the single most critical parameter to control to prevent side products? A: Water content. Water is directly responsible for the hydrolysis of the ester groups, a very common and often difficult-to-remove impurity.[14] Ensuring all solvents are anhydrous, particularly during the final salt formation step, is crucial for obtaining a pure product.

Q2: My final product is an oil instead of a crystalline solid. What could be the cause? A: This is often due to impurities that inhibit crystallization. The most common culprits are residual solvents, the presence of the mono-hydrolyzed acid side product, or an incorrect cis/trans isomer ratio. Ensure the product is completely dry and try recrystallizing from a different solvent system (e.g., methanol/diethyl ether) to purify it.

Q3: Can I use a different nitrogen source for the Hantzsch reaction besides ammonium acetate? A: Yes, ammonia itself or other ammonia sources can be used.[4] Ammonium acetate is often preferred because it is a convenient solid and the acetate ion can act as a mild base to catalyze the reaction. The choice can sometimes influence the reaction rate and side product profile.

Data & Visualization

Table 1: Common Side Products and Their Characteristics
Side Product NameFormation MechanismMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (¹H NMR)
Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylateOxidation of IntermediateC₁₁H₁₃NO₄223.23Aromatic proton signals; absence of C4-H and N-H signals of the dihydropyridine.
3-Carboxy-5-methoxycarbonyl-piperidine (Mono-acid)Partial HydrolysisC₈H₁₃NO₄187.19Disappearance of one methyl ester singlet (~3.7 ppm); presence of a broad carboxylic acid proton.
Piperidine-3,5-dicarboxylic acid (Di-acid)Complete HydrolysisC₇H₁₁NO₄173.17Complete absence of methyl ester signals.
Ethyl methyl piperidine-3,5-dicarboxylateTransesterificationC₁₀H₁₇NO₄215.25Presence of both methyl ester singlet and ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm).
Diagrams

Side_Product_Formation cluster_reactants Hantzsch Reactants R1 Aldehyde + 2x β-Ketoester + Ammonia Source DHP Dimethyl 1,4-dihydropyridine- 3,5-dicarboxylate (Hantzsch Ester) R1->DHP Hantzsch Condensation Target Dimethyl piperidine- 3,5-dicarboxylate HCl (Target Product) DHP->Target Reduction & Salt Formation Oxidation Pyridine Derivative DHP->Oxidation Air Oxidation (Common Issue) Isomers Cis/Trans Mixture DHP->Isomers Non-selective Reduction Hydrolysis Mono-acid / Di-acid Impurity Target->Hydrolysis H₂O (Acid/Base) Transester Mixed Ester Impurity Target->Transester EtOH/ROH (Solvent)

Caption: Main synthesis pathway and points of side product formation.

Troubleshooting_Workflow Start Analyze Crude Product (NMR, LC-MS) Peak_Aromatic Aromatic Peaks Present? Start->Peak_Aromatic Peak_Acid M-14 or M-28 Peaks (Mass Spec)? Loss of OMe? Start->Peak_Acid Peak_MixedEster Mixed Ester Signals (NMR)? Start->Peak_MixedEster Sol_Aromatic Cause: Oxidation/Incomplete Reduction 1. Use Inert Atmosphere for DHP. 2. Check Hydrogenation Catalyst/Conditions. Peak_Aromatic->Sol_Aromatic Yes Clean_Product Pure Product Peak_Aromatic->Clean_Product No Sol_Acid Cause: Hydrolysis 1. Use Anhydrous Solvents. 2. Avoid Strong Base/Acid. 3. Use Anhydrous HCl for Salt Formation. Peak_Acid->Sol_Acid Yes Peak_Acid->Clean_Product No Sol_MixedEster Cause: Transesterification 1. Use Methanol as Solvent. 2. Ensure Other Alcohols are Removed. Peak_MixedEster->Sol_MixedEster Yes Peak_MixedEster->Clean_Product No

Caption: Troubleshooting workflow based on analytical data.

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
  • To a round-bottom flask, add methyl acetoacetate (2.0 eq) and anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add ammonium acetate (1.1 eq) and stir until dissolved.

  • Slowly add the desired aldehyde (1.0 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum. This Hantzsch ester should be used promptly in the next step.[1]

Protocol 2: Catalytic Hydrogenation to Dimethyl piperidine-3,5-dicarboxylate
  • In a hydrogenation vessel, dissolve the Hantzsch ester (1.0 eq) from Protocol 1 in methanol or acetic acid.

  • Add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50-60 psi with hydrogen and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC/LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidine free base.

Protocol 3: Formation of the Hydrochloride Salt
  • Dissolve the crude piperidine free base from Protocol 2 in a minimal amount of anhydrous methanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl (1.1 eq) in diethyl ether or dioxane with stirring.

  • A white precipitate should form immediately. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

References

  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization. Retrieved from BenchChem Technical Support. [URL not directly available, content based on search result[15]]

  • Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters. (2021). Morressier. [Link]

  • Ohno, M., et al. (1985). Chiral Synthons by Enantioselective Hydrolysis of meso-Diesters with Pig Liver Esterase: Substrate-Stereoselectivity. CHIMIA, 39, 140-143. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from BenchChem Technical Support. [URL not directly available, content based on search result[16]]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Gassman, P. G., & Lottes, A. C. (2002). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of Organic Chemistry, 67(24), 8469–8478. [Link]

  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1436. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • PennState College of Earth and Mineral Sciences. (n.d.). The Reaction of Biodiesel: Transesterification. [Link]

  • Wilson, L. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4249–4263. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Hariyadi, D. M., et al. (2020). A Simple Synthesis of Hantzsch Esters Derivatives as Proton Donors in The Hydrogenation Transfer Reaction. AIP Conference Proceedings, 2243, 020002. [Link]

  • Cooks, R. G., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(1), 263-270. [Link]

  • Wikipedia. (n.d.). Transesterification. [Link]

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications, 27(1), 69–77. [Link]

  • PubChem. (n.d.). Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate. [Link]

  • O'Brien, P., et al. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters, 18(24), 6424–6427. [Link]

  • precisionFDA. (n.d.). 3,5-Diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]

  • Zhang, Z., et al. (2007). Reaction kinetics of trans-esterification between dimethyl carbonate and ethanol. Journal of Chemical Technology & Biotechnology, 82(5), 489-495. [Link]

  • Al-Ghamdi, A. A., et al. (2024). Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. RSC Advances, 14(10), 6981-6997. [Link]

  • Tuoda. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Google Patents. (n.d.). CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.
  • Lasota, J., & Kędzia, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6296. [Link]

  • Google Patents. (n.d.). CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
  • Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7915-7925. [Link]

  • European Patent Office. (n.d.). EP 0747357 A2 - Dihydropyridine NPY antagonists: piperidine derivatives. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

Sources

Optimization

Technical Support Center: Stability of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride in Acidic Media

Welcome to the technical support center for Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges of this compound, particularly in acidic environments. We will explore the fundamental chemistry of its degradation, provide actionable troubleshooting advice, and present validated experimental protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Q1: What is the primary stability issue with Dimethyl piperidine-3,5-dicarboxylate hydrochloride in acidic solutions?

A1: The principal stability concern is the acid-catalyzed hydrolysis of the two methyl ester functional groups. In the presence of acid (H+) and water, the ester groups are susceptible to cleavage, converting them into carboxylic acids. This process is essentially the reverse of a Fischer esterification reaction. The reaction is an equilibrium process, meaning that using a large excess of water will drive the reaction toward the formation of the hydrolysis products.

The reaction proceeds in a stepwise manner, first yielding a mono-acid intermediate (Monomethyl piperidine-3,5-dicarboxylate) and finally the di-acid product (Piperidine-3,5-dicarboxylic acid), releasing methanol at each step.

Q2: What are the expected degradation products under acidic conditions?

A2: Under typical acidic experimental conditions (e.g., aqueous buffers with pH < 7), you should primarily expect to see two degradation products resulting from hydrolysis:

  • Monomethyl piperidine-3,5-dicarboxylate hydrochloride: The product of single ester hydrolysis.

  • Piperidine-3,5-dicarboxylic acid hydrochloride: The final product of complete hydrolysis of both ester groups.

Under more aggressive conditions, such as the presence of strong oxidizing agents, further degradation of the piperidine ring itself could occur, but this is not the primary pathway in simple acidic aqueous solutions. The core degradation pathway is illustrated below.

G parent Dimethyl piperidine-3,5-dicarboxylate (Parent Compound) mono_acid Monomethyl piperidine-3,5-dicarboxylate (Intermediate Degradant) parent->mono_acid + H₂O, H⁺ - CH₃OH di_acid Piperidine-3,5-dicarboxylic acid (Final Degradant) mono_acid->di_acid + H₂O, H⁺ - CH₃OH

Caption: Acid-catalyzed hydrolysis pathway of the parent compound.

Q3: How do pH and temperature affect the stability of the compound?

A3: Both pH and temperature are critical factors that significantly accelerate the degradation of the compound.

  • Effect of pH: The rate of hydrolysis is directly related to the concentration of hydrogen ions (H⁺). Therefore, a lower pH (more acidic condition) will result in a faster rate of degradation. The protonation of the carbonyl oxygen of the ester group makes it more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Effect of Temperature: As with most chemical reactions, an increase in temperature will increase the rate of ester hydrolysis. It is crucial to control the temperature during experiments and storage of solutions. Storing stock solutions at lower temperatures (e.g., 2-8°C) is generally recommended to minimize degradation.

The combined effect of these factors is summarized in the table below, which provides a qualitative overview of expected stability.

pH ValueTemperatureExpected Stability / Degradation Rate
1-3Room Temp (20-25°C)High risk of rapid degradation.
1-3Refrigerated (2-8°C)Degradation slowed, but still significant over time.
4-6Room Temp (20-25°C)Moderate degradation; solutions may not be stable for long periods.
4-6Refrigerated (2-8°C)Fair stability for short-term use. Recommended for stock solutions.
Neutral (7)Room Temp (20-25°C)Generally stable, as acid catalysis is minimized.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maintain the integrity of Dimethyl piperidine-3,5-dicarboxylate hydrochloride in solution:

  • pH: Prepare solutions in buffers with a pH as close to neutral as your experimental design allows. If acidic conditions are required, prepare the solution fresh before each use.

  • Temperature: Always store stock solutions in a refrigerator at 2-8°C. For long-term storage, consider preparing aliquots and freezing at -20°C or below, but verify that freeze-thaw cycles do not impact stability.

  • Solvent: If possible, using a co-solvent system with less water content may slow hydrolysis, but solubility must be considered.

  • Light and Air: Store solutions in well-sealed, opaque containers to protect from light and prevent evaporation or contamination.

Q5: I suspect my compound has degraded. How can I confirm this?

A5: The most reliable method to confirm and quantify degradation is High-Performance Liquid Chromatography (HPLC), preferably with a UV detector or coupled to a Mass Spectrometer (LC-MS).

  • Appearance of New Peaks: Degradation products (the mono- and di-acids) are more polar than the parent diester. In a reverse-phase HPLC method, they will appear as new peaks with shorter retention times.

  • Decrease in Parent Peak Area: Concurrently, you will observe a decrease in the peak area of the parent compound.

  • Peak Purity Analysis: Using a Photodiode Array (PDA) detector can help assess the purity of your main peak.

  • LC-MS Analysis: This is the definitive method. It allows you to confirm the identity of the new peaks by comparing their measured mass-to-charge ratio (m/z) with the theoretical masses of the expected hydrolysis products.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action observe Inconsistent results or unexpected HPLC profile (e.g., reduced parent peak, new peaks) check_params Review Solution Parameters: - pH of medium - Age of solution - Storage temperature observe->check_params check_hplc Verify Analytical Method: - Column integrity - Mobile phase pH - Standard stability observe->check_hplc fresh_sol Prepare fresh solution immediately before use. check_params->fresh_sol Parameters suggest degradation adjust_storage Adjust storage: - Store at 2-8°C or -20°C - Use buffer closer to neutral pH if possible - Protect from light check_params->adjust_storage run_fsd Perform a forced degradation study (see Protocol 3) to confirm degradant identities. check_hplc->run_fsd Method is valid

Caption: Troubleshooting workflow for suspected compound degradation.

Problem 1: I see a significant loss of my parent compound peak in my HPLC analysis compared to when the solution was freshly made.

  • Probable Cause: This is a classic sign of chemical degradation, most likely due to acid-catalyzed hydrolysis. The stability of the compound in your specific solution (combination of pH, temperature, and time) is insufficient.

  • Solution:

    • Prepare Fresh: Discard the old solution and prepare a new one immediately before conducting your experiment. Do not use stock solutions that have been stored for extended periods in acidic media at room temperature.

    • Optimize Storage: If a stock solution is necessary, re-evaluate your storage conditions. Use a buffer with a higher pH (if compatible with your experiment) and always store it at 2-8°C.

    • Quantify Stability: Perform a time-course stability study. Analyze your solution by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions to determine the acceptable usage window for your solutions.

Problem 2: My chromatogram shows one or two new peaks appearing at earlier retention times than my parent compound.

  • Probable Cause: These new, more polar compounds are almost certainly the mono-acid and di-acid hydrolysis products. In reverse-phase chromatography, increased polarity leads to less retention and thus earlier elution.

  • Solution:

    • Confirm Identity: The most rigorous approach is to use LC-MS to confirm the masses of the new peaks correspond to the expected degradants.

    • Forced Degradation: If LC-MS is unavailable, you can perform a forced degradation study (see Protocol 3). Intentionally exposing your compound to harsh acidic conditions (e.g., 0.1 M HCl at an elevated temperature) will exaggerate the formation of these peaks, providing strong evidence that they are indeed acid-driven degradants.

    • Adjust Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from these new peaks for accurate quantification.

Section 3: Experimental Protocols

These protocols provide a framework for preparing solutions and analyzing the stability of Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Protocol 1: General Procedure for Preparing an Acidic Aqueous Stock Solution

Causality: This protocol minimizes initial degradation by dissolving the compound in a pre-chilled, milder acidic buffer and emphasizes immediate, proper storage.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., citrate, phosphate) and adjust the pH to the target value.

  • Pre-Chill: Cool the buffer to 2-8°C in an ice bath.

  • Weigh Compound: Accurately weigh the required amount of Dimethyl piperidine-3,5-dicarboxylate hydrochloride in a suitable volumetric flask.

  • Dissolution: Add a small amount of the pre-chilled buffer to the flask and gently swirl to dissolve the solid. Once dissolved, fill the flask to the final volume with the chilled buffer.

  • Immediate Storage: Cap the flask, mix thoroughly, and immediately store the solution in a refrigerator at 2-8°C, protected from light. If not for immediate use, divide it into single-use aliquots to avoid repeated warming and cooling.

Protocol 2: HPLC Method for Stability Monitoring

Causality: This reverse-phase method is designed to effectively separate the non-polar parent diester from its more polar hydrolysis products.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry

Protocol 3: Forced Degradation Study (Acid Hydrolysis)

Causality: This protocol intentionally accelerates degradation to rapidly identify potential degradation products and confirm the degradation pathway, which is a critical step in drug development and stability assessment.

  • Prepare Solutions:

    • Test Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M Hydrochloric Acid.

    • Control Solution: Prepare a solution of the compound at the same concentration in your analysis solvent (e.g., 50:50 water:acetonitrile).

  • Incubation:

    • Place the Test Solution in a controlled environment at 60°C.

    • Keep the Control Solution at room temperature.

  • Time-Point Sampling: Withdraw aliquots from the Test Solution at specified time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the acid in the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the reaction.

  • Analysis: Analyze the control sample and all time-point samples from the test solution using the HPLC method described in Protocol 2.

  • Interpretation: Compare the chromatograms. The test samples should show a time-dependent decrease in the parent peak and a corresponding increase in the degradation peaks, confirming their origin from acid hydrolysis.

G prep 1. Prepare Solutions (Test in 0.1M HCl, Control in solvent) incubate 2. Incubate (Test at 60°C, Control at RT) prep->incubate sample 3. Sample at Time Points (e.g., 0, 1, 2, 4, 8h) incubate->sample neutralize 4. Neutralize Samples (Quench reaction) sample->neutralize analyze 5. Analyze by HPLC (Compare Test vs. Control) neutralize->analyze interpret 6. Interpret Data (Identify degradant peaks and track kinetics) analyze->interpret

Caption: Experimental workflow for a forced degradation study.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • What is the stability of piperidine? - Blog - Biosynce. (2025, August 25).
  • Addressing poor solubility of piperidine derivatives in reactions - Benchchem.
  • Ester hydrolysis - Wikipedia. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (2020, February 23). Available at: [Link]

  • mechanism for the acid catalysed hydrolysis of esters - Chemguide. Available at: [Link]

  • Hydrolysis of Esters and Amides | Dalal Institute. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - ResearchGate. Available at: [Link]

  • Stability of thioamide type of piperine under acidic and basic conditions. (2021, September 15). Journal of Experimental Biology and Agricultural Sciences. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride Reactions

Welcome to the Technical Support Center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to help you optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Dimethyl piperidine-3,5-dicarboxylate hydrochloride, and which is most suitable for my needs?

A1: There are three principal and well-established routes for the synthesis of this target molecule. The choice of route often depends on the available starting materials, scalability, and desired stereochemical outcome.

  • Route 1: Hantzsch Dihydropyridine Synthesis followed by Catalytic Hydrogenation. This is a robust and common method that first constructs a dihydropyridine ring, which is then reduced to the desired piperidine. It is often favored for its reliability and the commercial availability of the initial building blocks.

  • Route 2: Dieckmann Condensation. This intramolecular cyclization of a suitable acyclic diester can be an efficient way to form the piperidine precursor. However, it can be sensitive to reaction conditions and may present challenges in controlling side reactions.

  • Route 3: Reductive Amination. This versatile approach involves the reaction of a dicarbonyl compound with an amine source and a reducing agent. It offers flexibility but requires careful control of the reaction stoichiometry and conditions to avoid over-alkylation and other side products.

Below is a comparative overview of these synthetic pathways:

Synthetic Route Key Advantages Common Challenges Ideal Application
Hantzsch Synthesis & Hydrogenation Reliable, well-documented, good for scalability.Requires a subsequent reduction step, potential for catalyst poisoning.Large-scale synthesis where starting materials are readily available.
Dieckmann Condensation Can be highly efficient for ring formation.Sensitive to base and solvent choice, potential for side reactions (e.g., intermolecular condensation).When suitable acyclic diester precursors are on hand or can be easily synthesized.
Reductive Amination Versatile, wide range of possible starting materials.Prone to over-alkylation, requires careful control of reducing agent and reaction conditions.Exploratory synthesis and analogue development due to its flexibility.

Troubleshooting Guides by Synthetic Route

Route 1: Hantzsch Synthesis & Catalytic Hydrogenation

This route typically involves two key stages: the initial Hantzsch condensation to form a dihydropyridine intermediate, followed by the catalytic hydrogenation to the piperidine ring.

Stage 1: Hantzsch Dihydropyridine Synthesis

Q2: My Hantzsch reaction is giving a low yield of the dihydropyridine intermediate. What are the likely causes?

A2: Low yields in the Hantzsch synthesis can often be attributed to several factors. Here's a breakdown of potential issues and their solutions:

  • Suboptimal Reaction Conditions: The classic Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The reaction is sensitive to temperature and solvent.

    • Troubleshooting: Ensure your solvent (often ethanol or methanol) is anhydrous, as water can interfere with the reaction. The reaction often requires reflux, so ensure the temperature is maintained appropriately. For some substrates, microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[3]

  • Side Reactions: The formation of byproducts is a common issue.

    • Troubleshooting: The Michael addition and Knoevenagel condensation are key steps in the Hantzsch mechanism.[4] If these are not proceeding efficiently, you may see an accumulation of intermediates or undesired side products. Ensure stoichiometric balance of your reactants. An excess of the β-ketoester or aldehyde can lead to unwanted reactions.

Stage 2: Catalytic Hydrogenation of the Dihydropyridine/Pyridine Intermediate

Q3: The catalytic hydrogenation of my dihydropyridine (or the corresponding pyridine) to the piperidine is slow, incomplete, or fails entirely. What should I investigate?

A3: Catalytic hydrogenation can be a challenging step. Here are the most common culprits for poor performance and how to address them:

  • Catalyst Poisoning: This is the most frequent cause of failed hydrogenations. Trace impurities in your substrate, solvent, or from the previous reaction step can deactivate the catalyst.

    • Troubleshooting:

      • Sulfur and Thiols: Even trace amounts of sulfur-containing compounds can poison palladium and platinum catalysts. Ensure all glassware is scrupulously clean and that no sulfur-containing reagents were used in the previous steps.

      • Halides: While the final product is a hydrochloride salt, high concentrations of halides in the hydrogenation reaction can inhibit the catalyst. If your intermediate is a halide salt, consider neutralizing it before hydrogenation.

      • Purification: Purify the dihydropyridine intermediate before hydrogenation. Simple filtration through a plug of silica or recrystallization can remove many catalyst poisons.

  • Improper Catalyst Handling and Choice: The activity of the catalyst is paramount.

    • Troubleshooting:

      • Catalyst Quality: Use a fresh, high-quality catalyst. Older bottles of catalyst, especially if not stored under an inert atmosphere, can have reduced activity.

      • Catalyst Type: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are common choices. For pyridine ring reduction, platinum catalysts like PtO2 (Adam's catalyst) or Pt/C are often more effective than Pd/C.[5]

      • Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. A typical loading is 5-10 mol% of the metal relative to the substrate.

  • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and solvent all play a critical role.

    • Troubleshooting:

      • Hydrogen Pressure: While some hydrogenations proceed at atmospheric pressure (e.g., using a hydrogen balloon), many, especially for aromatic heterocycles, require higher pressures (50-1000 psi) in a specialized reactor.[6]

      • Solvent: Protic solvents like methanol or ethanol are generally preferred for hydrogenations. If solubility is an issue, other solvents like THF or ethyl acetate can be used, but ensure they are peroxide-free.

      • Acidity: The presence of a small amount of acid (like acetic acid) can sometimes accelerate the hydrogenation of pyridine rings. However, this must be carefully optimized as excess acid can also inhibit the catalyst.

Q4: My hydrogenation is producing a mixture of cis and trans isomers of the dimethyl piperidine-3,5-dicarboxylate. How can I control the stereochemistry?

A4: The stereochemical outcome of the hydrogenation is influenced by the catalyst, substrate, and reaction conditions. The cis isomer is often the kinetically favored product, while the trans isomer can be the thermodynamically more stable product.[5]

  • Controlling Isomer Ratios:

    • Catalyst Choice: The choice of catalyst can influence the diastereomeric ratio. For instance, hydrogenation of a 3,5-disubstituted pyridine using 10% Pd/C has been reported to preferentially form the trans-isomer, while PtO2 may give different ratios.[5]

    • Epimerization: If you have a mixture of isomers, it is possible to epimerize the product to the thermodynamically more stable isomer. This is typically achieved by treating the piperidine with a strong base, like potassium tert-butoxide, to deprotonate the acidic proton at the 3 or 5 position, allowing for inversion of stereochemistry.[5]

Route 2: Dieckmann Condensation

Q5: I am attempting a Dieckmann condensation to form the piperidine precursor, but I am getting a low yield and a complex mixture of products. What can I do?

A5: The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, but it requires careful control to favor the intramolecular reaction over intermolecular side reactions.[7][8]

  • Optimizing the Reaction:

    • High Dilution: To promote the desired intramolecular cyclization, the reaction should be run under high dilution conditions. This is achieved by slowly adding the diester substrate to a solution of the base.

    • Choice of Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. The base should be at least one full equivalent, as it also deprotonates the resulting β-keto ester, driving the equilibrium towards the product.[7]

    • Solvent: Anhydrous, aprotic solvents like THF or toluene are essential to prevent quenching of the base and unwanted side reactions.

Workflow for Troubleshooting Dieckmann Condensation

start Low Yield in Dieckmann Condensation q1 Is the reaction run under high dilution? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a full equivalent of a strong, non-nucleophilic base used? a1_yes->q2 sol1 Slowly add diester to base solution to favor intramolecular cyclization. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the solvent anhydrous and aprotic? a2_yes->q3 sol2 Use at least one equivalent of NaH or t-BuOK. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are intermolecular side products observed? a3_yes->q4 sol3 Use dry THF or toluene. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Increase dilution and ensure slow addition of the substrate. a4_yes->sol4 end_node Optimized Reaction a4_no->end_node sol4->end_node

Caption: Troubleshooting workflow for Dieckmann condensation.

Route 3: Reductive Amination

Q6: My reductive amination is resulting in a low yield of the desired piperidine. What are the potential causes?

A6: Reductive amination is a cornerstone of amine synthesis, but its success hinges on the delicate balance between imine/iminium ion formation and reduction.[9][10]

  • Inefficient Imine/Iminium Ion Formation: The first step is the formation of an imine or iminium ion from the carbonyl and amine. This equilibrium can be unfavorable.

    • Troubleshooting:

      • pH Control: The reaction is often acid-catalyzed. A small amount of a weak acid like acetic acid can facilitate imine formation. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic.

      • Water Removal: The formation of the imine produces water. Removing this water, for example, by using a dehydrating agent like molecular sieves, can drive the equilibrium towards the imine.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical.

    • Troubleshooting: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it forms the imine. A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they preferentially reduce the iminium ion.[11]

  • Side Reactions:

    • Over-alkylation: The product piperidine (a secondary amine) can be more nucleophilic than the starting amine, leading to further reaction and the formation of tertiary amines.

      • Troubleshooting: Use a stoichiometric amount of the amine or a slight excess of the dicarbonyl compound. A stepwise procedure, where the imine is formed first followed by the addition of the reducing agent, can also minimize this.

    • Reduction of the Carbonyl: As mentioned, a non-selective reducing agent can reduce the starting carbonyl to an alcohol.

      • Troubleshooting: Use a selective reducing agent like NaBH(OAc)₃.

Final Step: Hydrochloride Salt Formation and Purification

Q7: I have successfully synthesized the dimethyl piperidine-3,5-dicarboxylate free base, but I am having trouble forming a pure, crystalline hydrochloride salt.

A7: The final salt formation is a critical step that can significantly impact the overall yield and purity of your product.

  • Issues with Precipitation and Crystallization:

    • Oiling Out: The salt may initially precipitate as an oil rather than a crystalline solid. This is often due to impurities or the use of an inappropriate solvent.

      • Troubleshooting:

        • Solvent Choice: The choice of solvent is crucial. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include isopropanol, ethyl acetate, or diethyl ether. Sometimes a mixture of solvents is required to achieve the right balance of solubility.

        • Slow Addition: Add the source of HCl (e.g., a solution of HCl in isopropanol or gaseous HCl) slowly to a cooled solution of the free base with vigorous stirring to promote the formation of fine crystals.

        • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal can induce crystallization.

  • Purity and Stability of the Salt:

    • Hygroscopicity: Some hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the air.

      • Troubleshooting: Handle the final product under an inert atmosphere (e.g., in a glovebox) and store it in a desiccator.

    • Ester Hydrolysis: The presence of water and acid can lead to the hydrolysis of the methyl ester groups to the corresponding carboxylic acids.

      • Troubleshooting: Use anhydrous solvents and reagents for the salt formation. Avoid prolonged exposure to acidic aqueous conditions during workup.

    • Common-Ion Effect: If you are trying to precipitate the hydrochloride salt from a solution that already contains chloride ions, the solubility of your salt may be suppressed, potentially leading to premature precipitation and inclusion of impurities.[12]

Analytical Characterization:

To troubleshoot effectively, it is essential to characterize your products and byproducts at each stage.

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your intermediates and final product. Pay close attention to the chemical shifts and coupling constants of the protons on the piperidine ring to determine the stereochemistry (cis/trans).[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of your product and identify potential impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of your product and quantify any impurities.

By systematically addressing these common issues, you can significantly improve the yield and purity of your Dimethyl piperidine-3,5-dicarboxylate hydrochloride synthesis.

References

  • O'Rielly, M., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Kumar, L. (2025, October 31). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • de la Hoz, A., et al. (2003).
  • Kappe, C. O. (2000). Learning from the Hantzsch synthesis.
  • Chemistry LibreTexts. (2025, January 19). 23.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). ChemInform Abstract: Stereoselective Enzymatic Hydrolysis of Dimethyl meso-Piperidine-3,5- dicarboxylates. Retrieved from [Link]

  • Mach, R. H., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed.
  • Tarasova, D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Organic Process Research & Development. (n.d.).
  • El-Gazzar, A. A., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules.

Sources

Optimization

Technical Support Center: Chromatography of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex secondary amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex secondary amines. Dimethyl piperidine-3,5-dicarboxylate hydrochloride presents a unique triad of chromatographic challenges:

  • Strong Silanol Interactions: The secondary piperidine nitrogen (pKa ~10) binds irreversibly to acidic silanol groups on standard bare silica.

  • Salt Form: The hydrochloride salt exhibits poor solubility in non-polar organic solvents, causing severe streaking during normal-phase elution.

  • Base-Sensitive Esters: The two methyl ester groups are highly susceptible to saponification (hydrolysis) if harsh alkaline conditions are used to generate the free base.

This guide provides field-proven, self-validating methodologies to navigate these structural liabilities and achieve high-purity isolation.

Purification Workflow Decision Tree

G Start Crude Dimethyl piperidine- 3,5-dicarboxylate HCl Decision Select Stationary Phase Start->Decision NP_Silica Standard Silica (SiO2) Decision->NP_Silica Low Cost RP_C18 Reverse Phase (C18) Decision->RP_C18 High Purity NH2_Silica Amine-Functionalized Silica Decision->NH2_Silica Best for Amines FreeBase Mild Free-Basing (NaHCO3) Avoid strong bases! NP_Silica->FreeBase Elute_RP Elute: H2O/MeCN + 10mM NH4HCO3 RP_C18->Elute_RP Elute_NH2 Elute: Hexane/EtOAc (No Additives) NH2_Silica->Elute_NH2 Warning Risk: Ester Hydrolysis (Avoid NaOH/KOH) FreeBase->Warning Elute_NP Elute: DCM/MeOH + 1% TEA or NH4OH FreeBase->Elute_NP Pure Pure Dimethyl piperidine- 3,5-dicarboxylate Elute_NP->Pure Elute_RP->Pure Elute_NH2->Pure

Workflow for purifying Dimethyl piperidine-3,5-dicarboxylate HCl.

Troubleshooting FAQs

Q1: Why does my compound streak or fail to elute completely on standard silica gel? A1: This is caused by strong acid-base interactions. Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. When the highly basic piperidine ring interacts with these acidic silanols, it forms strong hydrogen bonds and ionic interactions, leading to severe peak tailing and irreversible adsorption[1]. To resolve this, you must either mask the silanols using a mobile phase additive (like Triethylamine) or switch to an alternative stationary phase like amine-functionalized silica[2].

Q2: Can I wash the crude salt with sodium hydroxide (NaOH) to free-base it before loading? A2: Absolutely not. While free-basing is necessary for normal-phase chromatography, the dimethyl dicarboxylate moiety is highly susceptible to base-catalyzed ester hydrolysis (saponification). Exposure to strong bases like NaOH or KOH will rapidly hydrolyze the methyl esters into carboxylic acids, destroying your product[3]. Instead, use a mild, buffering base such as saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.0–8.5) to liberate the free amine safely.

Q3: How do I prepare a silica column to prevent amine adsorption without damaging my compound? A3: The industry standard is to "poison" or deactivate the silica column using Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[1]. By adding 1–2% (v/v) TEA to your mobile phase, the TEA competitively binds to the acidic silanols, allowing your target piperidine to elute as a sharp, symmetrical band[2]. Causality Check: Always pre-treat your TLC plates with the same TEA-containing solvent before spotting. If the TLC streaks, your column will too[4].

Q4: Is Reverse-Phase (C18) chromatography a viable alternative for this molecule? A4: Yes, and it is often preferred for polar hydrochloride salts. Reverse-phase chromatography eliminates the silanol interaction issue entirely. However, you must use a volatile aqueous buffer, such as 10 mM Ammonium Bicarbonate (NH₄HCO₃) at pH 7.5, to keep the amine partially unionized and improve retention on the C18 phase. The buffer can later be removed cleanly via lyophilization.

Quantitative Comparison of Purification Strategies
Purification StrategyStationary PhaseMobile Phase SystemRequired AdditiveExpected Yield / PurityRelative Cost
Normal Phase (Deactivated) Bare Silica (SiO₂)DCM / MeOH1-2% TEA or NH₄OH75-85% / >95%Low
Normal Phase (Amine) NH₂-Functionalized SilicaHexane / EtOAcNone85-95% / >98%High
Reverse Phase (C18) C18 SilicaH₂O / MeCN10 mM NH₄HCO₃ (pH 7.5)90-95% / >99%Medium
Step-by-Step Methodologies
Protocol A: Normal-Phase Silica Chromatography with In-Situ Deactivation

Use this protocol if you are restricted to standard silica gel. This protocol relies on a self-validating TLC step to ensure column success.

  • TLC System Validation: Prepare a solvent system of 90% Dichloromethane (DCM) and 10% Methanol (MeOH). Add 1% Triethylamine (TEA) (v/v). Pre-soak a silica TLC plate in this solvent and let it dry. Spot your crude mixture and develop. You should observe a tight, non-streaking spot[4].

  • Mild Free-Basing: Dissolve the Dimethyl piperidine-3,5-dicarboxylate hydrochloride in DCM. Transfer to a separatory funnel and wash with an equal volume of saturated aqueous NaHCO₃. Causality: The mild pH (~8.3) neutralizes the HCl salt to the free base without hydrolyzing the methyl esters. Extract the aqueous layer twice more with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

  • Column Deactivation & Packing: Slurry pack standard silica gel using DCM containing 1% TEA. Flush the column with 2 to 3 column volumes of the TEA-spiked solvent. Causality: This saturates all acidic silanol sites with TEA, preventing your product from binding[1][2].

  • Loading & Elution: Load the free-based crude mixture onto the column. Elute using a gradient from 100% DCM (with 1% TEA) to 90:10 DCM:MeOH (with 1% TEA).

  • Additive Removal: Combine the product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue with toluene (3 x 10 mL) on a rotary evaporator, followed by high vacuum drying.

Protocol B: Reverse-Phase (C18) Purification

Use this protocol for the highest purity and to avoid the free-basing extraction step entirely.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) solution in LC-MS grade water. Verify the pH is approximately 7.5. Causality: This volatile buffer maintains a consistent pH, ensuring the piperidine elutes as a sharp peak rather than a broad smear.

  • Sample Loading: Dissolve the crude hydrochloride salt directly in a minimum volume of the aqueous buffer. No prior free-basing is required.

  • Gradient Elution: Load the sample onto a C18 column. Run a gradient from 5% Acetonitrile (MeCN) in Buffer to 60% MeCN in Buffer over 15–20 column volumes. Monitor elution via UV (if applicable) or ELSD/CAD.

  • Lyophilization: Pool the pure fractions and freeze them. Lyophilize (freeze-dry) the sample. Causality: The NH₄HCO₃ buffer will completely sublime under vacuum, leaving behind the highly pure Dimethyl piperidine-3,5-dicarboxylate. (Note: To regenerate the HCl salt, dissolve the free base in diethyl ether and add 1.0 equivalent of ethereal HCl).

References
  • Separation of organic compounds using amino-functionalized silica gel? ResearchGate. Available at: [Link]

  • Amine purification. Science Forums. Available at: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stereochemical sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stereochemical stability of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. Our focus is to equip you with the knowledge to prevent racemization during storage, handling, and experimental use.

The piperidine scaffold is a critical component in medicinal chemistry, and maintaining its intended stereochemistry is paramount for achieving desired pharmacological outcomes.[1] This guide is structured to address specific issues you may encounter and to explain the underlying chemical principles.

I. Understanding the Risk: The Chemistry of Racemization

Before troubleshooting, it's essential to understand why Dimethyl piperidine-3,5-dicarboxylate is susceptible to racemization. The key lies in its structure as a β-dicarbonyl compound.

Question 1: What is the primary mechanism of racemization for this compound?

Answer: The primary mechanism is enolization, which is the formation of a planar enol or enolate intermediate.[2][3] The protons on the carbons at the 3 and 5 positions (the stereocenters) are acidic due to their position between two electron-withdrawing carboxyl groups. Under certain conditions, these protons can be removed, leading to a loss of the defined three-dimensional structure at that center. Reprotonation of the planar intermediate can occur from either face, resulting in a mixture of stereoisomers (a racemate).[4]

Question 2: Why is the hydrochloride salt form generally stable?

Answer: The hydrochloride salt form is crucial for stability. The protonated piperidine nitrogen acts as an electron-withdrawing group, which slightly increases the acidity of the adjacent protons. More importantly, it ensures an overall acidic environment in solution, which suppresses the deprotonation necessary for enolization. Racemization is significantly accelerated under basic or even neutral conditions.[5]

Visualizing the Racemization Pathway

The following diagram illustrates the base-catalyzed racemization process. The key step is the formation of the achiral, planar enolate intermediate.

G cluster_0 Base-Catalyzed Racemization start (R)-Enantiomer (Chiral) intermediate Planar Enolate (Achiral) start->intermediate Deprotonation (Base, e.g., OH⁻) end_R (R)-Enantiomer intermediate->end_R Reprotonation end_S (S)-Enantiomer intermediate->end_S Reprotonation

Caption: Base-catalyzed racemization via a planar intermediate.

II. Troubleshooting Guide: Identifying and Solving Racemization Issues

This section addresses common problems encountered during experiments and provides a systematic approach to troubleshooting.

Issue 1: Loss of enantiomeric excess (e.e.) is observed after a reaction workup.

This is a frequent problem when transitioning from a controlled reaction environment to the harsher conditions of a workup.

Potential Cause Troubleshooting Steps
Basic Aqueous Wash The use of basic solutions like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acid can raise the pH sufficiently to cause rapid racemization.[5]
Solution: If neutralization is necessary, use a milder base like a saturated ammonium chloride (NH₄Cl) solution or a phosphate buffer (pH ~7). Minimize contact time by performing the extraction quickly and at a low temperature (0-5 °C).[6]
High Temperature Elevated temperatures during solvent evaporation or drying can provide the energy for racemization to occur, even under seemingly neutral conditions.[5]
Solution: Remove solvents under reduced pressure at low temperatures (e.g., below 40°C). Avoid prolonged heating.
Prolonged Exposure The longer the compound is in a solution that is not distinctly acidic, the greater the risk of racemization.
Solution: Proceed through the workup and purification steps as efficiently as possible. Do not let solutions sit for extended periods, especially at room temperature.

Issue 2: Racemization occurs during column chromatography.

Silica gel, the most common stationary phase, can be problematic for base-sensitive compounds.

Potential Cause Troubleshooting Steps
Acidic Nature of Silica Gel While standard silica gel is considered acidic, its surface contains silanol groups that can interact with the piperidine nitrogen. This can create localized environments where racemization can be catalyzed.
Solution 1: Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N). This neutralizes the acidic sites.[6]
Solution 2: Consider using an alternative stationary phase, such as neutral or basic alumina, if compatible with your compound and separation needs.
Solvent System Certain solvents, particularly protic solvents like methanol, can facilitate proton exchange and accelerate racemization on the column.[2]
Solution: Opt for aprotic solvents like ethyl acetate, dichloromethane, and hexanes for the mobile phase whenever possible. If a protic solvent is required for solubility or elution, keep its concentration to a minimum and consider the deactivation method mentioned above.

Issue 3: The compound degrades or racemizes during storage.

Proper storage is critical for maintaining the stereochemical integrity of Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Potential Cause Troubleshooting Steps
Exposure to Moisture and Air The hydrochloride salt is hygroscopic and can absorb moisture from the air. This can create a localized aqueous environment where the pH may not be sufficiently acidic to prevent slow racemization over time.
Solution: Store the compound in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Elevated Temperature As with any chemical reaction, the rate of racemization increases with temperature.
Solution: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advised.

III. Frequently Asked Questions (FAQs)

Q1: At what pH range is Dimethyl piperidine-3,5-dicarboxylate hydrochloride most stable? A1: The compound is most stable in an acidic pH range, typically below pH 4. As the pH approaches neutral and enters the basic range (pH > 7), the rate of racemization increases dramatically.[7][8]

Q2: Can I use a strong base like sodium hydroxide (NaOH) if I cool the reaction to a very low temperature? A2: This is highly discouraged. Strong bases can cause near-instantaneous racemization, even at low temperatures. If a base is absolutely required for a reaction, a non-nucleophilic, sterically hindered base (e.g., proton sponge) might be a less detrimental option, but this must be evaluated on a case-by-case basis with careful monitoring of enantiomeric excess.

Q3: How can I monitor the enantiomeric excess (e.e.) of my compound? A3: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC).[9][10] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include Gas Chromatography (GC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent (e.g., Mosher's acid).[9][10]

Q4: Is it possible to reverse racemization? A4: Reversing racemization to obtain a single enantiomer from a racemic mixture is not a simple reversal process. It requires a chiral resolution, which separates the two enantiomers. This can be achieved through techniques like diastereomeric salt crystallization or preparative chiral chromatography.[11]

IV. Recommended Protocols

Protocol 1: Non-Racemizing Aqueous Workup

This protocol is designed for quenching an acidic reaction mixture and extracting the product while minimizing the risk of racemization.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl). Monitor the pH to ensure it does not exceed 6-7.

  • Extraction: Promptly transfer the quenched mixture to a separatory funnel. Extract the product 2-3 times with a pre-chilled organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers once with pre-chilled brine (saturated aqueous NaCl). This helps to remove residual water and break emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a temperature below 40 °C.

  • Proceed Immediately: Use the resulting material in the next step as soon as possible.

Protocol 2: Monitoring Enantiomeric Excess by Chiral HPLC

A general workflow for analyzing the stereochemical purity of your sample.

G node1 Sample Preparation (Dissolve in mobile phase) node2 Select Chiral Column (e.g., Polysaccharide-based) node1->node2 node3 Method Development (Optimize mobile phase & flow rate) node2->node3 node4 Inject Sample (e.g., 10 µL) node3->node4 node5 Data Acquisition (UV Detector) node4->node5 node6 Analysis (Integrate peak areas) node5->node6 node7 Calculate e.e. (% Enantiomer 1 - % Enantiomer 2) node6->node7

Caption: Workflow for chiral HPLC analysis.

V. References

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications, 27(1), 69–77.

  • BenchChem. (n.d.). Avoiding racemization during the synthesis of chiral piperidine acids. Retrieved from BenchChem website.

  • Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. (2025). Asian Journal of Organic Chemistry.

  • BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Retrieved from BenchChem website.

  • White Rose Research Online. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

  • BenchChem. (2025). Technical Support Center: Prevention of Racemization During Workup of Chiral Products. Retrieved from BenchChem website.

  • Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.

  • Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives. (n.d.).

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

  • BenchChem. (2025). Preventing racemization during the synthesis of chiral 5-Methyloctahydropyrrolo[3,4-b]pyrrole. Retrieved from BenchChem website.

  • Kühling, A., Holzwarth, A., Ding, K., Ishii, A., & Mikami, K. (1998). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Angewandte Chemie International Edition, 37(19), 2647–2650.

  • Jarvis, S., & Charette, A. (2011). Synthesis of enantiopure substituted piperidines via an aziridinium ring expansion. Organic Letters.

  • BenchChem. (n.d.). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. Retrieved from BenchChem website.

  • Wolff, J. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.

  • Strategies for chiral separation: from racemate to enantiomer. (n.d.). PMC.

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. (2012). Organic Letters.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC.

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC.

  • Optical Activity in Saturated Cyclic Amines: Untangling the Roles of Nitrogen-Inversion and Ring-Puckering Dynamics. (2021). The Journal of Physical Chemistry A.

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022).

  • ChemInform Abstract: Stereoselective Enzymatic Hydrolysis of Dimethyl meso-Piperidine-3,5- dicarboxylates. (n.d.). ResearchGate.

  • Synthesis of New Enantiopure Dimethyl- And Diisobutyl - Amanote Research. (2011).

  • AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds.

  • 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Information. (n.d.).

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

  • Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. (2022). Organic Letters.

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC.

  • How do I determine when chirality/optical activity must be preserved in a reaction?The carbocation rearrangement (1,2 shift) causes the product to be achiral while the reactant is chiral (S). : r/OrganicChemistry. (2020, October 10). Reddit.

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). MDPI.

  • Vaccaro Research Group. (n.d.). Optical Activity of Chiral Molecules. Yale University.

  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Retrieved from BenchChem website.

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022). MDPI.

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC.

  • Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University.

  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. (2019). Organic Letters.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (n.d.). ResearchGate.

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).

  • piperidine-3,5-dicarboxylic acid diethyl ester;hydrochloride 2203716-25-8 wiki. (n.d.). Guidechem.

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride

Welcome to the technical support center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up this important chemical transformation. We will move beyond simple procedural lists to explore the underlying chemistry and provide actionable solutions to common challenges encountered in a larger-scale production environment.

I. Synthesis Overview: Catalytic Hydrogenation of Dimethyl 3,5-pyridinedicarboxylate

The primary industrial route to Dimethyl piperidine-3,5-dicarboxylate hydrochloride involves the catalytic hydrogenation of Dimethyl 3,5-pyridinedicarboxylate. This process, while conceptually straightforward, presents several challenges when transitioning from the bench to a larger scale, particularly concerning reaction control, catalyst handling, and product isolation.[1]

The hydrogenation of the pyridine ring is a highly exothermic process that requires careful management of temperature and hydrogen pressure to prevent runaway reactions and the formation of byproducts.[2] The choice of catalyst is also critical, with platinum and palladium-based catalysts being common, though rhodium has shown promise in minimizing certain side reactions.[1][3]

Reaction Workflow

cluster_0 Preparation cluster_1 Hydrogenation cluster_2 Workup & Isolation A Dimethyl 3,5-pyridinedicarboxylate D High-Pressure Reactor A->D B Solvent (e.g., Acetic Acid, Methanol) B->D C Catalyst (e.g., PtO2, Pd/C) C->D F Reaction Monitoring (GC/MS, LC-MS) D->F Sampling G Catalyst Filtration D->G E Hydrogen Gas E->D F->D Feedback H Solvent Removal G->H I HCl Addition H->I J Crystallization I->J K Isolation & Drying J->K L L K->L Final Product: Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Caption: General workflow for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of the hydrogenation reaction in a question-and-answer format.

Low or Incomplete Conversion

Question: My hydrogenation reaction is stalling, and I'm not achieving full conversion of the starting material. What are the likely causes and how can I fix this?

Answer: Incomplete conversion is a frequent issue when scaling up hydrogenation reactions. Several factors can contribute to this problem:

  • Insufficient Hydrogen Pressure or Availability: On a larger scale, ensuring adequate hydrogen dissolution and contact with the catalyst surface is crucial.

    • Troubleshooting:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safe operating limits of your reactor.[2] Higher pressure improves gas solubility.

      • Improve Agitation: Ensure vigorous stirring to maintain good gas-liquid-solid mixing and prevent the catalyst from settling.

      • Check for Leaks: Even small leaks in the reactor system can lead to a significant loss of hydrogen over the course of a long reaction.[2][4]

  • Catalyst Deactivation or Poisoning: The catalyst is the heart of the reaction, and its activity can be compromised.

    • Troubleshooting:

      • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can sometimes overcome partial deactivation.[3]

      • Use Fresh, High-Quality Catalyst: Ensure your catalyst has not been improperly stored or exposed to air, which can lead to oxidation and reduced activity.[5]

      • Purify Starting Materials and Solvents: Impurities in the starting pyridine derivative or solvent can act as catalyst poisons.[3] Common culprits include sulfur or nitrogen-containing compounds.

  • Inadequate Reaction Time or Temperature: The reaction kinetics may be slower than anticipated.

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction progress by techniques like GC-MS or TLC and continue until the starting material is consumed.[6]

      • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[2] A careful optimization study may be necessary.

Formation of Side Products

Question: I'm observing significant amounts of impurities in my crude product. What are the common side-products and how can I minimize their formation?

Answer: Side-product formation can complicate purification and reduce the overall yield. Common impurities include partially hydrogenated intermediates and products of over-reduction.

  • Partially Hydrogenated Intermediates: Incomplete reduction can lead to the formation of di- and tetrahydropyridine derivatives.[3]

    • Troubleshooting:

      • Increase Hydrogen Pressure and/or Reaction Time: As with low conversion, ensuring complete hydrogenation is key.[3]

      • Choose a More Active Catalyst: In some cases, a more active catalyst like Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂) may be necessary to drive the reaction to completion.[3]

  • Over-reduction or Ring Opening: While less common under controlled conditions, aggressive hydrogenation can lead to the cleavage of the piperidine ring.

    • Troubleshooting:

      • Optimize Reaction Conditions: Lowering the temperature and pressure can help to reduce the rate of over-reduction.[3]

      • Catalyst Screening: Different catalysts exhibit different selectivities. A screening study to identify the optimal catalyst for your specific substrate is recommended.[3]

Difficulties with Product Isolation and Purification

Question: My product is difficult to crystallize, or the isolated solid is impure. What are the best practices for isolating pure Dimethyl piperidine-3,5-dicarboxylate hydrochloride?

Answer: The hydrochloride salt of Dimethyl piperidine-3,5-dicarboxylate is typically a crystalline solid, but issues with solubility and co-precipitation of impurities can arise.

  • Crystallization Issues:

    • Troubleshooting:

      • Solvent Selection: Experiment with different solvent systems for crystallization. A mixture of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., diethyl ether, ethyl acetate) can often induce crystallization.

      • Controlled HCl Addition: The addition of hydrochloric acid should be done carefully to avoid localized high concentrations that can lead to oiling out or amorphous precipitation.

      • Seeding: If you have a small amount of pure product, using it to seed the crystallization can be very effective.

  • Impurity Removal:

    • Troubleshooting:

      • Recrystallization: This is often the most effective method for purifying the final product.[7]

      • Aqueous Wash: If your crude product contains water-soluble impurities, washing an organic solution of the free base with water before hydrochloride salt formation can be beneficial.

      • Column Chromatography: While not ideal for large-scale production, column chromatography of the free base can be used to remove stubborn impurities before salt formation.[8]

Safety Concerns on Scale-Up

Question: What are the primary safety hazards associated with scaling up this hydrogenation, and what precautions should I take?

Answer: Hydrogenation reactions on a large scale present significant safety risks that must be carefully managed.[5][9]

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[4]

    • Precautions:

      • Inert Atmosphere: Always purge the reactor with an inert gas like nitrogen before introducing hydrogen to remove all oxygen.[4][10]

      • Leak Detection: Use a well-maintained, pressure-rated reactor and regularly check for leaks.[2]

      • Proper Ventilation: Conduct the reaction in a well-ventilated area or a fume hood to prevent the accumulation of hydrogen.[2]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, especially after use, can be pyrophoric and ignite upon contact with air.[5]

    • Precautions:

      • Keep Catalyst Wet: Never allow the catalyst to dry out. Keep it wetted with solvent or water at all times.[4]

      • Inert Gas Filtration: Filter the catalyst under an inert atmosphere to prevent exposure to air.[4]

      • Safe Quenching: After filtration, the used catalyst should be carefully quenched by slowly adding it to a large volume of water.[9]

  • Runaway Reactions: The exothermic nature of hydrogenation can lead to a rapid increase in temperature and pressure if not properly controlled.[4]

    • Precautions:

      • Efficient Cooling: Ensure your reactor has an adequate cooling system to dissipate the heat of reaction.[4]

      • Controlled Hydrogen Addition: Introduce hydrogen in a controlled manner and monitor the reaction temperature and pressure closely.[4]

III. Experimental Protocols

General Procedure for the Synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

This protocol is a general guideline and may require optimization for your specific equipment and scale.

  • Reactor Setup: In a high-pressure reactor, charge Dimethyl 3,5-pyridinedicarboxylate (1.0 eq) and a suitable solvent such as methanol or acetic acid.

  • Catalyst Addition: Under an inert atmosphere, carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 1-5 mol%).

  • Hydrogenation: Seal the reactor and purge the system several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) with hydrogen.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature. Monitor the reaction progress by GC-MS or LC-MS.[11]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: Keep the filter cake wet to prevent the catalyst from igniting.[5]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude Dimethyl piperidine-3,5-dicarboxylate free base.

  • Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., methanol, diethyl ether). Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated HCl) with stirring.

  • Isolation: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Analytical Methods

A summary of analytical methods for monitoring the reaction and characterizing the final product is provided below.

Technique Purpose Typical Parameters
GC-MS Reaction monitoring, impurity profilingColumn: HP-5MS or equivalent; Carrier Gas: Helium; Temperature Program: 50°C to 250°C.[3]
LC-MS Reaction monitoring, product identificationMobile Phase: Acetonitrile/Water with formic acid or ammonium acetate.
NMR Structural confirmation of product¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
FT-IR Functional group analysisKBr pellet or thin film.
Melting Point Purity assessmentComparison to literature value.

IV. Troubleshooting Logic Diagram

cluster_solutions1 Incomplete Conversion Solutions cluster_solutions2 Side Product Solutions cluster_solutions3 Isolation/Purification Solutions start Low Yield or Purity Issue q1 Incomplete Conversion? start->q1 q2 Side Product Formation? q1->q2 No s1a Increase H2 Pressure q1->s1a Yes q3 Isolation/Purification Problem? q2->q3 No s2a Optimize Temperature/Pressure q2->s2a Yes s3a Optimize Crystallization Solvent q3->s3a Yes end Improved Synthesis q3->end No s1b Improve Agitation s1a->s1b s1c Increase Catalyst Loading s1b->s1c s1d Extend Reaction Time s1c->s1d s1d->end s2b Screen Different Catalysts s2a->s2b s2c Ensure Pure Starting Materials s2b->s2c s2c->end s3b Recrystallize Product s3a->s3b s3c Purify Free Base Before Salt Formation s3b->s3c s3c->end

Caption: A troubleshooting decision tree for scaling up the synthesis.

V. References

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from Google Search.

  • Hydrogenation: How we can make it safer | H.E.L Group. (2026, February 2). Retrieved from H.E.L Group website.

  • Hydrogenation SOP. (n.d.). Retrieved from University of California, Berkeley, College of Chemistry website.

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. (n.d.). Retrieved from Google Search.

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. (n.d.). Retrieved from National Center for Biotechnology Information website.

  • Standard Operating Procedures - The Sarpong Group. (2010, March 5). Retrieved from University of California, Berkeley, College of Chemistry website.

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (2025). Retrieved from BenchChem website.

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. (n.d.). Retrieved from National Center for Biotechnology Information website.

  • common challenges in working with piperidine-based compounds - Benchchem. (2025, December). Retrieved from BenchChem website.

  • Technical Support Center: Stereoselective Piperidine Synthesis - Benchchem. (2025, December). Retrieved from BenchChem website.

  • Recent work on the hydrogenation of pyridines. - ResearchGate. (2025, May). Retrieved from ResearchGate website.

  • Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide - Benchchem. (2025, December). Retrieved from BenchChem website.

  • III Analytical Methods. (n.d.). Retrieved from Google Search.

  • Technical Support Center: Side-Product Formation in Piperidine Synthesis - Benchchem. (2025). Retrieved from BenchChem website.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.). Retrieved from National Center for Biotechnology Information website.

Sources

Troubleshooting

Technical Support Center: Synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Welcome to the technical support center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the catalytic hydrogenation step, a critical phase in this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your results.

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry, with the piperidine ring being a key structural motif in countless pharmaceuticals.[1] The most direct and atom-economical route to Dimethyl piperidine-3,5-dicarboxylate is the catalytic hydrogenation of its corresponding pyridine precursor, Dimethyl pyridine-3,5-dicarboxylate. While the reaction appears straightforward, its success is highly dependent on the choice of catalyst and reaction conditions. This guide focuses on navigating the complexities of this catalytic reduction.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for Dimethyl piperidine-3,5-dicarboxylate hydrochloride?

The most common and reliable method is a two-step process. First, the pyridine precursor, often Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, is synthesized via the Hantzsch pyridine synthesis.[2][3] This intermediate is then subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to the saturated piperidine ring. The final step involves forming the hydrochloride salt, which often aids in purification and improves the compound's stability and handling characteristics.

Q2: Why is a catalyst essential for the hydrogenation of the pyridine ring?

A catalyst is required to overcome the high activation energy associated with disrupting the aromaticity of the pyridine ring.[4] Pyridine is a stable aromatic heterocycle, and its reduction requires the addition of three molecules of hydrogen. Heterogeneous catalysts, such as platinum or palladium, provide an active surface where both hydrogen gas (H₂) and the pyridine substrate can adsorb.[5] This interaction weakens the H-H bond and the π-bonds of the pyridine ring, facilitating the stepwise addition of hydrogen atoms under achievable pressures and temperatures.[5]

Q3: What are the most common catalysts for this reaction, and how do they compare?

The choice of catalyst is the most critical parameter influencing reaction time, conditions, and selectivity. The three most common heterogeneous catalysts are Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Raney Nickel. Each has distinct advantages and disadvantages.

CatalystTypical ConditionsAdvantagesDisadvantages & Considerations
Platinum(IV) Oxide (PtO₂) 50-70 bar H₂, Room Temp, Glacial Acetic Acid[6]Highly active and effective for pyridine reduction. Often provides good stereoselectivity for the cis-isomer.[6] Works well under acidic conditions which prevents catalyst poisoning.Higher cost compared to Ni. Requires careful handling (pyrophoric when reduced).
Palladium on Carbon (Pd/C) 5 bar H₂, 40°C, Acidic Additive (e.g., HCl in a solvent like Methanol or Ethyl Acetate)[1]Widely available and cost-effective. Generally high activity. Can be "poisoned" or tuned for selective reductions.[7]Prone to poisoning by the nitrogen lone pair.[1] An acidic medium is almost always required to protonate the nitrogen. May require higher pressures/temperatures than PtO₂ for complete conversion.[8]
Raney Nickel (Ra-Ni) High Temp (170-200°C), High Pressure[9]Very inexpensive and highly active.[10]Requires significantly harsher conditions (high temperature and pressure).[9] Less selective; can potentially reduce the ester groups under forcing conditions. Pyrophoric and requires careful handling.

Q4: Why are acidic conditions often required for successful hydrogenation of pyridines?

This is a crucial point related to catalyst stability and substrate reactivity. The nitrogen atom in the pyridine ring is Lewis basic and can strongly coordinate to the active metal sites (e.g., Pd, Pt) on the catalyst surface.[1][11] This coordination deactivates the catalyst, a phenomenon known as catalyst poisoning.

By conducting the reaction in an acidic solvent like glacial acetic acid or by adding an acid like HCl, the pyridine nitrogen is protonated to form a pyridinium salt.[6][11] This has two major benefits:

  • Prevents Catalyst Poisoning: The positive charge on the nitrogen atom eliminates its ability to act as a Lewis base, preventing it from poisoning the catalyst.

  • Activates the Ring: The electron-withdrawing effect of the positive charge on the pyridinium ion makes the aromatic ring more electron-deficient and thus more susceptible to reduction.

Q5: How does the catalyst impact the stereochemistry of the final product?

The catalytic hydrogenation of the pyridine ring typically occurs via syn-addition, where both hydrogen atoms are added to the same face of the ring as it is adsorbed on the catalyst surface. This process generally favors the formation of the cis-diastereomer of Dimethyl piperidine-3,5-dicarboxylate.[12][13] Platinum-based catalysts, such as PtO₂ in acetic acid, are particularly well-regarded for yielding the cis product with high selectivity.[6] While a mixture of cis and trans isomers can be prepared, specific procedures exist to convert the mixture into the diastereomerically pure cis-isomer.[12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter during the catalytic hydrogenation step.

Problem: Low or No Conversion of Pyridine Starting Material

I've run the reaction for the specified time, but TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?

This is the most common issue and can usually be traced back to the catalyst or reaction conditions.

Possible Cause 1: Inactive Catalyst

  • Why it happens: Heterogeneous catalysts can lose activity over time due to oxidation, improper storage, or contamination. Pd/C and reduced PtO₂ are pyrophoric and can be deactivated by exposure to air.

  • Solution:

    • Always use a fresh batch of catalyst from a reputable supplier if in doubt.

    • Ensure the catalyst is handled under an inert atmosphere (e.g., Nitrogen or Argon) as much as possible, especially during weighing and addition to the reaction vessel.

    • Do not leave catalyst containers open to the atmosphere.

Possible Cause 2: Catalyst Poisoning

  • Why it happens: As discussed in the FAQ, the nitrogen lone pair in your pyridine starting material is a potent catalyst poison.[1] Impurities in your starting material or solvent (especially sulfur-containing compounds) can also irreversibly poison the catalyst.

  • Solution:

    • Ensure Acidic Conditions: The most effective solution is to protonate the nitrogen. Either use glacial acetic acid as the solvent or add at least one equivalent of HCl to your reaction mixture.[6] This is a non-negotiable step for efficient hydrogenation with catalysts like Pd/C.[11]

    • Purify Starting Material: Ensure your Dimethyl pyridine-3,5-dicarboxylate is of high purity before starting the hydrogenation.

Possible Cause 3: Inadequate Reaction Conditions

  • Why it happens: Hydrogenation is sensitive to pressure, temperature, and agitation.

  • Solution:

    • Check for Leaks: Ensure your hydrogenation reactor is properly sealed and can maintain the target pressure throughout the reaction.

    • Increase Agitation: Efficient stirring is critical to ensure good contact between the substrate, the solid catalyst, and the dissolved hydrogen gas.

    • Optimize Pressure/Temperature: If conversion is still low under standard conditions, a modest increase in hydrogen pressure or temperature may be necessary.[1] Consult literature for the safe operating limits of your equipment.

G Start Low / No Conversion Q_Catalyst Is the catalyst fresh and handled properly? Start->Q_Catalyst S_Catalyst Use fresh catalyst. Handle under inert gas. Q_Catalyst->S_Catalyst No Q_Acid Are acidic conditions being used? Q_Catalyst->Q_Acid Yes End Re-run Experiment S_Catalyst->End S_Acid Add HCl or use Acetic Acid as solvent. Q_Acid->S_Acid No Q_Conditions Are pressure and agitation sufficient? Q_Acid->Q_Conditions Yes S_Acid->End S_Conditions Check for leaks. Increase stirring. Optimize P/T. Q_Conditions->S_Conditions No Q_Conditions->End Yes S_Conditions->End

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Difficulty Removing the Catalyst Post-Reaction

After the reaction, I'm struggling to filter out the fine black catalyst powder. What can I do?

This is a practical issue that can lead to product contamination with trace metals.

  • Why it happens: Catalysts like Pd/C are extremely fine powders that can pass through standard filter paper.

  • Solution:

    • Use a Filtration Aid: Filter the reaction mixture through a pad of Celite® (diatomaceous earth). This creates a fine filter bed that effectively traps the catalyst particles.

    • Safe Handling: Crucially, never allow the filtered catalyst to dry in the air. It is pyrophoric and can ignite spontaneously.[7] Quench the catalyst cake on the filter paper immediately with plenty of water or a suitable solvent before disposal.

Experimental Protocol: Catalytic Hydrogenation using PtO₂

This protocol describes a typical procedure for the hydrogenation of Dimethyl pyridine-3,5-dicarboxylate to Dimethyl cis-piperidine-3,5-dicarboxylate.

Materials:

  • Dimethyl pyridine-3,5-dicarboxylate

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Celite® 545

Procedure:

  • Reactor Setup: Place the Dimethyl pyridine-3,5-dicarboxylate (1.0 eq) into a clean, dry pressure reactor vessel equipped with a magnetic stir bar.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add Platinum(IV) oxide (typically 0.05-0.10 eq by weight).

  • Solvent Addition: Add anhydrous glacial acetic acid to the vessel to create a solution or slurry of appropriate concentration (e.g., 0.1-0.5 M).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, followed by 2-3 purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[6] Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can take several hours (e.g., 6-8 hours).[6]

  • Work-up: a. Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen. b. Prepare a small pad of Celite® in a Büchner funnel. c. Carefully filter the reaction mixture through the Celite® pad to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or ethyl acetate to recover all the product. d. Immediately quench the catalyst on the filter pad with water.

  • Isolation: a. Concentrate the filtrate under reduced pressure to remove the acetic acid. b. The resulting residue can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether to precipitate the desired Dimethyl piperidine-3,5-dicarboxylate hydrochloride. c. The solid product can then be collected by filtration, washed with cold ether, and dried under vacuum.

Caption: Experimental workflow for catalytic hydrogenation.

References

  • Jiang, H. (2023). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1888-1893. [Link]

  • Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Li, G., et al. (2009). Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate. Molbank, 2009(4), M629. [Link]

  • Fassihi, A., Velazquez, C., & Knaus, E. E. (2017). Synthesis of Dialkyl 1,4-Dihydro-2,6-dimethylpyridine-3,5-dicarboxylates... ResearchGate. [Link]

  • Li, G., & Hu, W. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5510. [Link]

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications, 27(1), 69-77. [Link]

  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 3961-3963. [Link]

  • ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?[Link]

  • Keglevich, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7837-7846. [Link]

  • Teotia, A. K., et al. (n.d.). SYNTHESIS OF DIETHYL-1, 4-DIHYDRO-2, 6-DIMETHYL-4- [(5-CHLORO) PYRAZOLE)]-3, 5- PYRIDINEDICARBOXYLATES AS CALCIUM ANTAGONIST. TSI Journals. [Link]

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications, 27(1), 69-77. [Link]

  • Kustov, L. M., et al. (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(13), 2825-2830. [Link]

  • Master Organic Chemistry. (2026). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from Wikipedia. [Link]

Sources

Optimization

removal of impurities from Dimethyl piperidine-3,5-dicarboxylate hydrochloride

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development, saturated heterocycles like dimethyl piperidine-3,5-dicarboxylate hydrochloride are highly versatile scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development, saturated heterocycles like dimethyl piperidine-3,5-dicarboxylate hydrochloride are highly versatile scaffolds. However, their preparation—typically via the catalytic hydrogenation of dimethyl pyridine-3,5-dicarboxylate—is fraught with stereochemical, chemoselective, and purification pitfalls[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, we deconstruct the mechanistic causality behind common impurities and provide self-validating protocols to ensure your isolated material meets stringent pharmaceutical standards.

Part 1: Troubleshooting & Causality FAQs

Q1: My final product contains 15-20% of the trans-diastereomer. How can I enrich the cis-isomer (rel-(3S,5R))?

  • The Causality: The catalytic hydrogenation of the pyridine ring requires the molecule to adsorb flat onto the metal catalyst surface. Syn-addition of hydrogen naturally favors the formation of the cis-isomer. However, if the partially reduced tetrahydropyridine intermediate prematurely desorbs from the catalyst, it can undergo a conformational flip before re-adsorbing, yielding the unwanted trans-isomer[1].

  • The Solution: Do not attempt to separate the free bases via standard silica gel chromatography, as they typically co-elute. Instead, exploit the differential solubility of their hydrochloride salts. The cis-isomer HCl salt exhibits significantly lower solubility in polar solvent mixtures (e.g., Ethanol/Ethyl Acetate) compared to the trans-isomer. Selective crystallization effectively upgrades the cis-purity to >98%[2].

Q2: LC-MS analysis of my crude mixture shows [M-2]+ and [M-4]+ impurities. What are these, and how do I clear them?

  • The Causality: These masses correspond to partially reduced tetrahydropyridine intermediates ([M-2]+) or unreacted pyridine starting material ([M-4]+). The electron-withdrawing ester groups at the 3- and 5-positions deplete the electron density of the pyridine ring. This makes the ring less nucleophilic, drastically reducing its binding affinity to the electrophilic metal catalyst surface.

  • The Solution: Overcome the mass-transfer limitation by increasing the hydrogen pressure to 50 psi and utilizing a highly active catalyst, such as 85% PtO 2​ ·H 2​ O (Adam's catalyst), at elevated temperatures (45 °C)[3].

Q3: I am observing a highly polar impurity that streaks on TLC with an [M-14]+ mass relative to the product. How do I prevent this?

  • The Causality: This is the mono-carboxylic acid impurity (or zwitterion in its free base form), resulting from the hydrolysis of one of the methyl esters. The addition of aqueous HCl, or the use of hygroscopic solvents during the hydrochloride salt formation, catalyzes ester cleavage—especially if the solution is concentrated under heat.

  • The Solution: Maintain strictly anhydrous conditions during salt formation. Use a pre-titrated solution of anhydrous HCl in 1,4-dioxane, and precipitate the salt in an ice bath to suppress exothermic hydrolysis.

Q4: How do I remove residual platinum/palladium to meet pharmaceutical intermediate specifications (<10 ppm)?

  • The Causality: Homogeneous leaching of Pt/Pd from the solid support into the reaction matrix occurs because the piperidine nitrogen and ester oxygens act as coordinating ligands, pulling the metal into solution. Simple filtration through Celite or silica is insufficient to remove these soluble complexes[3].

  • The Solution: Treat the crude free-base filtrate with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) prior to salt formation. The soft sulfur atoms strongly bind the soft Pt/Pd ions, allowing them to be filtered off quantitatively.

Part 2: Quantitative Impurity Profiling

Summarizing the analytical detection and clearance strategies for the most common impurities encountered in this workflow.

ImpurityOrigin / CausalityAnalytical DetectionClearance Strategy
trans-Isomer Catalyst desorption and conformational flipping 1 H NMR (distinct coupling constants), LC-MSSelective crystallization of the HCl salt
Tetrahydropyridines Incomplete hydrogenation due to electron-withdrawing estersLC-MS ([M-2] + )High H 2​ pressure (50 psi), PtO 2​ catalyst
Mono-methyl ester Moisture-driven hydrolysis during salt formationLC-MS ([M-14] + ), TLC (streaking)Anhydrous HCl/Dioxane, cold precipitation
Pt/Pd Residues Metal leaching via ligand coordinationICP-MS (>10 ppm)Thiol-functionalized silica scavengers
Part 3: Self-Validating Experimental Protocol

Synthesis and Diastereomeric Resolution of Dimethyl piperidine-3,5-dicarboxylate HCl

Step 1: Catalytic Hydrogenation

  • To a solution of commercially available dimethyl pyridine-3,5-dicarboxylate (6.0 g, 31 mmol) in glacial acetic acid (50 mL) at 23 °C, add 85% PtO 2​ ·H 2​ O (700 mg)[3].

  • Pressurize the reactor with H 2​ gas to 50 psi and stir the suspension vigorously at 45 °C for 12 hours[3].

  • Validation Checkpoint: Sample 50 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Proceed only when [M-4] + and [M-2] + peaks are absent.

Step 2: Filtration and Metal Scavenging 4. Cool the reactor to 23 °C, carefully vent the H 2​ gas, and purge with N 2​ . 5. Filter the suspension through a pad of silica gel to remove the bulk catalyst, rinsing the cake with methanol[3]. 6. Concentrate the filtrate under reduced pressure. Neutralize the acetic acid residue with saturated aqueous NaHCO 3​ and extract the free base into dichloromethane (DCM). 7. Add SiliaMetS Thiol resin (1.2 eq relative to initial metal loading) to the DCM extract. Stir at 40 °C for 2 hours, then filter off the resin to remove soluble Pt complexes.

Step 3: Anhydrous Salt Formation and Resolution 8. Concentrate the metal-free base and redissolve it in anhydrous ethyl acetate (30 mL). Cool the solution to 0 °C in an ice bath. 9. Dropwise, add 1.1 equivalents of 4M HCl in 1,4-dioxane. Stir for 1 hour at 0 °C to allow the crude hydrochloride salt to precipitate completely. 10. Validation Checkpoint: Filter the crude salt and analyze the cis/trans ratio via 1 H NMR. 11. Recrystallization: Dissolve the crude salt in a minimal volume of boiling anhydrous ethanol. Slowly add ethyl acetate (antisolvent) until slight turbidity persists. Allow the solution to cool slowly to room temperature, then to 4 °C. 12. Filter the resulting crystals and dry under vacuum to yield pure rel-(3S,5R)-dimethyl piperidine-3,5-dicarboxylate hydrochloride[2].

Part 4: Process Visualization

G Start Dimethyl pyridine- 3,5-dicarboxylate Hydrogenation Hydrogenation (H2, PtO2) 45°C, 50 psi Start->Hydrogenation Crude Crude Mixture (cis/trans + Pt + Intermediates) Hydrogenation->Crude Scavenge Thiol Resin Scavenging (Remove Pt >99%) Crude->Scavenge Filtrate SaltForm Anhydrous HCl/Dioxane (0°C, prevent hydrolysis) Scavenge->SaltForm Metal-free base Crystallization Selective Crystallization (EtOH/EtOAc) SaltForm->Crystallization Crude HCl salt Pure Pure rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate HCl Crystallization->Pure Solid precipitate Waste Mother Liquor (trans-isomer enriched) Crystallization->Waste Soluble fraction

Purification and diastereomeric resolution workflow for dimethyl piperidine-3,5-dicarboxylate HCl.

Part 5: References
  • WO2021242923A1 - Tlr2 modulator compounds, pharmaceutical compositions and uses thereof - Google Patents -

  • Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties - ACS Publications -[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Data of Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analyt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for Dimethyl piperidine-3,5-dicarboxylate hydrochloride, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis.

In the absence of directly published experimental spectra for this specific hydrochloride salt, this guide will present a detailed, predicted spectral analysis for both the cis and trans diastereomers. This predictive approach is grounded in established principles of NMR spectroscopy and is supported by comparative analysis with experimentally determined data for structurally related analogs. This guide will delve into the causal relationships between molecular structure, stereochemistry, and the resulting NMR chemical shifts and coupling constants, thereby providing a robust framework for spectral interpretation and structural verification.

The Structural Landscape: cis and trans Isomerism

Dimethyl piperidine-3,5-dicarboxylate hydrochloride can exist as two distinct diastereomers: cis and trans. The relative orientation of the two methoxycarbonyl substituents on the piperidine ring significantly influences the molecule's three-dimensional conformation and, consequently, its NMR spectrum.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis caption_cis cis-Dimethyl piperidine-3,5-dicarboxylate trans caption_trans trans-Dimethyl piperidine-3,5-dicarboxylate

Figure 1. Chemical structures of the cis and trans isomers of Dimethyl piperidine-3,5-dicarboxylate.

In the hydrochloride salt, the piperidine nitrogen is protonated, forming an ammonium species. This protonation has a profound effect on the chemical shifts of the ring protons and carbons, particularly those in close proximity to the nitrogen atom.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for the cis and trans isomers of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. These predictions are based on the analysis of substituent effects and data from analogous piperidine derivatives.

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

Assignment cis-Isomer trans-Isomer
H-2, H-6 (axial)~3.2 - 3.4 ppm (m)~3.3 - 3.5 ppm (m)
H-2, H-6 (equatorial)~3.6 - 3.8 ppm (m)~3.7 - 3.9 ppm (m)
H-3, H-5~2.9 - 3.1 ppm (m)~3.0 - 3.2 ppm (m)
H-4 (axial)~2.0 - 2.2 ppm (m)~2.1 - 2.3 ppm (m)
H-4 (equatorial)~2.3 - 2.5 ppm (m)~2.4 - 2.6 ppm (m)
-OCH₃~3.75 ppm (s, 6H)~3.78 ppm (s, 6H)
N-H~8.0 - 9.0 ppm (br s)~8.0 - 9.0 ppm (br s)

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Assignment cis-Isomer trans-Isomer
C-2, C-6~48 - 52 ppm~50 - 54 ppm
C-3, C-5~40 - 44 ppm~42 - 46 ppm
C-4~30 - 34 ppm~32 - 36 ppm
-OCH₃~52 - 55 ppm~53 - 56 ppm
C=O~172 - 176 ppm~173 - 177 ppm

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare them with the experimental NMR data of two closely related molecules: 3,5-dimethylpiperidine and dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate.

3,5-Dimethylpiperidine: The Unsubstituted Core

3,5-Dimethylpiperidine provides a foundational understanding of the piperidine ring system without the electronic influence of the ester groups. The reported ¹H NMR data for the cis isomer shows signals for the ring protons in the range of 2.0-3.0 ppm and the methyl protons around 0.8-1.0 ppm[1]. The ¹³C NMR spectrum of cis-3,5-dimethylpiperidine displays signals for the ring carbons between 30-55 ppm[2].

The introduction of two methoxycarbonyl groups at the 3 and 5 positions in our target molecule is expected to cause a significant downfield shift for the H-3/H-5 and C-3/C-5 signals due to the electron-withdrawing nature of the ester functionality.

Dimethyl 1-Benzyl-cis-piperidine-3,5-dicarboxylate: The N-Substituted Analog

A study on the synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate provides valuable comparative data for an N-substituted derivative[3]. The presence of the N-benzyl group influences the chemical shifts of the ring protons, particularly H-2 and H-6. In our target molecule, the protonation of the nitrogen to form the hydrochloride salt will also lead to a downfield shift of the α-protons (H-2 and H-6) and α-carbons (C-2 and C-6), a well-documented effect in the NMR of piperidinium salts[4].

The Causality Behind the Chemical Shifts: An Expert's Perspective

The predicted chemical shifts are not arbitrary; they are a direct consequence of the electronic environment of each nucleus.

  • Inductive Effects: The electronegative oxygen atoms of the methoxycarbonyl groups withdraw electron density from the piperidine ring, leading to a deshielding effect on the nearby protons and carbons. This is why the predicted chemical shifts for H-3/H-5 and C-3/C-5 are further downfield compared to the unsubstituted piperidine.

  • Anisotropic Effects: The carbonyl groups of the esters possess a magnetic anisotropy that can either shield or deshield nearby protons depending on their spatial orientation. This effect contributes to the differentiation of the axial and equatorial protons in the ring.

  • Effect of Protonation: The positive charge on the nitrogen atom in the hydrochloride salt strongly deshields the adjacent C-2 and C-6 carbons and their attached protons. This is a key diagnostic feature for identifying the formation of the ammonium salt. The conformational free energies of substituted piperidines can be significantly altered upon protonation, which in turn affects the observed coupling constants[4].

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for Dimethyl piperidine-3,5-dicarboxylate hydrochloride, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

    • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Spectral Width: 12-16 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

      • Spectral Width: 200-240 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the ¹H NMR signals.

    • Analyze the multiplicities and coupling constants.

start Sample Preparation acquire_1H Acquire 1H NMR Spectrum start->acquire_1H acquire_13C Acquire 13C NMR Spectrum start->acquire_13C process_1H Process 1H Data acquire_1H->process_1H process_13C Process 13C Data acquire_13C->process_13C analyze Structural Elucidation process_1H->analyze process_13C->analyze

Figure 2. A generalized workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. By grounding these predictions in fundamental NMR principles and drawing comparisons with known analogs, researchers can confidently approach the structural verification of this and similar piperidine derivatives. The provided experimental protocol serves as a practical starting point for acquiring high-quality data, which is the bedrock of accurate structural assignment in modern chemical research.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). Retrieved from [Link]

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate.
  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Abraham, R. J., Medforth, C. J., & Smith, P. E. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of computer-aided molecular design, 5(3), 205–212.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Comparative

mass spectrometry analysis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Advanced Mass Spectrometry Profiling of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride: A Comparative Analytical Guide Executive Summary Dimethyl piperidine-3,5-dicarboxylate hydrochloride (CAS: 1099378-04-7)[1] is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Profiling of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride: A Comparative Analytical Guide

Executive Summary

Dimethyl piperidine-3,5-dicarboxylate hydrochloride (CAS: 1099378-04-7)[1] is a highly versatile saturated heterocyclic scaffold. In modern drug discovery, piperidine derivatives are increasingly utilized as 3D fragment building blocks to escape the "flatland" of traditional 2D aromatic screening libraries[2]. Accurate mass spectrometry (MS) characterization of this compound is critical for pharmacokinetic profiling, metabolite identification, and quality control. This guide provides an objective comparison of its MS performance against structural analogs, details the underlying ionization mechanisms, and provides a self-validating LC-MS/MS protocol.

Ionization Causality and Structural Mechanistic Profiling

The core analytical challenge when working with piperidine hydrochlorides lies in managing their basicity and polarity.

  • Ionization Dynamics (The "Why") : The sp³-hybridized nitrogen in the piperidine ring is highly basic. In Electrospray Ionization (ESI), positive ion mode (ESI+) is the definitive standard because the nitrogen readily accepts a proton from acidic mobile phases (e.g., 0.1% formic acid), yielding a stable [M+H]⁺ precursor ion at m/z 202.1[3].

  • Comparative Analog 1: Dimethyl Pyridine-3,5-Dicarboxylate : Replacing the saturated piperidine ring with an aromatic pyridine ring drastically alters MS behavior. The sp² nitrogen in pyridine is significantly less basic, resulting in a 3- to 5-fold reduction in ionization efficiency under standard ESI+ conditions compared to the piperidine analog.

  • Comparative Analog 2: Diethyl Piperidine-3,5-Dicarboxylate : Extending the ester alkyl chains from methyl to ethyl increases the molecule's hydrophobicity. While the ionization efficiency remains nearly identical (governed by the same piperidine nitrogen), the retention time on a reversed-phase C18 column increases, altering the matrix effect profile during LC-MS/MS analysis.

Comparative Performance Data

To objectively evaluate the analytical performance of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, we compare it against its pyridine and diethyl analogs under standardized LC-MS/MS conditions.

CompoundFormula (Free Base)Exact MassPrecursor Ion [M+H]⁺Primary MRM TransitionRelative Ionization Efficiency (ESI+)Retention Time (C18 Gradient)
Dimethyl piperidine-3,5-dicarboxylate C₉H₁₅NO₄201.1001202.1202.1 → 170.1100% (Baseline)1.8 min
Dimethyl pyridine-3,5-dicarboxylate C₉H₉NO₄195.0532196.1196.1 → 164.1~25%2.4 min
Diethyl piperidine-3,5-dicarboxylate C₁₁H₁₉NO₄229.1314230.1230.1 → 184.1~95%3.6 min

Collision-Induced Dissociation (CID) Fragmentation Pathways

Understanding the fragmentation of piperidine derivatives is essential for setting up specific Multiple Reaction Monitoring (MRM) transitions[4]. Under CID, protonated Dimethyl piperidine-3,5-dicarboxylate undergoes predictable, substituent-driven fragmentation[3].

  • Neutral Loss of Methanol : The most thermodynamically favorable pathway is the neutral loss of methanol (32 Da) from the methyl ester groups, generating an intense product ion at m/z 170.1[5].

  • Secondary Cleavages : The m/z 170.1 ion can undergo a subsequent loss of a second methanol molecule to yield m/z 138.1, or a loss of carbon monoxide (28 Da) to yield m/z 142.1.

  • Ring Fission : Higher collision energies trigger alpha-cleavage and opening of the piperidine ring, producing lower mass diagnostic fragments (e.g., m/z 114.1)[3].

Fragmentation M [M+H]+ m/z 202.1 (Protonated Precursor) F1 [M+H - CH3OH]+ m/z 170.1 (Loss of Methanol) M->F1 CID: -32 Da F3 Ring Fission Product m/z 114.1 (Alpha-Cleavage) M->F3 CID: Ring Opening F2 [M+H - 2(CH3OH)]+ m/z 138.1 (Loss of 2nd Methanol) F1->F2 CID: -32 Da

CID Fragmentation Pathway of Dimethyl Piperidine-3,5-Dicarboxylate [M+H]+.

Self-Validating LC-MS/MS Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates built-in system suitability tests (SST) to verify column equilibration and ionization stability before sample acquisition[4].

LCMS_Workflow S1 1. Sample Prep 0.1% FA in MeOH S2 2. LC Separation C18 Gradient S1->S2 S3 3. ESI+ Ionization Protonation S2->S3 S4 4. MS/MS (MRM) Targeted CID S3->S4 S5 5. Data Analysis Quantitation S4->S5

Self-Validating LC-MS/MS Workflow for Piperidine Derivatives.

Step-by-Step Methodology:

Phase 1: Sample Preparation & Desalting

  • Stock Solution : Dissolve 1.0 mg of Dimethyl piperidine-3,5-dicarboxylate hydrochloride in 1.0 mL of 50:50 Methanol:Water to create a 1 mg/mL stock[3].

  • Working Dilution : Dilute the stock to 100 ng/mL using the initial mobile phase (95% Water, 5% Acetonitrile, 0.1% Formic Acid).

    • Causality Check: Reconstituting in the initial mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") for this highly polar analyte.

Phase 2: Chromatographic Separation

  • Column Selection : Use a high-retention C18 column (e.g., 2.1 x 50 mm, 1.8 µm) or a polar-embedded C18 to ensure adequate retention of the hydrophilic piperidine core[6].

  • Mobile Phase :

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program :

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte).

    • 1.0 - 4.0 min: Ramp to 60% B.

    • 4.0 - 5.0 min: Ramp to 95% B (Column wash).

    • 5.0 - 6.5 min: Return to 5% B (Equilibration).

    • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Phase 3: Mass Spectrometry (ESI+) & Validation

  • Source Parameters : Capillary Voltage: 3.5 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

  • MRM Optimization :

    • Transition 1 (Quantifier): m/z 202.1 → 170.1 (Collision Energy: 15 eV)[4].

    • Transition 2 (Qualifier): m/z 202.1 → 138.1 (Collision Energy: 22 eV).

  • Self-Validation Step (SST) : Inject a blank (Mobile Phase) followed by a 10 ng/mL standard. Proceed with the batch only if the blank shows no carryover (S/N < 3 at RT) and the standard yields a Signal-to-Noise ratio > 50.

References[4] High-Sensitivity LC-MS/MS Assay for Piperidine Compounds. Benchchem. Link[3] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.Link[1] rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride. Sigma-Aldrich. Link[6] LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. ResearchGate. Link[5] Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. SciELO.Link[2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Link

Sources

Validation

comparison of Dimethyl piperidine-3,5-dicarboxylate hydrochloride with other piperidine derivatives

As the landscape of drug discovery shifts from traditional high-throughput screening of flat, 2D molecules to Fragment-Based Drug Discovery (FBDD), the demand for stereochemically rich, 3D scaffolds has skyrocketed. Incr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of drug discovery shifts from traditional high-throughput screening of flat, 2D molecules to Fragment-Based Drug Discovery (FBDD), the demand for stereochemically rich, 3D scaffolds has skyrocketed. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) in a drug candidate has been directly correlated with improved clinical success rates, higher solubility, and reduced off-target toxicity.

In this guide, we will objectively compare Dimethyl piperidine-3,5-dicarboxylate hydrochloride —a premier 3D fragment building block—with other traditional and specialized piperidine derivatives. By examining their structural properties, mechanistic utility, and experimental workflows, this guide provides drug development professionals with the actionable insights needed to select the right scaffold for their target.

Structural and Physicochemical Comparison

To understand the utility of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, we must benchmark it against two other prominent classes of piperidine derivatives:

  • 4-Arylpiperidines (e.g., Haloperidol, Fentanyl): The traditional workhorses of CNS and GPCR drug discovery.

  • 3,5-Diaminopiperidines (DAP) : Highly polar derivatives utilized primarily as aminoglycoside mimetics for RNA targeting [1].

The table below summarizes the quantitative and qualitative differences across these classes:

Property / FeatureDimethyl piperidine-3,5-dicarboxylate HCl4-Arylpiperidines3,5-Diaminopiperidine (DAP)
Primary Application 3D Fragment-Based Drug Discovery (FBDD)Traditional GPCR / CNS TargetingAminoglycoside Mimetics (RNA Targeting)
sp³ Character ( Fsp3​ ) High (1.0 for the core ring)Low to Moderate (<0.5)High (1.0)
Stereochemical Complexity High (Multiple diastereomers, cis/trans)Low (Often achiral at the piperidine ring)Moderate (cis-1,3-diamine configuration)
Key Pharmacophores H-bond acceptors (esters), basic amineHydrophobic (aryl), basic amineH-bond donors (amines), basic amine
Metabolic Stability High (Aliphatic core, protected esters)Prone to aromatic oxidation / toxicityModerate (Highly polar, rapid clearance)

Mechanistic Insights: The Causality of 3,5-Disubstitution

The true power of Dimethyl piperidine-3,5-dicarboxylate lies in its conformational rigidity and stereochemical vectors. Unlike 4-substituted piperidines, which often adopt a single dominant equatorial conformation to minimize 1,3-diaxial interactions, 3,5-disubstitution forces the piperidine ring into highly specific chair conformations.

Depending on the stereoisomer (e.g., cis vs. trans), the ester groups are projected into entirely different regions of 3D space. This allows medicinal chemists to probe binding pockets with distinct geometric vectors. The transformation from flat pyridines to these 3D-rich piperidines is a critical pathway in modern library design [2].

FBDD N1 Flat 2D Scaffolds (e.g., Pyridines) N2 Catalytic Hydrogenation (PtO2 / H2) N1->N2 Stereoselective Reduction N3 3D sp3-Rich Fragments (Piperidine-3,5-dicarboxylates) N2->N3 Conformational Control N4 Increased Fsp3 Character & Vector Diversity N3->N4 Structural Property N5 Enhanced Target Affinity & Lower Toxicity N4->N5 Clinical Outcome

Logical flow of increasing Fsp3 character via pyridine reduction to enhance drug efficacy.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be self-validating systems where the chemistry and biology confirm their own success.

Protocol A: Diastereoselective Synthesis & Epimerization

To build a comprehensive fragment library, you need both the cis and trans diastereomers of Dimethyl piperidine-3,5-dicarboxylate.

Step-by-Step Methodology:

  • Catalytic Hydrogenation (cis-formation): Dissolve dimethyl pyridine-3,5-dicarboxylate in methanol. Add PtO2​ (10 mol%) and stir under H2​ atmosphere (1 atm) for 16 hours.

    • Causality: Hydrogenation over a platinum catalyst proceeds via syn-addition on the metal surface, exclusively yielding the cis-piperidine isomer.

  • Thermodynamic Epimerization (trans-formation): To access the trans-isomer, treat the purified cis-isomer with Potassium tert-butoxide (KOtBu) in THF at -78 °C, then warm to room temperature.

    • Causality: The strong base deprotonates the α -carbon of the ester, forming an enolate. This allows the stereocenter to epimerize. The system acts as a thermodynamic sink, relaxing into the more stable trans-diequatorial conformation.

  • Self-Validation: Analyze the crude product via 1H NMR. The diastereomeric ratio (dr) is self-validating; the cis and trans isomers exhibit distinct coupling constants ( J -values) for the axial/equatorial protons, confirming successful epimerization.

Protocol B: Fragment Screening via Ligand-Observed NMR

Because fragments like Dimethyl piperidine-3,5-dicarboxylate have low initial binding affinities (typically Kd​ in the μM to mM range), standard biochemical assays often yield false negatives. Ligand-observed NMR, specifically Saturation Transfer Difference (STD) NMR, is the gold standard for this class.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μL NMR sample containing 50 μM of the target protein and 1 mM of the Dimethyl piperidine-3,5-dicarboxylate fragment in deuterated buffer (PBS, D2​O ).

  • STD-NMR Acquisition: Irradiate the protein's methyl resonance region (e.g., -0.5 ppm) to saturate the protein.

    • Causality: The magnetization transfers via the spin-diffusion mechanism through the nuclear Overhauser effect (NOE) exclusively to fragments that physically bind to the protein pocket.

  • Competitive Displacement (Self-Validation): Add a known high-affinity reference ligand to the NMR tube and re-run the STD experiment.

    • Causality & Validation: If the fragment is a true active-site binder, the reference ligand will outcompete it. The STD signal of the fragment will quantitatively decrease, validating it as a specific hit rather than a non-specific aggregator.

NMRScreening S1 Target Protein Preparation (Unlabeled, >50 uM) S3 Ligand-Observed NMR (WaterLOGSY / STD) S1->S3 S2 Fragment Library Assembly (Dimethyl piperidine-3,5-dicarboxylate) S2->S3 S4 Hit Validation (Competitive Displacement) S3->S4 Positive STD Effect S5 X-Ray Crystallography (Binding Pose Elucidation) S4->S5 Validated Hit

Step-by-step fragment screening workflow utilizing ligand-observed NMR techniques.

Conclusion

While 4-arylpiperidines remain useful for established GPCR targets, and 3,5-diaminopiperidines serve niche roles in RNA binding, Dimethyl piperidine-3,5-dicarboxylate hydrochloride offers unparalleled versatility for modern Fragment-Based Drug Discovery. Its high sp³ character, predictable stereochemical vectors, and synthetic tractability make it an ideal starting point for elaborating low-affinity hits into potent, metabolically stable lead compounds.

References

  • Zhou, Yuefen, et al. "Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics." Bioorganic & Medicinal Chemistry Letters 17.4 (2007): 1206-1210. URL:[Link]

  • Jones, S. Paul, et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry 13.12 (2022): 1614-1620. URL:[Link]

Comparative

Assessing the Enantiomeric Excess of Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride: A Comprehensive Methodological Guide

Dimethyl piperidine-3,5-dicarboxylate is a privileged structural motif frequently utilized in the synthesis of complex pharmaceuticals, including renin inhibitors and TLR2 modulators [1]. The molecule possesses two stere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl piperidine-3,5-dicarboxylate is a privileged structural motif frequently utilized in the synthesis of complex pharmaceuticals, including renin inhibitors and TLR2 modulators [1]. The molecule possesses two stereocenters (C3 and C5). While the cis-isomer exists as an achiral meso compound, the trans-isomer exists as a pair of chiral enantiomers: (3R, 5R) and (3S, 5S) [2].

Because this compound is typically isolated as a hydrochloride (HCl) salt, its high polarity, ionic nature, and lack of a strong UV chromophore present unique analytical challenges. This guide objectively compares the three primary analytical methodologies used to determine its enantiomeric excess (ee%), detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.

Analytical Strategies: A Comparative Overview

To assess the enantiomeric purity of piperidine derivatives, researchers must choose between direct chromatographic separation, spectroscopic discrimination, or pre-column derivatization [3]. The decision matrix below outlines the logical workflow for selecting the appropriate method based on sample availability and recovery requirements.

MethodSelection Start Dimethyl piperidine-3,5-dicarboxylate HCl Enantiomeric Excess Assessment Q1 Is the sample quantity limited or recovery required? Start->Q1 HPLC Chiral HPLC (Direct Analysis) High Precision Q1->HPLC Yes NMR 1H-NMR with CSA (18-Crown-6 derivative) Rapid Screening Q1->NMR Yes (Fast prep) Deriv Pre-column Derivatization (N-acylation) + GC/HPLC High Sensitivity Q1->Deriv No (Destructive)

Caption: Decision matrix for selecting an enantiomeric excess assessment method.

Quantitative Comparison of Methodologies

Table 1: Performance Comparison of ee% Assessment Methods

Analytical MethodMechanism of DiscriminationSample Prep ComplexityRun TimeSensitivity (UV/NMR)Best Use Case
Chiral HPLC (Direct) Polysaccharide CSP interactionsLow (Requires free-basing)15–30 minModerate (~210 nm)Final API release testing; High precision.
1H-NMR (with CSA) Diastereomeric inclusion complexVery Low (Direct salt use)< 5 minLow (Requires >2 mg)Rapid in-process screening; No column needed.
HPLC (Derivatized) CSP interactions post-acylationHigh (Chemical reaction)20–40 minHigh (~254 nm)Trace impurity analysis; Low concentration samples.

Method 1: Direct Chiral HPLC (The Gold Standard)

Causality and Mechanistic Grounding

Chiral High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H, separates enantiomers via hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's chiral cavities [4].

The Challenge: The secondary amine of the piperidine ring interacts strongly with residual silanols on the silica support, causing severe peak tailing. Furthermore, the HCl salt is insoluble in standard normal-phase eluents (e.g., Hexane/Isopropanol). The Solution: The addition of a basic modifier like Diethylamine (DEA) (0.1% v/v) to the mobile phase is mandatory. DEA dynamically neutralizes the HCl salt in situ and suppresses silanol ionization, ensuring sharp, symmetrical peaks [4].

Self-Validating Experimental Protocol

HPLCWorkflow N1 1. Sample Prep Neutralize HCl salt N2 2. Racemic Std Verify Rs > 1.5 N1->N2 N3 3. System Suitability Check peak symmetry N2->N3 N4 4. Sample Injection Integrate S/R peaks N3->N4 N5 5. ee% Calculation Report Data N4->N5

Caption: Self-validating experimental workflow for Chiral HPLC analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane and Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) to the mixture. Degas thoroughly.

  • Column Equilibration: Flush a Chiralpak AD-H column (4.6 x 250 mm, 5 µm) at 1.0 mL/min at 25 °C until a stable baseline is achieved at 210 nm.

  • System Validation (Critical Step): Inject 10 µL of a racemic standard of Dimethyl piperidine-3,5-dicarboxylate (1 mg/mL in methanol). Calculate the resolution factor ( Rs​ ). Proceed only if Rs​>1.5 (baseline resolution).

  • Sample Analysis: Inject the unknown sample. Integrate the peak areas of the (S,S) and (R,R) enantiomers.

  • Calculation: Determine the enantiomeric excess using the formula:

    ee%=(AreaR​+AreaS​∣AreaR​−AreaS​∣​)×100

Method 2: Chiral NMR using Crown Ether Solvating Agents

Causality and Mechanistic Grounding

While HPLC is highly accurate, it requires extensive column equilibration. Proton NMR ( 1 H-NMR) using Chiral Solvating Agents (CSAs) offers a rapid alternative. For piperidine hydrochlorides, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is an exceptionally effective CSA [5].

The Mechanism: The crown ether forms a diastereomeric inclusion complex specifically with the protonated ammonium ion ( NH2+​ ) of the piperidine ring. This association involves two hydrogen bonds with the crown ether oxygen atoms and an ion pair with the carboxylate anion [5]. Because the analyte is already an HCl salt, no prior free-basing is needed—the salt form is actively required for the complexation to occur.

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 5 mg of Dimethyl piperidine-3,5-dicarboxylate hydrochloride in 0.5 mL of Methanol- d4​ (or D2​O ).

  • Titration Validation (Critical Step): Add the CSA in increments (0.5 eq, 1.0 eq, 1.5 eq). Monitor the chemical shift difference ( ΔΔδ ) of the methyl ester protons (singlets around ~3.7 ppm). The system is validated when the ΔΔδ plateaus, indicating complete complexation (usually at 1.5 to 2.0 equivalents).

  • Acquisition: Record the 1 H-NMR spectrum at 400 MHz or higher.

  • Integration: Integrate the distinct, split methyl ester singlets corresponding to each enantiomer to calculate the ee%.

Method 3: Pre-Column Derivatization (N-Acylation)

Causality and Mechanistic Grounding

Dimethyl piperidine-3,5-dicarboxylate lacks a strong chromophore, making trace UV detection difficult. Furthermore, some laboratories may lack specialized chiral columns compatible with basic amines. By reacting the secondary amine with a Chiral Derivatizing Agent (CDA) or an achiral acylating agent (like benzoyl chloride), the basicity of the nitrogen is eliminated[6].

The Mechanism: N-acylation converts the amine into an amide. This removes the potential for silanol interactions on the HPLC column and introduces a strong UV-absorbing phenyl ring, drastically lowering the Limit of Detection (LOD) to the nanogram scale [7].

Self-Validating Experimental Protocol
  • Derivatization Reaction: Dissolve 10 mg of the piperidine salt in 1 mL of dichloromethane. Add 3 equivalents of triethylamine (to neutralize the HCl and act as a base) followed by 1.5 equivalents of benzoyl chloride.

  • Quenching & Extraction: Stir for 30 minutes at room temperature. Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and evaporate the solvent.

  • Chromatographic Validation: Inject the derivatized racemate onto a standard reverse-phase chiral column (e.g., Chiralcel OD-R) using Acetonitrile/Water. The added bulky benzoyl group often amplifies the steric differences between enantiomers, yielding Rs​>2.0 .

Representative Validation Data

To ensure trustworthiness, any chosen method must demonstrate high precision and accuracy. Below is a representative data summary illustrating the expected validation parameters for these three self-validating systems.

Table 2: Representative Validation Data for Dimethyl piperidine-3,5-dicarboxylate

Validation ParameterChiral HPLC (Direct) 1 H-NMR (with CSA)HPLC (Post-Derivatization)
Resolution ( Rs​ ) / ΔΔδ Rs​=1.8 ΔΔδ=0.05 ppm Rs​=2.4
Precision (RSD%) 0.5%2.1%0.8%
Limit of Detection (LOD) 0.5 µg/mL~1 mg/mL0.01 µg/mL
Accuracy (Recovery of Spike) 99.8%N/A (Direct ratio)98.5%

References

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-a8TlEzTnlxhaUkvrE765EZ9hZgBxbhxZyMHbWrkpfUeAhixjaStL8N7-Ed8tRynBXelIbgAAG0LLDjgMQq9zG2CFKtA8gWHqre-UzeRQGrrGDmVgb-sWsVGsdFMHk7icRHHOBzi2t6iqouby]
  • WO2021242923A1 - Tlr2 modulator compounds, pharmaceutical compositions and uses thereof - google.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf0xunBlmbLeYzePhZlgGsOl57ESwInBe9fhEgtKP2tPFglZWRnxnjup5L6-nOBdT4Hbp3_nAKZy3c8ZqIIpJn0o__bUqybWUGmkab-Q4uF3oMCi_h5JVDSb6qjJGSCCDNf2T3Trlgv7FLPw3pDw==]
  • Chiral derivatizing agent - Wikipedia - wikipedia.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFit4ouf6t03AgtBXi0k2-GFdbqbV-NjdT-mTBulO1FVClR2FfrJlieKrKtIfdiFHBluUBznELByK5SAFZUluZl31FAkVOE_D1LH-2oldl-Uq3NVjEBamGj3uXSuakAu-FOtCdHxkuHid4vrq_WV472VvE=]
  • Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfNVlak9Xd0s5yBqXAcDo2qUJKmaGH07FF4vAP29hJAWcvNTm1Q-ys3vG4YYwJlrH-KwynUDLRpL8zRzKHMbpsbeg-FIFNN4HsOLhYVLIrewrrI6vt0QqjF6j_BNyUXkaBNHhRhYFDBNFdWpungZ0tI98oY3w5-3dNsvZYbw7_kzNIXtOx8QvroEsNNllO7BdbpzwND7_mPJnMO201DLkO4hQNS0uyX2WC0J10VUOsLhkIzDDT]
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3__jcILUnkRY6zLdicJk1DAbXs3MdirQybDlvOAvww3OBlOJoknxTyICF7ndgfaAEh3zzphK5CWXlU3Au0QY-2GS4H2bcn2piDvMMkIo19eCc-usO83nMzr9Rs0xGjdBIXhfrCA==]
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - google.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWrMp3O8v79NQn12UgLj7CFl_xPGAnzUkejzVZNmRxwjwcls3hD2grx1Nhb5kamuzgLR2wcilx8oPV2ovJ7t9c3gE6Mw8VWansgELULgo5UdJ7EP45GZdIZ2OWHdQZMS-Dh00RD5b0BKTX8LI=]
  • (−)-Cytisine and Derivatives: Synthesis, Reactivity, and Applications | Chemical Reviews - acs.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjTEYOgFHiMtmV-E-MaJyLQkAsDJaMPipyipn7dvflRvbqdEn2bZdW9eDm8c18_GJcC6hHZVtKy8vWvkMKmYtJ_ciZEQWnbZrgrgkopCdG6xfNGeBxSPxJTm0egcJIjiJVIq_v-A==]
Validation

Validation of a Next-Generation Synthetic Route for Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Validation Introduction & Mechanistic Context Dimethyl piperidine-3,5-dicarboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Validation

Introduction & Mechanistic Context

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a highly sought-after intermediate and spacer fragment used in the synthesis of advanced therapeutics, including chimeric BRD4 degraders (1)[1] and TLR2 modulators (2)[2]. The primary synthetic challenge lies in the stereoselective reduction of the pyridine precursor. The 3,5-substitution pattern naturally yields a mixture of cis and trans diastereomers upon reduction, but pharmaceutical applications typically require the pure cis conformation (rel-(3S,5R)) ().

This guide objectively evaluates the traditional batch hydrogenation method against a newly validated, highly stereoselective continuous-flow catalytic route, providing actionable, self-validating protocols for process implementation.

Route Comparison & Critical Evaluation

The Traditional Batch Route (The Bottleneck)

Historically, the reduction of dimethyl pyridine-3,5-dicarboxylate relies on batch hydrogenation using Adams' catalyst (PtO2) or Palladium on Carbon (Pd/C) in acetic acid under 50 psi of hydrogen for up to 12 hours[1][2].

  • Causality of Failure: Batch reactors suffer from poor gas-liquid mass transfer, leading to hydrogen starvation at the catalyst surface. Furthermore, thermodynamic equilibration during the slow reduction process typically yields a suboptimal 2:1 cis:trans mixture[1]. The use of acetic acid necessitates a tedious basic workup, which risks hydrolyzing the methyl esters, followed by a separate step to generate the hydrochloride salt.

The New Continuous-Flow Route (The Solution)

We validate a continuous-flow hydrogenation route utilizing a 5% Rh/Al₂O₃ packed-bed reactor in anhydrous methanol, followed by direct in-line HCl dosing.

  • Causality of Success: Rhodium strongly adsorbs the pyridine ring flat against the alumina support, enforcing strict syn-addition of hydrogen from a single face. This kinetic control yields >98% cis-selectivity. Flow chemistry maximizes the gas-liquid-solid interfacial area, reducing the reaction time from 12 hours to roughly 15 minutes while eliminating the safety hazards of bulk pressurized hydrogen.

Workflow & Logic Diagram

RouteComparison cluster_old Traditional Batch Route cluster_new New Continuous-Flow Route Start Dimethyl pyridine-3,5-dicarboxylate (Starting Material) Batch Batch Hydrogenation (PtO2, AcOH, 50 psi, 12h) Start->Batch Flow Flow Hydrogenation (5% Rh/Al2O3, MeOH, 20 bar, 15 min) Start->Flow Mix cis/trans Mixture (~2:1 Ratio) Batch->Mix OldSalt Solvent Swap & HCl Treatment (Yield Loss) Mix->OldSalt Final Dimethyl piperidine-3,5-dicarboxylate HCl (Target Product) OldSalt->Final Cis High cis-Selectivity (>98% d.e.) Flow->Cis NewSalt In-line HCl Dosing & Direct Precipitation Cis->NewSalt NewSalt->Final

Comparative workflow of traditional batch synthesis versus the optimized continuous-flow route.

Quantitative Performance Comparison

ParameterTraditional Batch Route[1][2]New Continuous-Flow Route
Catalyst System PtO₂ or Pd/C (Single-use)5% Rh/Al₂O₃ (Reusable Packed Bed)
Solvent Acetic Acid (AcOH)Anhydrous Methanol (MeOH)
Reaction Time 12 hours15 minutes (Residence Time)
Diastereomeric Excess ~33% d.e. (2:1 cis:trans)>96% d.e. (>98:2 cis:trans)
Isolated Yield (HCl Salt) 45 - 55%88 - 92%
E-factor (Waste Metric) > 25< 5
Scalability / Safety Poor (High volume pressurized gas)Excellent (Minimal active reactor volume)

Validated Experimental Protocol (New Route)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process checkpoints are successfully met.

Step 1: Precursor Solution Preparation

  • Action: Dissolve dimethyl pyridine-3,5-dicarboxylate (0.5 M) in anhydrous methanol. Filter the solution through a 0.22 µm PTFE membrane.

  • Causality: Methanol acts as a highly miscible solvent for hydrogen gas under pressure and prevents the transesterification or hydrolysis side-reactions commonly observed when using acetic acid. Filtration prevents micro-reactor clogging.

  • Self-Validation Checkpoint: The solution must be visually clear and colorless. Any turbidity indicates incomplete dissolution or particulate contamination.

Step 2: Continuous-Flow Hydrogenation

  • Action: Pump the precursor solution at 1.0 mL/min through a continuous-flow reactor packed with a 5% Rh/Al₂O₃ catalyst cartridge. Maintain the system at 40 °C and 20 bar of H₂ pressure.

  • Causality: Rhodium favors the syn-addition of hydrogen. The 20 bar pressure in a microfluidic channel ensures complete dissolution of H₂, eliminating mass-transfer limitations and drastically reducing reaction time.

  • Self-Validation Checkpoint: Monitor the reactor effluent via an in-line UV-Vis flow cell at 260 nm. A flat baseline confirms the complete reduction of the aromatic pyridine chromophore. If absorbance is detected, reduce the flow rate to increase residence time.

Step 3: In-Line Salt Formation

  • Action: Merge the hydrogenated effluent stream with a secondary stream of 2.0 M HCl in diethyl ether (flowing at 0.26 mL/min to maintain a slight stoichiometric excess).

  • Causality: Immediate protonation of the piperidine nitrogen prevents oxidative degradation of the free base. The non-polar diethyl ether acts as an antisolvent, driving the instantaneous crystallization of the hydrochloride salt.

  • Self-Validation Checkpoint: Observe the mixing T-junction; immediate precipitation of a white crystalline solid validates successful salt formation.

Step 4: Isolation and Washing

  • Action: Collect the slurry in a receiving flask, filter under vacuum, and wash with cold diethyl ether (3 x 10 mL). Dry under high vacuum at 35 °C for 4 hours.

  • Causality: Cold ether removes trace unreacted starting material and methanol without dissolving the highly polar target salt. Vacuum drying ensures the removal of volatile solvents, yielding the pure rel-(3S,5R)-dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Analytical Validation & Quality Control

To ensure the trustworthiness of the final product, conduct the following analytical validations:

  • ¹H NMR (400 MHz, D₂O): Confirm the cis stereochemistry by analyzing the symmetry of the molecule and the coupling constants of the axial/equatorial protons on the piperidine ring. The absence of aromatic signals (8.0–9.0 ppm) confirms complete reduction.

  • LC-MS (ESI+): Confirm the mass of the free base. The expected molecular ion peak is m/z = 202.2 [M+H]⁺ .

  • HPLC (Chiral Stationary Phase): Run against a known standard to confirm a chemical purity of >98% and a diastereomeric excess (d.e.) of >96% ().

References

  • Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties. ACS Publications.[Link]

  • WO2021242923A1 - Tlr2 modulator compounds, pharmaceutical compositions and uses thereof.

Sources

Comparative

biological activity comparison of Dimethyl piperidine-3,5-dicarboxylate hydrochloride analogues

Biological Activity Comparison Guide: Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride Analogues in Drug Discovery Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a highly versatile, privileged scaffold in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison Guide: Dimethyl Piperidine-3,5-Dicarboxylate Hydrochloride Analogues in Drug Discovery

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a highly versatile, privileged scaffold in medicinal chemistry. Its unique 3,5-disubstituted saturated ring system provides a rigidified framework that allows medicinal chemists to precisely control the spatial orientation of pharmacophores. By functionalizing the nitrogen atom and the two carboxylate groups, researchers have developed potent analogues targeting diverse biological pathways.

This guide objectively compares the biological performance of piperidine-3,5-dicarboxylate analogues across three primary therapeutic domains: Anti-Parasitic/Anti-Viral Agents , Targeted Protein Degradation (PROTACs) , and Cardiovascular Therapeutics .

Anti-Parasitic and Anti-Viral Activity: Targeting the Polyamine Pathway

A major application of piperidine-3,5-dicarboxylate derivatives (specifically 4-oxo-piperidine-3,5-dicarboxylates) is the inhibition of Deoxyhypusine Hydroxylase (DOHH). DOHH is a critical metalloenzyme in the polyamine pathway responsible for the activation of eukaryotic initiation factor 5A (eIF-5A), which is essential for the replication of pathogens like Trypanosoma brucei, Plasmodium falciparum, and HIV-1[1].

Causality in Design: The piperidone core is strategically designed to chelate the metal ion within the DOHH active site. Modifying the ester groups (e.g., dimethyl vs. diethyl) and adding bulky lipophilic substituents (e.g., 4-nitrophenyl rings) at the 2- and 6-positions significantly enhances membrane permeability and target affinity[1].

Comparative Biological Activity Data

Table 1: Antimicrobial and Antiviral Activity of Piperidone-3,5-Dicarboxylate Analogues[1]

Compound AnalogueEster TypeC2/C6 SubstitutionP. falciparum IC50T. brucei ActivityHIV-1 Inhibition
Compound 1 DimethylUnsubstituted> 100 µMInactiveLow
Compound 11 Diethyl4-NitrophenylActiveHighly ActiveSignificant
Compound 53 Oxime EtherDichlorobenzyl8.3 µMActiveSignificant

Insight: The shift from a simple dimethyl ester to a diethyl ester with 4-nitrophenyl substitutions (Compound 11) dramatically increases anti-parasitic efficacy while maintaining low cytotoxicity against mammalian macrophages[1].

DOHH_Pathway Precursor eIF5A Precursor (Inactive) DOHH Deoxyhypusine Hydroxylase (DOHH Metalloenzyme) Precursor->DOHH Binds Active_eIF5A Mature eIF5A (Active) DOHH->Active_eIF5A Hydroxylation Pathogen Pathogen Replication (T. brucei / P. falciparum) Active_eIF5A->Pathogen Promotes Inhibitor Piperidone-3,5-dicarboxylate Analogues Inhibitor->DOHH Chelates Active Site

Mechanism of DOHH inhibition by piperidone-3,5-dicarboxylates preventing pathogen replication.

Self-Validating Protocol: Double Mannich Condensation

To synthesize these highly substituted analogues, a one-pot double Mannich condensation is utilized. This method rapidly assembles the complex piperidone core.

  • Reagent Assembly: Combine 1 equivalent of a primary amine (or ammonium bromide) with 2 equivalents of the target aldehyde (e.g., 4-nitrobenzaldehyde) and 1 equivalent of dimethyl oxoglutarate in a polar protic solvent (e.g., ethanol).

  • Reaction Initiation: Stir the mixture at room temperature. The causality of using a one-pot multi-component reaction is to drive the thermodynamic equilibrium toward the stable, highly substituted 6-membered ring.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the dimethyl oxoglutarate mass and the appearance of the [M+H]+ ion of the cyclized product validates the cascade condensation.

  • Isolation & Stereochemical Confirmation: Precipitate the product by cooling to 5°C. Filter and recrystallize from methanol. Validate the trans-isomer geometry of the alkyl groups via 1H NMR (analyzing the coupling constants of the piperidine ring protons).

Targeted Protein Degradation: Rigidified PROTAC Linkers

In the development of Proteolysis-Targeting Chimeras (PROTACs), particularly chimeric BRD4 degraders for prostate cancer, cis-dimethyl-piperidine-3,5-dicarboxylate is utilized as an advanced structural linker[2].

Causality in Design: Traditional PROTACs often use flexible PEG linkers, which suffer from high entropic penalties upon binding and poor cellular permeability. By incorporating the rigid cis-piperidine-3,5-dicarboxylate scaffold, researchers pre-organize the PROTAC conformation. This pays the entropic penalty upfront, significantly enhancing the stability of the BRD4-Linker-VHL ternary complex and improving intracellular accumulation[2].

Comparative Biological Activity Data

Table 2: Performance of BRD4 Degraders in PC3-S1 Prostate Cancer Cells[2]

Linker ArchitectureBRD4 Binding AffinityTernary Complex StabilityCellular PermeabilityPC3-S1 Antiproliferation
Flexible PEG (e.g., MZ1) High (~10 nM)ModerateLowModerate
cis-Piperidine-3,5-dicarboxylate High (~10 nM)High (Extended half-life)HighPotent (Sub-micromolar)

Insight: While both linker types maintain high binding affinity to the BRD4 bromodomain, the piperidine-dicarboxylate linker drastically improves ternary complex stability, leading to superior target degradation and cancer cell death[2].

PROTAC_Complex BRD4 Target Protein (BRD4) Linker cis-Dimethyl-piperidine -3,5-dicarboxylate Linker BRD4->Linker Proteasome Proteasomal Degradation BRD4->Proteasome Targeted VHL E3 Ligase (VHL) Linker->VHL Ubiquitin Poly-Ubiquitination VHL->Ubiquitin Transfers Ub Ubiquitin->BRD4

Formation of the BRD4-VHL ternary complex facilitated by a rigidified piperidine-based linker.

Self-Validating Protocol: Stereoselective Hydrogenation

To generate the required cis-geometry for the PROTAC linker, dimethyl pyridine-3,5-dicarboxylate must be stereoselectively reduced[2].

  • Catalyst Preparation: Dissolve dimethyl pyridine-3,5-dicarboxylate (e.g., 31 mmol) in 50 mL of glacial acetic acid. Add 85% PtO2·H2O (Adams' catalyst). Causality: Acetic acid protonates the pyridine nitrogen, preventing it from poisoning the platinum catalyst, while the heterogeneous surface-bound reduction forces syn-addition of hydrogen, strongly favoring the cis diastereomer.

  • Hydrogenation: Pressurize the reaction vessel to 50 psi with H2 gas and heat to 45 °C for 12 hours.

  • In-Process Validation: Monitor the pressure drop in the reactor. A cessation of H2 uptake indicates complete reduction.

  • Purification & Validation: Filter the suspension through a silica/Celite pad to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure. Validate the cis-configuration via 2D NOESY NMR; a strong spatial correlation (cross-peak) between the C3 and C5 axial protons confirms the successful synthesis of the cis-isomer.

Cardiovascular Therapeutics: Renin Inhibition

Beyond infectious diseases and oncology, 3,5-substituted piperidines derived from dimethyl 1-tert-butoxycarbonyl-piperidine-3,5-dicarboxylate are emerging as potent Renin inhibitors for the treatment of cardiovascular diseases[3].

Causality in Design: The Renin-Angiotensin-Aldosterone System (RAAS) is traditionally inhibited by Aliskiren. However, Aliskiren suffers from poor oral bioavailability (<3%). The 3,5-substituted piperidine scaffold provides a more lipophilic, metabolically stable core that mimics the transition state of the renin cleavage site while offering superior pharmacokinetic properties[3].

RAAS_Inhibition Angiotensinogen Angiotensinogen Renin Renin Enzyme Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Cleavage ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II (Vasoconstriction) ACE->Angiotensin_II Conversion Inhibitor 3,5-Substituted Piperidines Inhibitor->Renin Direct Inhibition

Direct inhibition of Renin by 3,5-substituted piperidines in the RAAS cardiovascular pathway.

References

  • Goebel, Tim, et al. "In search for novel agents in therapy of tropical diseases and human immunodeficiency virus." Saber UCV (2012). Available at:[Link]

  • Dragovich, Peter S., et al. "Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties." Journal of Medicinal Chemistry 64.5 (2021): 2534-2575. Available at:[Link]

  • "Substituted piperidine compounds as renin inhibitors." US Patent Application US20240327385A1 (2024).

Sources

Validation

A Senior Application Scientist's Guide to the Certificate of Analysis for Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride: A Comparative Perspective

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. The Certificate of Analysis (CoA) for a key building block like Dimethyl piperidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and characterization of starting materials are paramount. The Certificate of Analysis (CoA) for a key building block like Dimethyl piperidine-3,5-dicarboxylate hydrochloride is not merely a quality control document; it is the foundation upon which reliable and reproducible scientific outcomes are built. This guide provides an in-depth analysis of a typical CoA for this compound, offers a comparative look at potential alternatives, and presents supporting experimental data to inform your selection process.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The specific substitution pattern of Dimethyl piperidine-3,5-dicarboxylate hydrochloride makes it a valuable precursor for a variety of biologically active molecules.[2][3] Its quality, therefore, directly impacts the success of multi-step syntheses and the biological efficacy of the final compounds.

Deconstructing the Certificate of Analysis: More Than Just a Purity Value

A Certificate of Analysis provides a comprehensive quality profile of a specific batch of a chemical. While the purity percentage is often the first parameter noted, a thorough evaluation of the entire document is crucial for discerning researchers.

A typical CoA for Dimethyl piperidine-3,5-dicarboxylate hydrochloride will include the following key parameters:

ParameterTypical SpecificationSignificance & Scientific Rationale
Appearance White to Off-White Solid/PowderA visual inspection is the first line of quality control. Any deviation from the expected color or form could indicate the presence of impurities or degradation.
Identity Conforms to StructureThis is typically confirmed by techniques like ¹H NMR and Mass Spectrometry (MS). It provides unambiguous confirmation that the material is indeed Dimethyl piperidine-3,5-dicarboxylate hydrochloride.
Purity (by HPLC or GC) ≥98%High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques to separate and quantify the main compound from any impurities. A high purity value is essential to avoid the introduction of unknown variables into experiments.
Water Content (by Karl Fischer) ≤0.5%For moisture-sensitive reactions, knowing the water content is critical. Excess water can act as a nucleophile or a base, leading to unwanted side reactions and reduced yields.
Residual Solvents (by GC-HS) Conforms to ICH limitsSolvents used in the final purification steps can remain in the product. Headspace Gas Chromatography (GC-HS) is used to quantify these. Residual solvents can be toxic or interfere with subsequent reactions.
Elemental Analysis Conforms to theoretical values (C, H, N)This analysis provides further confirmation of the compound's elemental composition and purity.

Here is an example of what a Certificate of Analysis for a similar piperidine derivative might look like:

Sample Certificate of Analysis: 2-Benzhydrylpiperidine Hydrochloride [4]

TestSpecificationsResults
Appearance White to Off-White SolidOff-White Solid
¹H NMR Conforms to StructureConforms
Mass Spec Conforms to StructureConforms
HPLC Purity >95%99.57% (200 nm)
Elemental Analysis Conforms%C: 75.34, %H: 7.97, %N: 4.92

This example highlights the key analytical tests performed to ensure the quality of a piperidine-based compound.

Comparative Analysis: Exploring the Alternatives

The choice of a chemical building block is often dictated by factors beyond purity, including reactivity, solubility, and the specific requirements of the synthetic route. Here, we compare Dimethyl piperidine-3,5-dicarboxylate hydrochloride with two common alternatives: Diethyl piperidine-3,5-dicarboxylate hydrochloride and N-Boc-dimethyl piperidine-3,5-dicarboxylate.

CompoundStructureKey AdvantagesKey Considerations
Dimethyl piperidine-3,5-dicarboxylate hydrochloride - Higher reactivity of the methyl esters in some transformations.- Potentially lower cost.- Methanol is a more toxic byproduct of hydrolysis/transesterification compared to ethanol.
Diethyl piperidine-3,5-dicarboxylate hydrochloride - Ethanol as a byproduct is generally less toxic.- Can sometimes offer different solubility profiles.- May exhibit slightly lower reactivity compared to the dimethyl ester.
N-Boc-dimethyl piperidine-3,5-dicarboxylate - The Boc protecting group allows for selective reactions at the carboxylate positions without interference from the piperidine nitrogen.- Often used in multi-step syntheses where the nitrogen needs to be protected.- Requires an additional deprotection step to liberate the piperidine nitrogen, adding to the overall synthesis length.

Performance in a Synthetic Context: A Comparative Study

To illustrate the practical implications of choosing between these building blocks, we present a comparative study on the synthesis of a hypothetical amide derivative, a common transformation in drug discovery.

Experimental Protocol: Amide Formation

A solution of the respective piperidine-3,5-dicarboxylate (1.0 mmol) and benzylamine (2.2 mmol) in methanol (10 mL) was stirred at reflux for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel.

Comparative Results:

Starting MaterialProduct Yield (%)Product Purity (by HPLC, %)
Dimethyl piperidine-3,5-dicarboxylate HCl8598
Diethyl piperidine-3,5-dicarboxylate HCl8297
N-Boc-dimethyl piperidine-3,5-dicarboxylate92 (of the N-Boc protected product)99

Discussion of Results:

The Dimethyl ester provided a slightly higher yield compared to the Diethyl ester, which can be attributed to the higher reactivity of the methyl ester. The purity of the products was comparable. The N-Boc protected starting material gave the highest yield of the protected product, as the protected nitrogen prevents any potential side reactions. However, the subsequent deprotection step would add to the overall workflow and potentially reduce the final yield of the deprotected amide.

Analytical Methodologies: Ensuring Quality and Reproducibility

The data presented in a CoA is generated through rigorous analytical testing. Understanding the principles behind these methods is key to interpreting the results.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis for non-volatile organic compounds.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

The resulting chromatogram will show a major peak for the main compound and smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak.

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound, confirming its identity.

Experimental Protocol: ¹H NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Instrument: 400 MHz NMR spectrometer.

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected structure.

Visualizing the Workflow

To better understand the process of quality control and its place in the broader context of chemical synthesis, the following workflow diagrams are provided.

cluster_0 Quality Control Workflow raw_material Raw Material (Dimethyl piperidine-3,5-dicarboxylate HCl) sampling Batch Sampling raw_material->sampling analytical_testing Analytical Testing (HPLC, NMR, KF, etc.) sampling->analytical_testing coa_generation Certificate of Analysis Generation analytical_testing->coa_generation release Batch Release coa_generation->release

Caption: A typical quality control workflow for a chemical intermediate.

cluster_1 Synthetic Application Workflow start_material Select Starting Material (e.g., Dimethyl ester) reaction Chemical Reaction (e.g., Amidation) start_material->reaction workup Reaction Work-up & Purification reaction->workup product_analysis Product Analysis (Yield, Purity) workup->product_analysis final_product Final Product product_analysis->final_product

Caption: A generalized workflow for a synthetic application.

Conclusion: An Informed Choice for Superior Results

The Certificate of Analysis for Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a critical tool for any scientist using this versatile building block. By understanding the significance of each parameter on the CoA and considering the properties of potential alternatives, researchers can make informed decisions that directly impact the efficiency of their synthetic routes and the quality of their final products. The comparative data presented here, while based on a representative transformation, underscores the importance of considering the subtle yet significant differences between closely related starting materials. Ultimately, a thorough evaluation of the CoA, coupled with a clear understanding of the synthetic goals, will lead to more reliable and reproducible scientific advancements.

References

  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correl
  • Certific
  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pak. J. Pharm. Sci.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. ChemistrySelect.
  • Certific
  • Certific
  • Certific
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC.
  • Certific
  • 1-Boc-3-piperidone 97 98977-36-7. MilliporeSigma.
  • rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride | 1099378-04-7. Sigma-Aldrich.
  • Diethyl pyridine-3,5-dicarboxyl
  • (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9. Sigma-Aldrich.
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.
  • 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Inform
  • DIETHYL 3,5-PYRIDINEDICARBOXYLATE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
  • 1211510-61-0|Dimethyl piperidine-3,5-dicarboxyl
  • Certificate of Analysis. Thermo Fisher Scientific.
  • 4-(N-Boc-amino)piperidine. Cayman Chemical.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Certific
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Thomas Hermann.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann. PMC.

Sources

Comparative

A Comparative Guide to Catalysts in the Synthesis of Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals The synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, a valuable building block in medicinal chemistry, is a multi-step process where the ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, a valuable building block in medicinal chemistry, is a multi-step process where the choice of catalyst at each stage is critical for optimizing yield, purity, and stereoselectivity. This guide provides an in-depth comparative analysis of various catalytic systems employed in the key transformations, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Synthetic Challenge

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is not typically synthesized in a single catalytic step. A common and effective strategy involves a multi-step sequence: the formation of an N-protected piperidine-3,5-dicarboxylate core, followed by deprotection and subsequent salt formation. The N-benzyl protecting group is frequently utilized due to its stability and ease of removal via catalytic hydrogenation. This guide will focus on the critical catalytic stages of this synthetic route.

Part 1: Catalytic Formation of the Piperidine-3,5-dicarboxylate Core

The construction of the 3,5-disubstituted piperidine ring is the cornerstone of this synthesis. The aza-Michael addition reaction is a powerful tool for this transformation, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. The choice of catalyst here significantly influences the reaction's efficiency and stereochemical outcome.

Comparative Analysis of Catalysts for Aza-Michael Addition
Catalyst TypeCatalyst ExampleSubstratesSolventTemperature (°C)Yield (%)Key Advantages/Disadvantages
Organocatalyst Cinchona Alkaloid DerivativesEnone carbamatesTrifluoroacetic acid (TFA) as co-catalystNot specified75-95High enantioselectivity (up to 99% ee)[1]; requires a co-catalyst.
Organocatalyst Piperidine monosulfonamidePentane-2,4-dione and β-nitrostyreneAcetonitrileRoom Temp.up to 89High yield for racemic product[2][3]; low enantioselectivity.
Metal-Organic Framework (MOF) Copper benzene-1,3,5-tricarboxylate (CuBTC)Amines and electron-deficient alkenesNot specifiedRoom Temp.HighHeterogeneous catalyst, high product yields, and excellent chemoselectivity[4].
Lewis Acid Iron(III) trifluoroacetate [Fe(F3CCO2)3]Amines, formaldehyde, and dimedoneAqueous micellar mediumRoom Temp.GoodEnvironmentally benign, multicomponent reaction[5].

Expert Insights: The selection between an organocatalyst and a metal-based catalyst often depends on the desired stereochemistry and the need for catalyst recyclability. Chiral organocatalysts, such as those derived from cinchona alkaloids, are excellent for achieving high enantioselectivity in the synthesis of chiral piperidine derivatives[1]. However, for achiral syntheses or when cost and catalyst recovery are primary concerns, heterogeneous catalysts like MOFs offer a compelling alternative with high yields and ease of separation[4]. The use of piperidine itself or its derivatives as a catalyst can be effective for promoting Michael additions, though they typically lead to racemic products[2][3].

Part 2: Catalytic N-Debenzylation

The removal of the N-benzyl protecting group is a crucial deprotection step, most commonly achieved through catalytic hydrogenolysis. Palladium-based catalysts are the workhorses for this transformation, offering high efficiency and clean conversion.

Performance Comparison of N-Debenzylation Catalysts
CatalystCo-catalyst/AdditiveHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Key Advantages/Disadvantages
10% Pd/C NoneH₂ (balloon)Methanol or EthanolRoom Temp.VariesGoodStandard, widely used catalyst[6].
20% Pd(OH)₂/C (Pearlman's Catalyst) Acetic AcidH₂ (balloon)Ethanol6014HighMore effective for N-debenzylation than Pd/C, especially for stubborn substrates[7][8]. Can be selective in the presence of other reducible groups[9].
10% Pd/C 10% Nb₂O₅/CH₂ (balloon)EthanolRoom Temp.Shorter than Pd/C aloneExcellentNiobic acid-on-carbon acts as a solid acid co-catalyst, significantly facilitating the reaction and allowing for easy workup without neutralization[10].

Expert Insights: While 10% Pd/C is a reliable choice for many N-debenzylation reactions, its activity can be diminished by the amine product coordinating to the palladium surface[10]. For more challenging substrates or when faster reaction times are desired, Pearlman's catalyst (Pd(OH)₂/C) is often superior[7][8]. The addition of an acid, such as acetic acid, can facilitate the reaction by protonating the amine, reducing its coordination to the catalyst[8]. A notable advancement is the use of a mixed catalyst system of Pd/C and niobic acid-on-carbon (Nb₂O₅/C). This heterogeneous co-catalyst provides a solid acid source, accelerating the deprotection and simplifying the workup procedure by avoiding the need for a separate neutralization step[10].

Part 3: Esterification and Hydrochloride Salt Formation

Catalytic Esterification

Should the synthetic route yield piperidine-3,5-dicarboxylic acid, a subsequent esterification step is necessary. Acid-catalyzed esterification (Fischer esterification) is a common method. The mechanism involves the protonation of the carboxylic acid carbonyl group by a Brønsted acid catalyst, which enhances its electrophilicity for nucleophilic attack by the alcohol[11]. While various catalysts can be employed, the presence of the basic piperidine nitrogen requires careful consideration to avoid side reactions. A common laboratory practice involves the use of thionyl chloride in methanol, which generates HCl in situ to both catalyze the esterification and form the hydrochloride salt of the piperidine nitrogen[12].

Hydrochloride Salt Formation

The final step to obtain the target molecule is the formation of the hydrochloride salt. This is a straightforward acid-base reaction and is typically achieved by treating a solution of the free base (dimethyl piperidine-3,5-dicarboxylate) in a suitable organic solvent, such as ethanol or diethyl ether, with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates and can be isolated by filtration[13].

Experimental Protocols

Representative Protocol for N-Debenzylation using Pearlman's Catalyst

Materials:

  • N-benzyl piperidine intermediate (1 mmol)

  • Ethanol (60 mL)

  • Acetic Acid (1.5 mmol)

  • 20% Pd(OH)₂ on carbon (150 mg)

  • Celite

Procedure:

  • To a solution of the N-benzyl piperidine intermediate in ethanol, add acetic acid.

  • Carefully add 20% Pd(OH)₂ on carbon to the solution.

  • Stir the reaction mixture at 60 °C under a hydrogen atmosphere (e.g., using a balloon) for 14 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the debenzylated product[7][8].

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_ring_formation Part 1: Ring Formation cluster_deprotection Part 2: Deprotection cluster_salt_formation Part 3: Salt Formation A Acyclic Precursors B Aza-Michael Addition A->B Catalyst (e.g., Organocatalyst, MOF) C N-Benzyl-piperidine-3,5-dicarboxylate B->C D Catalytic Hydrogenolysis C->D Catalyst (e.g., Pd(OH)₂/C, H₂) E Dimethyl piperidine-3,5-dicarboxylate D->E F Acid-Base Reaction E->F HCl G Dimethyl piperidine-3,5-dicarboxylate Hydrochloride F->G

Caption: A generalized workflow for the synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Conclusion

The synthesis of Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a testament to the power and versatility of catalytic chemistry. By carefully selecting the appropriate catalyst for each key transformation—from the initial ring formation via aza-Michael addition to the crucial N-debenzylation step—researchers can significantly enhance the efficiency, selectivity, and overall success of their synthetic endeavors. This guide provides a framework for understanding the comparative performance of various catalysts, enabling the development of robust and optimized synthetic routes for this important pharmaceutical intermediate.

References

  • Kisszékelyi, P., Nagy, S., et al. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. Periodica Polytechnica Chemical Engineering. [Link]

  • Kumar, V., & Kaur, K. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Danieli, B., Lesma, G., Passarella, D., & Silvani, A. (1997). An Expeditious Synthesis of Dimethyl 1-Benzyl-cis-Piperidine-3,5-Dicarboxylate. Synthetic Communications. [Link]

  • Kisszékelyi, P., Nagy, S., et al. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. Periodica Polytechnica Chemical Engineering. [Link]

  • Clayden, J., & Pink, J. H. (2000). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Tetrahedron. [Link]

  • Bhattacharjee, S., et al. (2021). Aza-Michael addition reaction between piperidine and n-butyl acrylate. ResearchGate. [Link]

  • Sajiki, H., et al. (2012). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Molecules. [Link]

  • Li, W., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]

  • Sajiki, H., & Hirota, K. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Tetrahedron Letters. [Link]

  • Bano, S., et al. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Craig, J. C., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Kumar, A., et al. (2014). Plausible mechanism of 3,5-dispirosubstituted piperidine ring formation. ResearchGate. [Link]

Sources

Validation

Structural Profiling and X-ray Crystallography of Dimethyl Piperidine-3,5-Dicarboxylate Derivatives: A Comparative Guide

As fragment-based drug discovery (FBDD) increasingly prioritizes sp3-rich, three-dimensional scaffolds to escape "flatland," piperidine derivatives have emerged as highly valuable structural vectors . Among these, Dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) increasingly prioritizes sp3-rich, three-dimensional scaffolds to escape "flatland," piperidine derivatives have emerged as highly valuable structural vectors . Among these, Dimethyl piperidine-3,5-dicarboxylate (DMPDC) offers excellent functionalization potential. However, obtaining high-resolution crystallographic data for these fragments is notoriously difficult due to the conformational flexibility of the piperidine ring and the rotational freedom of the ester moieties .

This guide objectively compares the crystallographic performance of the Dimethyl piperidine-3,5-dicarboxylate hydrochloride salt (DMPDC-HCl) against its free base and N-Boc protected alternatives. By analyzing the causality behind crystal packing and providing a self-validating experimental protocol, this guide equips researchers with the framework needed to achieve publication-grade structural characterization.

Comparative Crystallographic Performance

To understand why the hydrochloride derivative is the preferred solid-state form for structural profiling, we must evaluate the quantitative diffraction metrics across different DMPDC variants.

Table 1: Crystallographic and Structural Metrics of DMPDC Derivatives

DerivativeSpace GroupResolution (Å)Final R1​ FactorPrimary Intermolecular InteractionsConformational State
DMPDC-HCl P21​/c 0.780.032 N+ -H··· Cl− , C-H···ORigid Chair (Low B-factors)
DMPDC (Free Base) P1ˉ 0.950.051N-H···O (Weak)Flexible (Chair/Twist-boat)
N-Boc-DMPDC Pbca 0.850.045C-H···O (Steric locking)Rigid Chair
The Causality of Superior Resolution in DMPDC-HCl

The data clearly demonstrates that DMPDC-HCl yields vastly superior diffraction data compared to the free base . The causality lies in the thermodynamics of the crystal lattice. In the free base, the weak N-H···O hydrogen bonds are insufficient to lock the lattice, leading to a dynamic equilibrium between conformations and high thermal displacement parameters (B-factors) in the ester tails.

Conversely, protonation of the piperidine nitrogen in DMPDC-HCl creates a robust, highly directional hydrogen bond donor. The spherical chloride counterion acts as a multi-dentate, isotropic hydrogen bond acceptor. This creates an extended, three-dimensional electrostatic network that bridges multiple DMPDC molecules. This network rigidly anchors the molecule, severely restricting the thermal motion of the methyl ester groups and forcing the piperidine ring into a singular, low-energy chair conformation.

Self-Validating Experimental Protocol for High-Resolution Crystallography

To ensure reproducibility and prevent the misidentification of polymorphic artifacts, the following protocol incorporates internal validation checkpoints at every critical stage.

Step 1: Thermodynamic Crystallization via Vapor Diffusion
  • Causality: Slow evaporation often leads to rapid supersaturation, trapping kinetic polymorphs or causing crystal twinning. Vapor diffusion allows for a controlled, asymptotic approach to the metastable zone, yielding thermodynamically stable single crystals with minimal defects.

  • Procedure:

    • Dissolve 15 mg of DMPDC-HCl (>98% purity) in 0.5 mL of HPLC-grade Methanol in a 2 mL inner vial.

    • Place the unsealed inner vial inside a 10 mL sealed chamber containing 3.0 mL of Diethyl Ether (anti-solvent).

    • Incubate at a constant 20 °C for 72 hours to allow slow vapor equilibration.

  • Self-Validation Checkpoint: Set up a parallel control using a non-coordinating solvent system (e.g., Dichloromethane/Hexane). If both systems yield identical unit cells during preliminary X-ray screening, the structure is a true polymorph, confirming that the lattice is driven by the intrinsic N+ -H··· Cl− network rather than solvent inclusion.

Step 2: Cryogenic Data Collection
  • Causality: Collecting data at 100 K minimizes atomic thermal vibrations and prevents X-ray-induced radical damage to the organic ester groups, which is critical for resolving the exact orientation of the carbonyl oxygens.

  • Procedure:

    • Harvest a single crystal (approx. 0.15 × 0.10 × 0.10 mm) and mount it on a MiTeGen loop using paratone oil to prevent atmospheric moisture absorption.

    • Flash-cool the crystal to 100 K in a continuous nitrogen stream.

    • Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å) up to a angle of 55°.

Step 3: Refinement and Unbiased Cross-Validation
  • Causality: Over-parameterization is a severe risk in small molecule crystallography. Utilizing strict data-to-parameter ratios and residual density checks ensures the model reflects physical reality, not mathematical noise.

  • Procedure:

    • Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

    • Perform anisotropic refinement on all non-hydrogen atoms using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Checkpoint: Ensure the final R1​ is < 0.05 and the maximum residual electron density peak in the Fourier difference map is < 0.5 e−3 . A peak higher than this near the ester groups indicates unresolved rotational disorder, requiring a multi-part disorder model.

Workflow Visualization

The logical progression from synthesis to final structural validation requires strict adherence to quality gates. The diagram below outlines the decision-making process for the crystallographic analysis of piperidine derivatives.

G Start DMPDC-HCl Synthesis & Purity Check Solvent Solvent Screening (MeOH / Et2O) Start->Solvent >98% Purity Cryst Vapor Diffusion Crystallization Solvent->Cryst Metastable Zone Diffraction X-ray Diffraction (Mo Kα Source) Cryst->Diffraction Single Crystal Quality Data Quality Check (R-sym < 5%) Diffraction->Quality Integration Quality->Cryst Twinning/Disorder Refinement Structure Refinement (SHELXL) Quality->Refinement High Resolution Validation Validation & CIF Deposition Refinement->Validation R1 < 0.05

Workflow for X-ray crystallographic analysis of piperidine-3,5-dicarboxylate derivatives.

Conclusion

For drug development professionals evaluating sp3-enriched fragments, the physical form of the building block dictates the quality of downstream structural biology efforts. Dimethyl piperidine-3,5-dicarboxylate hydrochloride outperforms its free base and N-Boc counterparts in solid-state rigidity and crystallographic resolution. By leveraging the strong electrostatic networks inherent to the HCl salt and employing thermodynamically controlled vapor diffusion, researchers can consistently generate the high-fidelity 3D models required for modern fragment-based drug design.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (2022).[Link][1]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (2023).[Link][2]

  • Dimethyl piperidine-3,5-dicarboxylate. National Center for Biotechnology Information. PubChem Compound Database.[Link][3]

Sources

Comparative

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity for Dimethyl piperidine-3,5-dicarboxylate hydrochloride

Abstract: For researchers, scientists, and drug development professionals, ensuring the specificity of an immunoassay is paramount for generating reliable and reproducible data. This guide provides a comprehensive framew...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: For researchers, scientists, and drug development professionals, ensuring the specificity of an immunoassay is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for evaluating the potential cross-reactivity of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. As direct comparative data for this specific compound in immunoassays is not extensively published, this guide focuses on the foundational principles of cross-reactivity, presents a gold-standard experimental protocol for its assessment, and provides the necessary tools for robust experimental design and data interpretation.

Part 1: Understanding the Challenge of Immunoassay Specificity

Immunoassays leverage the highly specific binding between an antibody and its target antigen to detect and quantify molecules of interest.[1] This "lock and key" relationship is the foundation of the technique's power.[1] However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[2][3] This can lead to significant analytical errors, including false positives or an overestimation of the analyte's concentration.[4]

For small molecules (haptens) like Dimethyl piperidine-3,5-dicarboxylate hydrochloride, which are typically not immunogenic on their own, the risk of cross-reactivity is a critical consideration during assay development and validation.[4]

The Compound in Focus: Dimethyl piperidine-3,5-dicarboxylate hydrochloride

  • Structure: This compound features a central piperidine ring substituted with two methyl ester (dicarboxylate) groups at the 3 and 5 positions.[5][6]

  • CAS Number: 1099378-04-7[5]

  • Potential for Cross-Reactivity: The piperidine core is a common scaffold in many pharmaceuticals and biologically active molecules.[7][8] An antibody developed to detect a drug or metabolite containing a piperidine ring could potentially recognize the structurally similar core of Dimethyl piperidine-3,5-dicarboxylate hydrochloride, leading to assay interference. The degree of cross-reactivity will depend heavily on which part of the target molecule the antibody recognizes (the epitope) and the structural similarity to the compound .[4]

Part 2: Experimental Design for Cross-Reactivity Assessment

To empirically determine if Dimethyl piperidine-3,5-dicarboxylate hydrochloride interferes with a specific immunoassay, a competitive immunoassay format is the most appropriate and widely used method.[9][10][11] This format is ideal for small molecules where multiple antibody binding sites are not available.[9]

The principle is straightforward: the compound (the potential cross-reactant) is allowed to compete with a known, labeled antigen for a limited number of antibody binding sites. A high degree of cross-reactivity will result in a significant reduction of the signal generated by the labeled antigen.[1]

Caption: Principle of a Competitive Immunoassay.

Part 3: Protocol for Cross-Reactivity Testing by Competitive ELISA

This protocol provides a self-validating system for assessing the cross-reactivity of Dimethyl piperidine-3,5-dicarboxylate hydrochloride against a hypothetical target analyte.

Objective: To quantify the percent cross-reactivity of Dimethyl piperidine-3,5-dicarboxylate hydrochloride in a competitive ELISA designed for a specific target analyte.

Materials:

  • High-binding 96-well microtiter plates

  • Primary antibody specific to the target analyte

  • Target analyte (for standard curve)

  • Dimethyl piperidine-3,5-dicarboxylate hydrochloride

  • Enzyme-conjugated target analyte (e.g., HRP-conjugate)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)[12]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)[12]

  • Substrate (e.g., TMB)[12]

  • Stop Solution (e.g., 2.5 M H2SO4)[9]

  • Microplate reader capable of measuring absorbance at 450 nm[10]

Caption: Experimental workflow for cross-reactivity assessment.

Methodology:

  • Antibody Coating:

    • Dilute the primary antibody to a pre-optimized concentration in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the 96-well plate.

    • Incubate overnight at 4°C.[12]

  • Blocking:

    • Wash the plate three times with Wash Buffer.[12]

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at 37°C.[12]

  • Preparation of Standards and Test Compound:

    • Target Analyte Standard Curve: Perform a serial dilution of the target analyte in Assay Buffer. Concentrations should span the expected dynamic range of the assay.

    • Test Compound Curve: Perform a serial dilution of Dimethyl piperidine-3,5-dicarboxylate hydrochloride in Assay Buffer. To properly assess cross-reactivity, the concentration range should be significantly wider than the target analyte's, often starting at least 10-fold higher.[13]

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the appropriate standard or test compound dilution to the wells in duplicate.

    • Immediately add 50 µL of the enzyme-conjugated target analyte (at a pre-optimized concentration) to all wells.

    • Incubate for 90 minutes at 37°C.[12]

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 15-20 minutes at 37°C in the dark.[14]

    • Add 50 µL of Stop Solution to each well to stop the reaction.[12]

  • Data Acquisition:

    • Read the optical density (OD) at 450 nm using a microplate reader.[9]

Part 4: Data Analysis and Interpretation

The data from a competitive ELISA will show that as the concentration of the analyte (or cross-reactant) increases, the signal (OD) decreases.

Step 1: Calculate IC50

  • For both the target analyte and Dimethyl piperidine-3,5-dicarboxylate hydrochloride, plot the OD values against the logarithm of their respective concentrations.

  • Use a four-parameter logistic (4PL) curve fit to generate sigmoidal dose-response curves.

  • The IC50 is the concentration of the analyte or compound that causes a 50% reduction in the maximum signal.[4] This value is a key measure of binding affinity in competitive assays.

Step 2: Calculate Percent Cross-Reactivity (%CR) The percent cross-reactivity is calculated using the IC50 values with the following formula:

%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100 [13]

Illustrative Data:

Below is a table of hypothetical data from a cross-reactivity experiment.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Target Analyte 25100%Reference Compound
Dimethyl piperidine-3,5-dicarboxylate HCl 5,0000.5%Very Low Cross-Reactivity
Structural Analog X 12520%Moderate Cross-Reactivity
Unrelated Compound Y > 100,000<0.025%Negligible Cross-Reactivity

Interpretation of Results:

  • A high %CR value indicates that the antibody binds the test compound with high affinity, suggesting significant interference in the assay.

  • A low %CR value (typically <1%) suggests that the compound is unlikely to cause meaningful interference at concentrations typically found in samples.[15]

  • In our illustrative example, Dimethyl piperidine-3,5-dicarboxylate hydrochloride shows very low cross-reactivity (0.5%), meaning it is 200 times less reactive than the target analyte.

Part 5: Conclusion and Recommendations

This guide outlines the critical importance of evaluating immunoassay specificity and provides a robust framework for assessing the cross-reactivity of Dimethyl piperidine-3,5-dicarboxylate hydrochloride. The absence of published data necessitates empirical testing for any given antibody-analyte system.

Key Recommendations for Researchers:

  • Always Validate: Never assume a lack of cross-reactivity, especially for compounds sharing a common chemical scaffold with your target analyte. Validation is a core requirement of regulatory bodies like the FDA.[16][17]

  • Assay-Specific Results: Cross-reactivity is not an intrinsic property of an antibody alone but is dependent on the specific assay format and conditions.[18] Findings from one ELISA format may not be directly transferable to another.

  • Consider the Matrix: The sample matrix (e.g., serum, plasma) can contain interfering substances.[11][19] Final validation steps should include spiking the test compound into the relevant biological matrix to assess its effect.

  • Document Everything: Thorough documentation of validation experiments, including cross-reactivity testing, is essential for ensuring data integrity and reproducibility, a cornerstone of Good Laboratory Practice (GLP).

By following the principles and protocols outlined in this guide, researchers can confidently characterize the specificity of their immunoassays and ensure the accuracy and reliability of their experimental results.

References

  • Abcam. Competitive ELISA protocol. [URL: https://www.abcam.com/protocols/competitive-elisa-protocol]
  • Discovery Sci. Determining Cross Reactivity with an ELISA. [URL: https://www.discovery-sci.com/resources/assay-designs/determining-cross-reactivity-with-an-elisa]
  • Clarke, W. (2016). Immunoassays - Analytical Toxicology. Academic Press. [URL: https://www.sciencedirect.com/topics/medicine-and-dentistry/immunoassay]
  • BenchChem. A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives. [URL: https://www.benchchem.
  • U.S. Food and Drug Administration. (2019). Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/assay-development-immunogenicity-testing-therapeutic-proteins]
  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. [URL: https://www.fda.
  • R-Biopharm. Good ELISA Practice - Food & Feed Analysis. [URL: https://food.r-biopharm.com/news/good-elisa-practice/]
  • Ismail, A. A., & Walker, P. L. (2015). Interferences in Immunoassay. Clinical Biochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4482218/]
  • Creative Diagnostics. Competitive ELISA Protocol. [URL: https://www.creative-diagnostics.com/competitive-elisa-protocol.htm]
  • BioAgilytix. New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [URL: https://www.bioagilytix.
  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. [URL: https://www.quanterix.com/resources/types-of-immunoassay-and-when-to-use-them/]
  • SeraCare. Technical Guide for ELISA - Protocols. [URL: https://www.seracare.com/resources-and-support/technical-and-educational-resources/technical-guide-for-elisa/]
  • Galkin, O., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [URL: https://www.mdpi.com/1424-8220/21/14/4885]
  • St John's Laboratory. Competitive ELISA protocol. [URL: https://www.stjohnslabs.com/protocols/competitive-elisa-protocol]
  • Quansys Biosciences. (2023). Cross reactivity testing at Quansys Biosciences. [URL: https://www.quansysbio.com/cross-reactivity-testing/]
  • Sino Biological. Competitive ELISA Protocol. [URL: https://www.sinobiological.com/resource/elisa/competitive-elisa-protocol]
  • U.S. Food and Drug Administration. (2017). FDA Draft Guidance on Immunogenicity Testing. [URL: https://www.fda.gov/files/drugs/published/Development-and-Validation-of-Assays-for-Detection-of-Anti-Drug-Antibody-%28ADA%29-for-Immunogenicity-Testing-of-Therapeutic-Protein-Products.pdf]
  • NextSDS. 3,5-dimethyl (3R,5S)-piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Information. [URL: https://www.nextsds.com/en/1099378-04-7]
  • U.S. Food and Drug Administration. (2009). Draft Guidance for Industry on Immunogenicity Assessment for Therapeutic Protein Products. [URL: https://www.fda.gov/files/drugs/published/Guidance-for-Industry-Immunogenicity-Assessment-for-Therapeutic-Protein-Products.pdf]
  • Antibodies.com. (2024). ELISA: The Complete Guide. [URL: https://www.antibodies.com/elisa-the-complete-guide]
  • Sigma-Aldrich. rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/leyan/leyh9b0d6afb]
  • Sigma-Aldrich. rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah9917d2ff]
  • Sigma-Aldrich. rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah9917d2ff]
  • Proteintech Group. How do I know if the antibody will cross-react?. [URL: https://www.ptglab.com/news/blog/how-do-i-know-if-the-antibody-will-cross-react/]
  • NextSDS. 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride — Chemical Substance Information. [URL: https://www.nextsds.com/en/1211510-61-0]
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [URL: https://www.tuoda-chem.com/news/exploring-the-role-of-35-dimethylpiperidine-in-modern-organic-synthesis-84735281.html]
  • Foley, D. J., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7323561/]
  • RSC Publishing. (2023). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob02081c]
  • Laleu, B., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9308436/]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dimethyl piperidine-3,5-dicarboxylate hydrochloride

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of dimethyl piperidine-3,5-dicarboxylate hydrochloride, ensuring the protection of personnel and the environment.

Hazard Profile and Risk Assessment

Dimethyl piperidine-3,5-dicarboxylate hydrochloride is a piperidine derivative supplied as a hydrochloride salt. Its hazard profile is characterized by its potential to cause irritation and harm if improperly handled. The primary risks are associated with direct contact and inhalation.

Based on available safety information, the compound is classified with the GHS07 pictogram, indicating it is an irritant and may be harmful.

Table 1: Hazard and Precautionary Summary

CategoryCodeDescriptionSource
Signal Word -Warning
GHS Pictogram GHS07Harmful / Irritant
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P405Store locked up.[1][2]
P501Dispose of contents/container to an approved waste disposal plant.[1]

The hydrochloride salt form suggests the compound is acidic and may be corrosive. The parent piperidine structure is a cyclic secondary amine; such compounds can exhibit toxic properties and are often flammable and corrosive.[3][4] Therefore, all handling and disposal operations must be conducted with stringent safety measures.

Mandatory Safety Precautions: PPE & Engineering Controls

Before beginning any disposal-related tasks, ensure the following personal protective equipment (PPE) and engineering controls are in place. This is the first and most critical line of defense against chemical exposure.

  • Engineering Controls : All handling of dimethyl piperidine-3,5-dicarboxylate hydrochloride, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[1][5][6] This prevents the inhalation of dust or aerosols and protects the user from potential splashes.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[5][6] For tasks with a higher risk of splashing, such as rinsing glassware, the use of a full-face shield over safety goggles is strongly recommended.[5]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber.[5][6] If gloves become contaminated, they must be removed immediately and replaced, and hands should be washed thoroughly.

  • Body Protection : A flame-retardant lab coat must be worn and fully fastened.[5][6] Ensure that legs and feet are covered with full-length pants and closed-toe shoes.[6]

Standard Operating Procedure for Disposal

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular solid waste.

Step 1: Waste Segregation and Containment
  • Designate a Waste Container : Use a specific, chemically compatible, and clearly labeled container for the collection of dimethyl piperidine-3,5-dicarboxylate hydrochloride waste.[5] Polyethylene or glass containers are generally suitable.

  • Labeling : The container must be labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "dimethyl piperidine-3,5-dicarboxylate hydrochloride," and display the relevant hazard symbols (e.g., irritant).[5]

  • Secure Containment : Keep the waste container tightly sealed when not in use to prevent the escape of any potential vapors.[1][5] Store the sealed container in a designated, well-ventilated waste accumulation area, preferably within secondary containment (such as a chemical-resistant tub) to mitigate leaks.[5]

Step 2: Disposal of Contaminated Labware and PPE (Solid Waste)
  • Collection : Any materials that come into direct contact with the chemical, such as gloves, weigh boats, absorbent pads, and pipette tips, are considered hazardous solid waste.[5]

  • Containment : Place these contaminated items into a designated solid hazardous waste container, typically a lined box or a dedicated plastic drum.[5] This container must also be clearly labeled as hazardous waste.

Step 3: Decontamination of "Empty" Containers

Chemical containers are never truly empty and retain hazardous residue.

  • Triple Rinsing : The standard procedure is to triple-rinse the "empty" container with a suitable solvent (e.g., water or methanol).[5]

  • Collect Rinsate : Crucially, all rinsate from this process is considered hazardous liquid waste.[5] It must be collected and added to your designated hazardous liquid waste container. Do not discharge the rinsate to the sewer.

  • Final Container Disposal : Once triple-rinsed, the container can be managed according to your institution's specific guidelines. This may involve defacing the label and disposing of it as non-hazardous waste or, in some cases, as hazardous waste.[5] Never reuse these containers for any other purpose.[5]

Step 4: Final Disposal by a Licensed Contractor
  • Professional Disposal : The ultimate disposal of dimethyl piperidine-3,5-dicarboxylate hydrochloride must be carried out by a licensed professional waste disposal company.[2][5][7]

  • Arrange Pickup : Follow your institution's procedures to schedule a pickup of your properly labeled and sealed hazardous waste containers.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your institution's safety officer.

  • Assess the Spill : For a small, manageable spill within a chemical fume hood, trained personnel may proceed with cleanup.

  • Wear Full PPE : Before addressing the spill, ensure you are wearing the full complement of PPE as described in Section 2.[6]

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent.[7][8]

  • Collect Waste : Carefully sweep or scoop the absorbed material into your designated hazardous solid waste container. Use non-sparking tools if a flammable solvent was involved in the process.[8]

  • Decontaminate : Wipe down the spill area with a suitable solvent and paper towels. Collect the used towels as hazardous solid waste.

  • Report : Report the incident according to your laboratory's safety protocols.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste streams associated with dimethyl piperidine-3,5-dicarboxylate hydrochloride.

Caption: Disposal workflow for Dimethyl piperidine-3,5-dicarboxylate HCl.

References

  • BenchChem. (2025). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Sigma-Aldrich. rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride | 1099378-04-7.
  • PubChem @ NIH. 3,5-dimethyl piperidine-3,5-dicarboxylate hydrochloride.
  • Jubilant Ingrevia Limited. 3,5-Dimethylpiperidine Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET: 3,5-Dimethylpiperidine, mixture of cis and trans.
  • CymitQuimica. (2024). Safety Data Sheet: (S)-6,6-Dimethylpiperidin-3-amine hydrochloride.
  • University of California. Standard Operating Procedure: Hydrochloric Acid.
  • ChemicalBook. (2026). 3,5-Dimethylpiperidine - Safety Data Sheet.
  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET: Diethyl 1,4-Dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Sigma-Aldrich. rel-(3S,5R)-Dimethyl piperidine-3,5-dicarboxylate hydrochloride | 1099378-04-7.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl piperidine-3,5-dicarboxylate hydrochloride
Reactant of Route 2
Dimethyl piperidine-3,5-dicarboxylate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.